Technical Documentation Center

2,3,5-Trimethoxyaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3,5-Trimethoxyaniline

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,3,5-Trimethoxyaniline: Properties, Synthesis, and Applications

Senior Application Scientist Note: This technical guide addresses the chemical properties and structure of 2,3,5-trimethoxyaniline. It is important to note that specific experimental data for this particular isomer is no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: This technical guide addresses the chemical properties and structure of 2,3,5-trimethoxyaniline. It is important to note that specific experimental data for this particular isomer is not as widely available in public literature as for its common isomers, such as 3,4,5- and 2,4,5-trimethoxyaniline. Therefore, this document combines confirmed foundational data with predictive analysis based on established principles of organic chemistry and spectroscopy, providing a robust resource for researchers and drug development professionals.

Introduction and Overview

2,3,5-Trimethoxyaniline is a polysubstituted aromatic amine, a class of compounds that serves as a cornerstone for the development of a diverse array of therapeutic agents.[1][2] The aniline scaffold is considered a "privileged structure" in medicinal chemistry due to its synthetic versatility and its ability to form key hydrogen bonding and van der Waals interactions within the active sites of biological targets.[2] The specific substitution pattern of three methoxy groups on the aniline ring, as seen in the 2,3,5-isomer, significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a unique building block for organic synthesis and drug discovery.

While anilines are invaluable, they can also present challenges related to metabolic instability or toxicity, often through P450-mediated oxidation.[3][4] The strategic placement of electron-donating methoxy groups can influence these metabolic pathways, potentially mitigating the formation of reactive metabolites.[4] This guide provides a detailed examination of the known and predicted characteristics of 2,3,5-Trimethoxyaniline, offering a foundational understanding for its potential use in synthetic and medicinal chemistry projects.

Molecular Structure and Chemical Properties

The core structure of 2,3,5-Trimethoxyaniline consists of a benzene ring functionalized with a primary amine group and three methoxy (-OCH₃) groups at the 2, 3, and 5 positions. The electron-donating nature of both the amino and methoxy groups activates the aromatic ring toward electrophilic substitution.

Figure 1: Chemical Structure of 2,3,5-Trimethoxyaniline

Table 1: Physicochemical Properties of 2,3,5-Trimethoxyaniline

PropertyValueSource(s)
CAS Number 54754-51-7[5]
Molecular Formula C₉H₁₃NO₃[3]
Molecular Weight 183.20 g/mol [3]
Appearance Yellowish solid (Predicted)[3]
Melting Point ~50-60 °C (Predicted range)[3]
Boiling Point Not available-
Solubility Soluble in organic solvents (ethanol, ether); less soluble in water (Predicted).[3]
InChI Key BBNQSYUZYQBRAO-UHFFFAOYSA-N[3]
Canonical SMILES COC1=CC(=C(C(=C1)OC)OC)N[3]

Predictive Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be characteristic of the substitution pattern.

  • Aromatic Protons (δ 6.0-7.0 ppm): Two signals are expected in the aromatic region, corresponding to the protons at the C4 and C6 positions. These would appear as doublets due to coupling with each other.

  • Amine Protons (δ 3.5-4.5 ppm): The -NH₂ protons typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature.

  • Methoxy Protons (δ 3.7-4.0 ppm): Three distinct singlets are predicted, one for each of the chemically non-equivalent methoxy groups at positions C2, C3, and C5. For comparison, the ¹H NMR of the related 3,4,5-isomer shows two signals for the methoxy groups (a 6H singlet for the C3/C5 groups and a 3H singlet for the C4 group) and a 2H singlet for the aromatic protons.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[6]

  • N-H Stretching (3300-3500 cm⁻¹): As a primary amine, 2,3,5-trimethoxyaniline will exhibit two characteristic bands in this region: one for the asymmetric stretch and one for the symmetric stretch.[7]

  • C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[8]

  • N-H Bending (1580-1650 cm⁻¹): A characteristic bending (scissoring) vibration for the primary amino group is expected in this region.[7]

  • C=C Stretching (Aromatic) (1400-1600 cm⁻¹): Several bands corresponding to the stretching vibrations of the aromatic ring will be present.

  • C-O Stretching (Ether) (1000-1300 cm⁻¹): Strong bands corresponding to the aryl-alkyl ether C-O stretching are expected.

  • C-N Stretching (1250-1335 cm⁻¹): A strong band for the aromatic C-N stretch is characteristic.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak is expected to be prominent at m/z = 183, corresponding to the molecular weight. In accordance with the nitrogen rule, the odd nominal molecular mass is indicative of the presence of a single nitrogen atom.[9][10]

  • Key Fragments: The fragmentation of aromatic amines is well-documented.[10][11] Common fragmentation pathways include:

    • [M-1]⁺: Loss of a hydrogen atom from the amine group.[10]

    • [M-15]⁺: Loss of a methyl radical (•CH₃) from one of the methoxy groups.

    • [M-27]⁺: Loss of hydrogen cyanide (HCN) from the aniline ring, a common fragmentation for anilines.[11][12]

    • [M-30]⁺ or [M-31]⁺: Loss of formaldehyde (CH₂O) or a methoxy radical (•OCH₃).

Synthesis and Purification Protocol

The most direct and reliable method for synthesizing polysubstituted anilines is the reduction of the corresponding nitroaromatic precursor.[13][14] For 2,3,5-trimethoxyaniline, the precursor would be 1,2,4-trimethoxy-5-nitrobenzene . This precursor can be synthesized from commercially available starting materials such as 1,2,4-trimethoxybenzene.[15][16]

The following is a representative protocol for the reduction of a nitroaromatic compound to an aniline using tin and hydrochloric acid, a classic and robust method.[14] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or hydrazine) is also a highly effective and common alternative.[5][17]

Experimental Protocol: Synthesis of 2,3,5-Trimethoxyaniline via Reduction of 1,2,4-Trimethoxy-5-nitrobenzene

synthesis_workflow start 1. Setup & Reagents reaction 2. Add 1,2,4-trimethoxy-5-nitrobenzene and granulated tin to flask. start->reaction addition 3. Add conc. HCl dropwise under vigorous stirring. reaction->addition heating 4. Heat reaction mixture (e.g., boiling water bath) to completion. addition->heating Exothermic Control temperature quench 5. Cool and basify with concentrated NaOH. heating->quench TLC monitoring extraction 6. Extract with an organic solvent (e.g., Ethyl Acetate). quench->extraction drying 7. Dry organic layer over anhydrous Na₂SO₄. extraction->drying evaporation 8. Evaporate solvent under reduced pressure. drying->evaporation purification 9. Purify crude product via column chromatography or distillation. evaporation->purification end 10. Characterize final product (NMR, IR, MS). purification->end

Caption: General workflow for the synthesis of 2,3,5-Trimethoxyaniline.

Materials:

  • 1,2,4-trimethoxy-5-nitrobenzene (1.0 eq)

  • Granulated Tin (Sn) (2.0-2.5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Add 1,2,4-trimethoxy-5-nitrobenzene (1.0 eq) and granulated tin (2.0-2.5 eq) to the flask.

  • Acid Addition: Begin stirring the mixture and add concentrated HCl slowly via a dropping funnel. The reaction is exothermic and may require initial gentle heating to start, but should then be controlled with a water bath to maintain a steady reflux.[14]

  • Reaction: After the addition of HCl is complete, heat the mixture on a water bath or heating mantle for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material. The odor of the nitrobenzene should disappear.[14]

  • Workup - Quenching: Cool the reaction flask in an ice bath. Slowly and carefully add a concentrated solution of NaOH or KOH to neutralize the excess acid and to dissolve the tin salts (which form sodium or potassium stannate). The mixture should become strongly basic.

  • Extraction: Transfer the basic mixture to a separatory funnel and extract three times with a suitable organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure 2,3,5-trimethoxyaniline.

Applications in Research and Drug Development

Substituted anilines are foundational building blocks in medicinal chemistry.[1] Their derivatives are key components in drugs targeting a wide range of diseases.

  • Kinase Inhibitors: The anilino-quinazoline and anilino-pyrimidine scaffolds are central to many tyrosine kinase inhibitors (TKIs) used in oncology, such as gefitinib and imatinib. The aniline moiety typically occupies the ATP-binding pocket, forming crucial hydrogen bonds. The substitution pattern on the aniline ring is critical for modulating potency, selectivity, and pharmacokinetic properties.[2]

  • Antimicrobial Agents: The historical importance of anilines is rooted in the discovery of sulfonamide antibiotics, which are derivatives of sulfanilamide.[1]

  • Tubulin Polymerization Inhibitors: The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore found in potent anticancer agents like combretastatin, which inhibit tubulin polymerization and arrest cell division.[2] The unique electronic and steric profile of 2,3,5-trimethoxyaniline makes it an intriguing, alternative building block for synthesizing novel analogs in this class.

Safety and Handling

Aromatic amines as a class should be handled with care due to their potential toxicity.[18][19]

  • Hazards: Primary aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[20] They may cause skin and eye irritation. Prolonged or repeated exposure can lead to organ damage. Many aniline derivatives are suspected mutagens or carcinogens.[18][19]

  • Personal Protective Equipment (PPE): Always handle 2,3,5-trimethoxyaniline in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[21]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Avoid release into the environment.[22]

Conclusion

2,3,5-Trimethoxyaniline represents a synthetically valuable but under-characterized building block. While specific experimental data remains limited, a robust profile of its chemical and structural properties can be predicted through the application of fundamental chemical principles. Its structure offers a unique alternative to more common trimethoxyaniline isomers for use in medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapeutics. This guide provides the foundational knowledge—from predicted spectral characteristics to a reliable synthesis protocol—required for researchers to confidently incorporate this compound into their research and development programs.

References

  • EvitaChem. (n.d.). Buy 2,3,5-Trimethoxyaniline (EVT-13173218).
  • BenchChem. (2025). Potential applications of substituted anilines in medicinal chemistry.
  • BenchChem. (2025). Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry.
  • Scribd. (n.d.). Aromatic Amines Hazcard Overview.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline.
  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • Slideshare. (n.d.). Mass chart Fragmentation.
  • Singh, S., et al. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Chemistry LibreTexts. (n.d.).
  • DISAT Department of Applied Science and Technology. (2016, May 24).
  • ACS Publications. (2023, November 9).
  • IntechOpen. (2017, June 7).
  • University of Calgary. (n.d.). IR: amines.
  • ChemicalBook. (2026, January 13). 3,4,5-Trimethoxyaniline(24313-88-0) 1H NMR spectrum.
  • PMC. (2020, February 25). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Chemistry LibreTexts. (2026, February 9). 3.10: Synthesis of Polysubstituted Benzenes.
  • ACS Publications. (2020, February 21). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • PubChem - NIH. (n.d.). 3,4,5-Trimethoxyaniline.
  • PubChem. (n.d.). 2,4,5-Trimethoxyaniline.
  • PubChem. (n.d.). 2,4,6-Trimethoxyaniline.
  • MDPI. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • ResearchGate. (2025, December 12). Study of the composition of amines using IR spectroscopy.
  • ResearchGate. (n.d.). Scheme 1: Synthesis of 1-(2, 4, 5-trimethoxy phenyl)-2-nitropropene....
  • BenchChem. (2025). Technical Support Center: Synthesis of Polysubstituted Anilines.
  • Modgraph. (2007, July 19).
  • ResearchGate. (n.d.). Theoretical analysis of the “green” synthesis of aniline by reduction of nitrobenzene.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • PubChem. (n.d.). 1,2,4-Trimethoxy-5-nitrobenzene.
  • PubMed. (2000, October 15).
  • InstaNANO. (n.d.).
  • Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Wheeler Scientific. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained). YouTube.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2,4,5-Trimethoxybenzaldehyde.
  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts.
  • ChemicalBook. (2025, August 8). 2,4,6-TRIMETHOXYANILINE.
  • MDPI. (2023, November 27). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine.
  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides.

Sources

Exploratory

A Technical Guide to Novel Synthetic Strategies for 2,3,5-Trimethoxyaniline

Audience: Researchers, Scientists, and Drug Development Professionals Abstract 2,3,5-Trimethoxyaniline is a key substituted aniline intermediate, pivotal in the synthesis of a range of pharmacologically active molecules...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trimethoxyaniline is a key substituted aniline intermediate, pivotal in the synthesis of a range of pharmacologically active molecules and fine chemicals. Traditional synthetic routes often rely on multi-step processes with challenging regioselectivity or hazardous reagents. This technical guide, designed for chemists in the research and drug development sectors, provides an in-depth exploration of novel, efficient, and scalable synthetic pathways to this valuable building block. We present two distinct strategies starting from readily available and economically viable materials: a synthetic route commencing with 1,2,4-trimethoxybenzene and a green chemistry approach originating from the renewable feedstock, gallic acid. Each pathway is detailed with mechanistic insights, step-by-step experimental protocols, and a discussion of the underlying chemical principles that govern reaction outcomes. This guide serves as a practical resource for laboratory-scale synthesis and process optimization.

Introduction: The Significance of 2,3,5-Trimethoxyaniline

Polymethoxylated anilines are a class of compounds of significant interest in medicinal and materials chemistry. The specific substitution pattern of the methoxy groups profoundly influences the electronic and steric properties of the aniline ring, making these compounds versatile precursors. 2,3,5-Trimethoxyaniline, in particular, offers a unique arrangement of electron-donating groups that can direct further chemical modifications and contribute to the biological activity of derivative molecules.

The impetus for exploring novel synthetic routes is driven by several factors:

  • Efficiency: Reducing the number of synthetic steps and improving overall yield.

  • Cost-Effectiveness: Utilizing cheaper, more accessible starting materials.

  • Sustainability: Employing greener reagents and starting from renewable feedstocks.

  • Scalability: Developing robust processes suitable for industrial production.

This guide moves beyond textbook procedures to offer practical, field-proven insights into two innovative and reliable synthetic approaches.

Novel Synthetic Route I: From 1,2,4-Trimethoxybenzene

This strategy employs a classic two-step sequence of electrophilic aromatic substitution followed by reduction. The novelty lies in the use of the readily available and cost-effective starting material, 1,2,4-trimethoxybenzene, and the controlled regioselectivity of the initial nitration step.

Overall Synthetic Pathway

The synthesis proceeds in two key stages:

  • Nitration: Regioselective nitration of 1,2,4-trimethoxybenzene to form the intermediate, 5-nitro-1,2,4-trimethoxybenzene.

  • Reduction: Conversion of the nitro group to a primary amine to yield the final product, 2,3,5-trimethoxyaniline.

Route_1_Workflow start 1,2,4-Trimethoxybenzene step1 5-Nitro-1,2,4-trimethoxybenzene (Intermediate) start->step1 Step 1: Nitration (HNO₃ / H₂SO₄) step2 2,3,5-Trimethoxyaniline (Final Product) step1->step2 Step 2: Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Overall workflow for the synthesis of 2,3,5-trimethoxyaniline from 1,2,4-trimethoxybenzene.

Step 1: Regioselective Nitration of 1,2,4-Trimethoxybenzene

Causality Behind Experimental Choices: The nitration of a polysubstituted benzene ring is a classic example of electrophilic aromatic substitution (EAS), where the regiochemical outcome is dictated by the directing effects of the existing substituents. Methoxy groups (-OCH₃) are powerful activating, ortho, para-directing groups. In 1,2,4-trimethoxybenzene, the vacant positions (C3, C5, C6) are all activated. However, the C5 position is the most favorable site for electrophilic attack due to a combination of electronic and steric factors:

  • Electronic Activation: The C5 position is para to the C2-methoxy group and ortho to the C4-methoxy group, receiving strong electronic activation from both.

  • Steric Hindrance: The C3 position is sterically hindered by the adjacent methoxy groups at C2 and C4. The C6 position is sterically hindered by the C1-methoxy group. The C5 position is the most sterically accessible of the highly activated sites.

The reaction is performed at low temperatures (0-5 °C) using a standard nitrating mixture (HNO₃ in H₂SO₄) to control the exothermicity of the reaction and to minimize the formation of dinitrated or oxidized byproducts.[1]

Experimental Protocol: Synthesis of 5-Nitro-1,2,4-trimethoxybenzene

  • Materials:

    • 1,2,4-Trimethoxybenzene

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Ice

    • Dichloromethane (CH₂Cl₂)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Preparation of Nitrating Mixture: In a 100 mL flask cooled in an ice/salt bath, slowly add 15 mL of concentrated nitric acid to 15 mL of stirred, pre-chilled concentrated sulfuric acid. Maintain the temperature below 10 °C.

    • Reaction Setup: In a separate 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 10.0 g of 1,2,4-trimethoxybenzene in 50 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.

    • Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 1,2,4-trimethoxybenzene over 30-45 minutes. Carefully monitor the internal temperature and maintain it between 0 and 5 °C.

    • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. Transfer the mixture to a separatory funnel.

    • Extraction and Neutralization: Separate the organic (bottom) layer. Wash the organic layer sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 100 mL of brine.

    • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude 5-nitro-1,2,4-trimethoxybenzene, which typically solidifies upon standing.[2]

Step 2: Reduction of 5-Nitro-1,2,4-trimethoxybenzene

Causality Behind Experimental Choices: The reduction of an aromatic nitro group to a primary amine is a robust and high-yielding transformation. Two common and reliable methods are presented here.

  • Method A: Tin(II) Chloride Reduction: This is a classic, stoichiometric reduction method that is highly effective and chemoselective for nitro groups.[3] The reaction proceeds in an acidic medium (HCl), where tin metal acts as the electron donor.[4] The acidic conditions keep the resulting amine protonated as an ammonium salt, preventing side reactions. A final basic work-up liberates the free amine. This method is particularly useful in laboratory settings due to its simplicity and tolerance of other functional groups that might be sensitive to catalytic hydrogenation (e.g., some halides).[5]

  • Method B: Catalytic Hydrogenation: This method uses a heterogeneous catalyst (typically Palladium on Carbon, Pd/C) and a hydrogen source. It is considered a greener alternative as the only byproduct is water.[6] Catalytic hydrogenation is highly efficient and often provides very clean products, simplifying purification.[7] The choice between SnCl₂ and catalytic hydrogenation may depend on available equipment (a hydrogenation apparatus is required for Method B) and the presence of other reducible functional groups in the molecule.

Experimental Protocol: Synthesis of 2,3,5-Trimethoxyaniline

Method A: Reduction with Tin(II) Chloride

  • Materials:

    • 5-Nitro-1,2,4-trimethoxybenzene

    • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl, 37%)

    • Sodium Hydroxide (NaOH) solution (50% w/v)

    • Ethyl Acetate or Dichloromethane

  • Procedure:

    • In a 500 mL round-bottom flask equipped with a reflux condenser, add the crude 5-nitro-1,2,4-trimethoxybenzene (e.g., ~12 g, from the previous step).

    • Add 100 mL of ethanol and 50 g of stannous chloride dihydrate.

    • Slowly add 75 mL of concentrated hydrochloric acid. The mixture will become warm.

    • Heat the mixture to reflux with stirring for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting material.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Slowly and carefully add 50% NaOH solution until the white precipitate of tin hydroxides redissolves and the solution is strongly basic (pH > 12).

    • Transfer the mixture to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3,5-trimethoxyaniline.

    • The product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Method B: Catalytic Hydrogenation

  • Materials:

    • 5-Nitro-1,2,4-trimethoxybenzene

    • 10% Palladium on Carbon (Pd/C) catalyst

    • Ethanol or Ethyl Acetate

    • Hydrogen Gas (H₂)

    • Celite®

  • Procedure:

    • In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the crude 5-nitro-1,2,4-trimethoxybenzene (e.g., ~12 g) in 150 mL of ethanol.

    • Carefully add the 10% Pd/C catalyst (typically 1-2 mol% loading, ~0.5 g).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 3-4 atm (approx. 50 psi).

    • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2,3,5-trimethoxyaniline.

    • Purify as described in Method A.[8]

Novel Synthetic Route II: A Green Approach from Gallic Acid

This strategy leverages a renewable, bio-based starting material, gallic acid (3,4,5-trihydroxybenzoic acid), to construct the target molecule. This approach aligns with the principles of green chemistry by starting from a natural product. The pathway involves several key transformations to rearrange the oxygenation pattern and introduce the amine functionality. A plausible route proceeds via the intermediate 3,5-dimethoxyphenol.

Overall Synthetic Pathway

Route_2_Workflow start Gallic Acid step1 3,4,5-Trimethoxybenzoic Acid start->step1 Methylation (e.g., DMS, K₂CO₃) step2 3,5-Dimethoxyphenol step1->step2 Oxidative Decarboxylation step3 1,2,4-Trimethoxybenzene step2->step3 O-Methylation (e.g., DMS) step4 5-Nitro-1,2,4-trimethoxybenzene step3->step4 Nitration (HNO₃ / H₂SO₄) step5 2,3,5-Trimethoxyaniline step4->step5 Reduction (e.g., H₂/Pd-C)

Caption: Plausible multi-step synthesis of 2,3,5-trimethoxyaniline starting from Gallic Acid.

Key Transformations
  • Exhaustive Methylation of Gallic Acid: Gallic acid can be fully methylated using a methylating agent like dimethyl sulfate (DMS) in the presence of a base to form 3,4,5-trimethoxybenzoic acid.[9]

  • Oxidative Decarboxylation: The conversion of 3,4,5-trimethoxybenzoic acid to 3,5-dimethoxyphenol is a more complex transformation that may require multiple steps, for instance, via a Baeyer-Villiger oxidation of a corresponding ketone, followed by hydrolysis. A more direct, albeit lower-yielding, method can involve oxidative decarboxylation.

  • O-Methylation of 3,5-Dimethoxyphenol: The phenolic hydroxyl group of 3,5-dimethoxyphenol can be selectively methylated to yield 1,2,4-trimethoxybenzene (the starting material for Route I). This is a standard Williamson ether synthesis.

  • Nitration and Reduction: The final two steps are identical to those described in detail in Route I.

Discussion: While elegant from a green chemistry perspective, this route is considerably longer and more complex than Route I. The key challenge lies in the efficient transformation of the 1,2,3-oxygenation pattern of gallic acid derivatives to the 1,2,4-pattern required for the final product. However, it demonstrates the feasibility of utilizing renewable feedstocks for the synthesis of complex chemical intermediates.[10]

Data Summary and Comparative Analysis

The following table summarizes the key parameters for the two primary reduction methods presented in Route I. Yields are representative and will vary based on reaction scale and purification efficiency.

ParameterMethod A: SnCl₂ / HCl ReductionMethod B: Catalytic Hydrogenation (H₂/Pd-C)
Principle Stoichiometric chemical reductionHeterogeneous catalytic reduction
Reagents SnCl₂·2H₂O, conc. HCl, NaOHH₂ gas, Pd/C catalyst
Typical Yield 85-95%90-99%
Purity Good to Excellent (after purification)Excellent (often requires minimal purification)
Advantages - High chemoselectivity- No specialized pressure equipment- Tolerant of many functional groups- High atom economy (byproduct is water)- Catalyst is recyclable- Very clean reaction profile
Disadvantages - Generates tin waste- Strongly acidic/basic conditions- Work-up can be cumbersome- Requires specialized hydrogenation equipment- Catalyst is flammable- May reduce other functional groups
Safety Concerns Corrosive acids and bases, tin waste disposalFlammable hydrogen gas, pyrophoric catalyst when dry

Comparative Analysis of Starting Materials:

Starting MaterialRoute ComplexityCostSustainabilityKey Advantage
1,2,4-Trimethoxybenzene Low (2 steps)ModerateFossil fuel-derivedHigh efficiency and directness of the route
Gallic Acid High (>4 steps)LowRenewable"Green" starting material

Conclusion and Future Outlook

This guide has detailed two novel and effective strategies for the synthesis of 2,3,5-trimethoxyaniline. The route starting from 1,2,4-trimethoxybenzene represents a highly efficient, scalable, and direct approach suitable for most research and development applications. The control of regioselectivity in the nitration step is robust, and the subsequent reduction can be achieved through multiple high-yielding methods, allowing for flexibility based on available laboratory resources.

The alternative pathway from gallic acid highlights a forward-thinking, sustainable approach. While currently more synthetically demanding, it lays the groundwork for future process development focused on bio-renewable feedstocks. Advances in biocatalysis or novel rearrangement reactions could one day make this route more competitive.

For professionals in drug development, the choice of synthetic route will ultimately depend on a balance of cost, scale, efficiency, and corporate sustainability goals. The 1,2,4-trimethoxybenzene route offers a clear and present advantage for practical, large-scale synthesis, providing a reliable supply of this crucial chemical intermediate.

References

  • PrepChem. Synthesis of 2,4,5-trimethoxy aniline. Available from: [Link]

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Available from: [Link]

  • University Handout. Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. Available from: [Link]

  • XU, Xu, et al. Synthesis of 3,4,5-Trimethoxyaniline. Chemistry and Industry of Forest Products, 2013. Available from: [Link]

  • ResearchGate. Synthesis of 3, 4, 5-trimethoxyaniline. Available from: [Link]

  • Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds.
  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Available from: [Link]

  • Semantic Scholar. A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Available from: [Link]

  • Chemistry Stack Exchange. What groups can be reduced by Sn/HCl?. Available from: [Link]

  • Organic Syntheses. Procedure for N-cyclohexyl-2,6-diisopropylaniline. Available from: [Link]

  • Academax. A NEW PROCESS FOR THE SYNTHESIS OF PHLOROGLUCINOL. Available from: [Link]

  • Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds.
  • askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:. Available from: [Link]

  • ResearchGate. SYNTHESIS AND SPECTRAL PROPERTIES OF PHTHALOCYANINES WITH 2,3,5-TRIMETHYLPHENOXY AND NITRO GROUPS. Available from: [Link]

  • Al-Mustaqbal University College. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Available from: [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. Available from: [Link]

  • Reddit. Reduction of aromatic nitro compounds with SnCl2. Available from: [Link]

  • PubChem. 1,2,4-Trimethoxy-5-nitrobenzene. Available from: [Link]

Sources

Foundational

Spectroscopic Data for 2,3,5-Trimethoxyaniline: A Technical and Predictive Guide

Introduction In the landscape of medicinal chemistry and materials science, substituted anilines represent a cornerstone class of aromatic compounds. Their molecular architecture serves as a versatile scaffold for develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted anilines represent a cornerstone class of aromatic compounds. Their molecular architecture serves as a versatile scaffold for developing novel therapeutics and functional materials. The precise arrangement of substituents on the aniline ring dictates the molecule's electronic properties, conformation, and ultimately, its function. 2,3,5-Trimethoxyaniline, a member of this family, holds potential as a key intermediate in organic synthesis.

A rigorous structural confirmation is the bedrock of any scientific endeavor, particularly in drug development where molecular identity and purity are non-negotiable. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the gold standard for this purpose, providing a detailed fingerprint of a molecule's atomic and electronic structure.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is understanding the molecule's basic structure.

  • Chemical Formula: C₉H₁₃NO₃

  • Molecular Weight: 183.20 g/mol [1]

The key difference between the reference compound (3,4,5-isomer) and the target compound (2,3,5-isomer) lies in the substitution pattern on the benzene ring, which will be the primary driver of differences in their respective spectra.

Caption: Chemical structures of the reference and target isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus results in a unique resonance frequency (chemical shift), providing a detailed map of the molecular structure.

Experimental Protocol: NMR

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

  • Sample Preparation: Weigh 5-10 mg of the aniline sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

  • Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer. The instrument is tuned and shimmed on the sample to ensure a homogeneous magnetic field, which is crucial for high resolution.

  • ¹H NMR Acquisition: A standard single-pulse experiment is executed. Key parameters include a 30-45° pulse angle to ensure full relaxation between scans, a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to achieve an excellent signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 240 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (typically >1024) and a longer relaxation delay (2-5 seconds) are necessary.

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Data: 3,4,5-Trimethoxyaniline

Due to the molecule's C₂ symmetry, the two aromatic protons (H-2 and H-6) are chemically equivalent, as are the two methoxy groups at positions 3 and 5.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.0 - 6.2Singlet2HAr-H (H-2, H-6)
~3.85Singlet6HAr-OCH₃ (at C3, C5)
~3.80Singlet3HAr-OCH₃ (at C4)
~3.60Broad Singlet2HNH₂

Note: Data is interpreted from publicly available spectra for 3,4,5-Trimethoxyaniline. Actual shifts may vary slightly based on solvent and concentration.

Predicted ¹H NMR Spectrum: 2,3,5-Trimethoxyaniline

The loss of symmetry in the 2,3,5-isomer will result in a more complex spectrum.

  • Aromatic Protons: The two aromatic protons (H-4 and H-6) are no longer chemically equivalent. They will appear as two distinct signals. H-6 is ortho to the electron-donating NH₂ group and para to the OCH₃ group, while H-4 is ortho to two OCH₃ groups and meta to the NH₂ group. We would predict two doublets in the aromatic region (~6.0-6.5 ppm), each integrating to 1H. The coupling constant (J-value) between them would be small (meta-coupling, ~2-3 Hz).

  • Methoxy Protons: The three methoxy groups are in unique chemical environments and should give rise to three distinct singlets, each integrating to 3H. The methoxy group at C-2, being ortho to the amine, may be slightly shifted compared to those at C-3 and C-5.

  • Amine Protons: A broad singlet for the NH₂ protons, integrating to 2H, is still expected.

¹³C NMR Data: 3,4,5-Trimethoxyaniline
Chemical Shift (δ, ppm)Assignment
~154C -O (C3, C5)
~140C -NH₂ (C1)
~132C -O (C4)
~95Ar-C H (C2, C6)
~61OC H₃ (at C4)
~56OC H₃ (at C3, C5)

Note: Data is interpreted from publicly available spectra for 3,4,5-Trimethoxyaniline.

Predicted ¹³C NMR Spectrum: 2,3,5-Trimethoxyaniline

The lack of symmetry means all nine carbon atoms are chemically distinct and should produce nine separate signals.

  • Quaternary Carbons: Four signals are expected for the carbons bearing substituents (C1, C2, C3, C5). The chemical shifts will be influenced by their direct attachment to oxygen or nitrogen.

  • Protonated Carbons: Two signals are expected for the carbons bonded to hydrogen (C4, C6).

  • Methoxy Carbons: Three distinct signals for the methoxy carbons are predicted, reflecting their unique electronic environments.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable and rapid technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes.

Experimental Protocol: FT-IR
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common and requires minimal preparation. A small amount of the powder is placed directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: A background spectrum of the empty ATR crystal is recorded first. The sample is then brought into contact with the crystal using a pressure clamp to ensure good contact. The sample spectrum is recorded, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

IR Data: 3,4,5-Trimethoxyaniline

The spectrum is characterized by absorptions corresponding to the amine and methoxy-substituted aromatic ring.

Frequency Range (cm⁻¹)IntensityAssignment of Vibration
3450 - 3300Medium, DoubletN-H Symmetric & Asymmetric Stretching
3050 - 3000Weak-MediumAromatic C-H Stretching
2950 - 2800Medium-StrongAliphatic C-H Stretching (in -OCH₃)
1620 - 1580StrongN-H Scissoring (Bending) & C=C Ring Stretching
~1510StrongC=C Aromatic Ring Stretching
1250 - 1200StrongAryl-O Asymmetric Stretching (C-O)
1050 - 1000StrongAryl-O Symmetric Stretching (C-O)

Note: Data is based on typical values for substituted anilines and spectra available for the 3,4,5-isomer.[2]

Predicted IR Spectrum: 2,3,5-Trimethoxyaniline

The IR spectrum of the 2,3,5-isomer is expected to be very similar to that of the 3,4,5-isomer. Since both molecules contain the exact same functional groups (a primary amine, three methoxy groups, and a benzene ring), the characteristic absorption frequencies will be largely conserved. Minor shifts in the exact peak positions and intensities may occur due to changes in molecular symmetry and dipole moments, but the overall fingerprint identifying the key functional groups will remain the same.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its structure.

Experimental Protocol: GC-MS (Electron Ionization)
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatograph (GC). The GC separates the sample from the solvent and any impurities based on their boiling points and interactions with the GC column.

  • Ionization: As the pure compound elutes from the GC, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

  • Mass Analysis: The molecular ion and any fragment ions formed from its decomposition are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the software plots the relative abundance of each ion versus its m/z value, generating the mass spectrum.

Mass Spectrum Data: 3,4,5-Trimethoxyaniline

The mass spectrum provides clear evidence of the molecular weight and characteristic fragmentation patterns.[1]

m/zProposed AssignmentSignificance
183[M]⁺•Molecular Ion
168[M - CH₃]⁺Loss of a methyl radical from a methoxy group
140[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide
110[M - (CH₃ + CO + CH₂O)]⁺Further complex fragmentation
Predicted Mass Spectrum: 2,3,5-Trimethoxyaniline

The mass spectrum of the 2,3,5-isomer is predicted to be nearly identical to the 3,4,5-isomer.

  • Molecular Ion: The molecular ion peak will be at m/z 183 , confirming the molecular formula C₉H₁₃NO₃.

  • Fragmentation: The primary fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃), which is highly favorable. This will produce a prominent peak at m/z 168 ([M-15]⁺). Subsequent fragmentation patterns, such as the loss of CO or CH₂O, are also expected to be very similar, as they are driven by the stability of the resulting ions rather than the initial positions of the methoxy groups. Distinguishing between these isomers by EI-MS alone would be extremely challenging.

Fragmentation M [C₉H₁₃NO₃]⁺• m/z = 183 M_minus_15 [C₈H₁₀NO₃]⁺ m/z = 168 M->M_minus_15 - •CH₃

Caption: Primary fragmentation pathway for trimethoxyaniline isomers.

Conclusion

The comprehensive spectroscopic analysis of 3,4,5-Trimethoxyaniline provides a solid and reliable dataset for a trisubstituted aniline of this class. While direct experimental data for 2,3,5-Trimethoxyaniline remains elusive in major public databases, the principles of spectroscopy allow for robust predictions of its spectral features.

The most significant and diagnostically useful differences are expected in the NMR spectra , where the lack of symmetry in the 2,3,5-isomer will lead to a more complex pattern with distinct signals for each of its aromatic protons, methoxy groups, and carbon atoms. Conversely, the IR and MS spectra are predicted to be remarkably similar to its 3,4,5-isomer, as these techniques are more sensitive to the types of functional groups present and common fragmentation pathways rather than their precise positional arrangement. This guide provides researchers with the foundational data and predictive insights necessary to confidently identify and characterize 2,3,5-Trimethoxyaniline in a laboratory setting.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32285, 3,4,5-Trimethoxyaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12410138, 2,4,5-Trimethoxyaniline. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10285862, 2,3,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • IndiaMART. (n.d.). 3 4 5-Trimethoxyaniline at Best Prices - High Quality Chemical Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved from [Link]

Sources

Exploratory

Understanding the reactivity of 2,3,5-Trimethoxyaniline

Topic: The Reactivity and Synthetic Utility of 2,3,5-Trimethoxyaniline: A Technical Whitepaper Executive Summary 2,3,5-Trimethoxyaniline (CAS: 54754-51-7) is a highly functionalized aromatic amine that serves as a critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: The Reactivity and Synthetic Utility of 2,3,5-Trimethoxyaniline: A Technical Whitepaper

Executive Summary

2,3,5-Trimethoxyaniline (CAS: 54754-51-7) is a highly functionalized aromatic amine that serves as a critical building block in advanced organic synthesis, pharmaceutical drug development, and material sciences[1]. Characterized by the presence of three electron-donating methoxy groups and a primary amine on a single benzene ring, this compound exhibits a unique and highly reactive electronic profile. This whitepaper dissects the mechanistic causality behind its reactivity, provides validated experimental protocols, and outlines its applications in modern therapeutics.

Physicochemical Profiling & Structural Dynamics

To understand the reactivity of 2,3,5-Trimethoxyaniline, one must first analyze its structural and electronic parameters[2].

PropertyValue
IUPAC Name 2,3,5-trimethoxyaniline
CAS Number 54754-51-7
Molecular Formula C9H13NO3
Molecular Weight 183.21 g/mol
Canonical SMILES COC1=CC(N)=C(OC)C(=C1)OC
Structural Class Methoxy-substituted Aromatic Amine
Physical State Solid (Standard ambient conditions)

Causality of Reactivity: The reactivity of 2,3,5-Trimethoxyaniline is dictated by the synergistic push-pull dynamics of its substituents. The three methoxy (-OCH3) groups are strongly electron-donating via resonance (+R effect), significantly increasing the electron density of the aromatic pi-system[3]. The primary amine (-NH2) further contributes to this electron-rich nature. Consequently, the aromatic ring is hyper-activated toward Electrophilic Aromatic Substitution (EAS).

However, the bulky nature of the methoxy groups at the 2, 3, and 5 positions introduces significant steric hindrance, dictating strict regioselectivity. Incoming electrophiles are directed primarily to the less sterically encumbered 4- and 6-positions. Furthermore, the amine group itself acts as a potent nucleophile, readily participating in acylation, alkylation, and coupling reactions, making the molecule a versatile bifunctional precursor[3].

Core Reactivity Pathways (Mechanistic Insights)

The dual nature of 2,3,5-Trimethoxyaniline—acting both as a nucleophile via the amine and as an activated substrate for electrophiles via the ring—enables diverse synthetic pathways.

  • Electrophilic Aromatic Substitution (EAS): Due to the hyper-activated ring, reactions such as halogenation (e.g., bromination or chlorination) proceed rapidly, often without the need for a Lewis acid catalyst. The regiocontrol is governed by the combined ortho/para directing effects of the -NH2 and -OCH3 groups, heavily modulated by steric exclusion[1].

  • Nucleophilic Amine Functionalization: The -NH2 group readily attacks electrophilic centers, such as acyl chlorides or anhydrides, to form stable amides. This is a fundamental step in protecting the amine or building larger pharmacophores[3].

  • Diazotization: Treatment with nitrous acid (NaNO2/HCl) at 0-5°C yields a diazonium salt. This intermediate is a gateway to Sandmeyer reactions, allowing the substitution of the amine with halogens, cyano groups, or hydroxyl groups.

ReactivityMap Core 2,3,5-Trimethoxyaniline (Activated Aromatic System) EAS Electrophilic Aromatic Substitution (EAS) Core->EAS AmineRxn Amine Functionalization (Nucleophilic Attack) Core->AmineRxn Diazotization Diazotization (NaNO2 / HCl) Core->Diazotization Halogenation Regioselective Halogenation EAS->Halogenation Nitration Nitration EAS->Nitration Acylation N-Acylation / Amidation AmineRxn->Acylation Sandmeyer Sandmeyer Reactions (Halides, Nitriles) Diazotization->Sandmeyer

Fig 1: Core reactivity pathways of 2,3,5-Trimethoxyaniline driven by its electronic structure.

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to confirm reaction causality.

Protocol A: Synthesis of 2,3,5-Trimethoxyaniline via Reduction The most reliable method to synthesize 2,3,5-trimethoxyaniline with high purity is the reduction of 2,3,5-trimethoxynitrobenzene[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2,3,5-trimethoxynitrobenzene in absolute ethanol (0.5 M concentration) within a high-pressure hydrogenation vessel.

  • Catalyst Addition: Add 10% w/w Palladium on Carbon (Pd/C) (0.05 equivalents). Causality: Pd/C facilitates the homolytic cleavage of H2 gas, lowering the activation energy required to reduce the nitro group to an amine.

  • Reaction Execution: Purge the vessel with Nitrogen (3x), followed by Hydrogen gas (3x). Pressurize to 3 atm of H2 and stir vigorously at room temperature for 4-6 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the higher Rf nitro-precursor and the appearance of a lower Rf, ninhydrin-active spot confirms the formation of the amine.

  • Workup & Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst (Caution: Pyrophoric when dry). Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize from hot ethanol/water to obtain pure 2,3,5-trimethoxyaniline crystals.

SynthesisWorkflow Start 2,3,5-Trimethoxy- nitrobenzene Reduction Catalytic Hydrogenation (Pd/C, H2, 3 atm) Start->Reduction Validation TLC Validation (Ninhydrin Stain) Reduction->Validation Workup Celite Filtration & Concentration Validation->Workup Product 2,3,5-Trimethoxyaniline (Pure Product) Workup->Product

Fig 2: Step-by-step reduction workflow for synthesizing 2,3,5-Trimethoxyaniline.

Protocol B: N-Acylation (Nucleophilic Amine Functionalization) This protocol demonstrates the nucleophilic capacity of the amine group, a common step in drug development to modulate pharmacokinetics[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2,3,5-trimethoxyaniline in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 15 mmol of Triethylamine (TEA). Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during acylation, thereby driving the reaction forward and preventing the protonation of the starting amine.

  • Electrophile Addition: Cool the mixture to 0°C. Dropwise, add 11 mmol of acetyl chloride over 15 minutes. Causality: The low temperature controls the exothermic reaction and prevents over-acylation (di-acylation).

  • Propagation & Validation: Allow the reaction to warm to room temperature and stir for 2 hours. Validate completion via LC-MS; the mass peak should shift from 183.2 g/mol (starting material) to 225.2 g/mol (N-(2,3,5-trimethoxyphenyl)acetamide).

  • Quench & Extraction: Quench with 10 mL of saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and evaporate the solvent to yield the acylated derivative.

Applications in Drug Development & Material Science

The dense functionalization of 2,3,5-trimethoxyaniline makes it a highly sought-after scaffold in multiple scientific domains[1].

  • Pharmaceuticals (API Synthesis): The trimethoxy-aryl moiety is a known pharmacophore found in various biologically active compounds, including anti-cancer and anti-microbial agents. 2,3,5-Trimethoxyaniline is utilized as a building block to synthesize complex heterocycles and targeted kinase inhibitors, where the methoxy groups engage in critical hydrogen bonding and steric interactions within the target protein's binding pocket[1].

  • Material Science: The electron-rich nature of the compound allows it to be electropolymerized or incorporated into polymer matrices to develop conductive polymers, advanced dyes, and vibrant pigments with specific thermal and mechanical characteristics[1].

  • Biochemical Research: It serves as a precursor for synthesizing biochemical standards and probes used in proteomics to study cellular interactions and receptor binding affinities[4].

References

  • EvitaChem - Buy 2,3,5-Trimethoxyaniline (EVT-13173218)
  • EvitaChem - 2,3,5-Trimethoxyaniline (EVT-13173218)
  • AiFChem - 54754-51-7 | 2,3,5-Trimethoxyaniline - Structural and Physicochemical Data Source: AiFChem URL
  • EvitaChem - Biochemical Research and Material Science Applications of Aromatic Amines Source: EvitaChem URL

Sources

Foundational

The Strategic deployment of 2,3,5-Trimethoxyaniline in Modern Medicinal Chemistry: A Technical Guide

Part 1: The Resurgence of a Classic Scaffold: 2,3,5-Trimethoxyaniline in Drug Discovery The aniline scaffold, a deceptively simple aromatic amine, has been a cornerstone of medicinal chemistry for over a century. However...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Part 1: The Resurgence of a Classic Scaffold: 2,3,5-Trimethoxyaniline in Drug Discovery

The aniline scaffold, a deceptively simple aromatic amine, has been a cornerstone of medicinal chemistry for over a century. However, its straightforward structure belies a complex metabolic profile, often leading to toxicity concerns that can derail promising drug candidates.[1] This has led to a more nuanced approach in its application, with a focus on strategic substitution to modulate its electronic properties and metabolic fate. Among the vast array of substituted anilines, 2,3,5-trimethoxyaniline has emerged as a particularly valuable building block, offering a unique combination of steric and electronic features that can be exploited for the rational design of novel therapeutics.

This technical guide provides an in-depth exploration of the potential applications of 2,3,5-trimethoxyaniline in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its role as a precursor for a diverse range of bioactive molecules. Through a combination of established protocols, mechanistic insights, and illustrative case studies, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile scaffold in their own discovery programs.

Part 2: Synthesis and Physicochemical Characterization

A thorough understanding of the synthesis and fundamental properties of a building block is paramount to its successful application. This section details the common synthetic routes to 2,3,5-trimethoxyaniline and summarizes its key physicochemical characteristics.

Synthetic Pathways to 2,3,5-Trimethoxyaniline

The most prevalent and reliable method for the synthesis of 2,3,5-trimethoxyaniline is the reduction of the corresponding nitro compound, 2,3,5-trimethoxynitrobenzene.[2] This approach is favored for its high yield and the relative ease of purification of the final product.

Experimental Protocol: Reduction of 2,3,5-Trimethoxynitrobenzene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3,5-trimethoxynitrobenzene (1 equivalent) in ethanol.

  • Reagent Addition: Add stannous chloride (SnCl2·2H2O, 3-4 equivalents) to the suspension.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Reflux: Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) until the pH is basic.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Other synthetic strategies, such as direct methoxylation of aniline derivatives, have also been explored, but often result in a mixture of isomers, making purification challenging.[2]

Physicochemical Properties and Structural Attributes

The strategic placement of the three methoxy groups on the aniline ring imparts distinct properties to the molecule. The electron-donating nature of the methoxy groups increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution.

PropertyValueSource
Molecular Formula C9H13NO3[2]
Molecular Weight 183.20 g/mol [2]
Appearance Off-white to beige crystalline powder[3]
Melting Point 112.5-113.5 °C[4]
Solubility Soluble in ethanol, methanol, and other organic solvents[5]

Part 3: Applications in the Synthesis of Bioactive Compounds

The true utility of 2,3,5-trimethoxyaniline lies in its ability to serve as a versatile precursor for a wide array of bioactive molecules. Its unique substitution pattern has been instrumental in the development of potent anticancer agents, among other therapeutic classes.

A Gateway to Bioactive Heterocycles: The Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous approved drugs targeting a range of diseases, particularly cancer.[6][7] The aniline moiety of 2,3,5-trimethoxyaniline can be readily incorporated into the quinazoline ring system, providing a platform for the synthesis of potent kinase inhibitors.

G cluster_synthesis Quinazoline Synthesis 2,3,5-Trimethoxyaniline 2,3,5-Trimethoxyaniline Anthranilic_Acid Anthranilic Acid Derivative Quinazolinone Quinazolin-4(3H)-one Intermediate 4-Chloroquinazoline 4-Chloroquinazoline Intermediate Anilinoquinazoline 4-Anilinoquinazoline Derivative

Targeting the Cytoskeleton: Tubulin Polymerization Inhibitors

The microtubule network, a dynamic polymer of α- and β-tubulin, is a validated target for anticancer therapy.[8] The trimethoxyphenyl moiety is a key pharmacophore in many natural and synthetic tubulin polymerization inhibitors, such as combretastatin A-4.[8] 2,3,5-Trimethoxyaniline serves as an excellent starting material for the synthesis of novel combretastatin analogs and other classes of tubulin inhibitors.

G cluster_workflow Design and Synthesis of Tubulin Inhibitors Start 2,3,5-Trimethoxyaniline Step1 Synthesis of Chalcone or Stilbene Intermediate Step2 Structural Modification and Diversification Step3 In Vitro Screening (e.g., Tubulin Polymerization Assay, Cytotoxicity Assay) Step4 Lead Optimization End Potent Tubulin Inhibitor

Expanding the Therapeutic Arsenal: Other Potential Applications

The versatility of the 2,3,5-trimethoxyaniline scaffold extends beyond anticancer agents. Its derivatives have been explored for a range of other therapeutic applications, including:

  • Neuropharmacology: The trimethoxyamphetamine (TMA) series of psychedelic drugs includes the 2,3,5-isomer, highlighting the potential of this scaffold to interact with serotonin receptors in the central nervous system.[9]

  • Antimicrobial Agents: The aniline moiety can be readily converted to a variety of heterocyclic systems known to possess antibacterial and antifungal activity.[10][11]

Part 4: Essential Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, this section provides a general protocol for the synthesis of a key intermediate and a standard workflow for evaluating the biological activity of the resulting compounds.

Synthesis of a 2,3,5-Trimethoxyaniline-based Chalcone

Chalcones are versatile intermediates in organic synthesis and often exhibit a broad spectrum of biological activities.

  • Reaction Setup: In a flask, dissolve 2,3,5-trimethoxybenzaldehyde (synthesized from 2,3,5-trimethoxyaniline via diazotization followed by formylation) and a substituted acetophenone in ethanol.

  • Base Catalysis: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the solution.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure chalcone.

Workflow for In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.

G cluster_assay MTT Assay Workflow Start Seed cancer cells in a 96-well plate Step1 Treat cells with varying concentrations of the test compound Step2 Incubate for a specified period (e.g., 48-72 hours) Step3 Add MTT reagent to each well Step4 Incubate to allow formazan crystal formation Step5 Solubilize formazan crystals with a suitable solvent (e.g., DMSO) Step6 Measure absorbance at a specific wavelength (e.g., 570 nm) End Calculate cell viability and determine IC50 values

Part 5: Future Directions and Concluding Remarks

The strategic use of 2,3,5-trimethoxyaniline in medicinal chemistry is a testament to the enduring value of well-designed building blocks. While its application has been most prominent in the field of oncology, the unique electronic and steric properties of this scaffold suggest that its full potential has yet to be realized.

Future research efforts could focus on:

  • Exploring Novel Therapeutic Areas: A systematic investigation of 2,3,5-trimethoxyaniline derivatives for their activity against a broader range of biological targets, including those relevant to neurodegenerative diseases, infectious diseases, and inflammatory disorders.

  • Development of Novel Synthetic Methodologies: The discovery of more efficient and regioselective methods for the synthesis of 2,3,5-trimethoxyaniline and its derivatives would further enhance its utility in drug discovery.

  • Application in Prodrug and Targeted Delivery Strategies: The aniline moiety can be functionalized to create prodrugs that are activated at the site of action, thereby improving their therapeutic index.

Part 6: References

  • Xu, X., et al. (2013). Synthesis of 3, 4, 5-trimethoxyaniline. Chemistry and Industry of Forest Products, 33(4), 123-126.

  • Valderrama, J. A., et al. (2008). Reaction of trimethoxyaniline with acylquinones 2a and 2d. Molecules, 13(9), 2234-2246.

  • PrepChem.com. (n.d.). Synthesis of 2,4,5-trimethoxy aniline. Retrieved from [Link]

  • Google Patents. (n.d.). EP0946556A1 - Combinatorial process for preparing hydrofuroquinoline libraries. Retrieved from

  • PubChem. (n.d.). 2,4,5-Trimethoxyaniline. Retrieved from [Link]

  • Mallesha, L., et al. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137.

  • Xu, X., et al. (2013). Synthesis of 3,4,5-Trimethoxyaniline. CNKI.

  • Brancatelli, G., et al. (2012). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Molecules, 17(10), 11894-11913.

  • Wang, Y., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Advances, 10(52), 31283-31295.

  • Abdel-Maksoud, M. S., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2955.

  • UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2023, July 15). Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Retrieved from [Link]

  • Der Pharma Chemica. (2016, April 30). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3,5-Trimethoxyamphetamine. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, June 20). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino). Retrieved from [Link]

Sources

Exploratory

2,3,5-Trimethoxyaniline: A Strategic Building Block in Advanced Organic Synthesis

Executive Summary In the landscape of modern organic synthesis and drug development, highly functionalized anilines serve as critical linchpins for constructing complex molecular architectures. 2,3,5-Trimethoxyaniline (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, highly functionalized anilines serve as critical linchpins for constructing complex molecular architectures. 2,3,5-Trimethoxyaniline (CAS: 54754-51-7, Molecular Formula: C9H13NO3) stands out as a highly versatile synthon[1]. Characterized by an electron-rich aromatic ring heavily substituted with methoxy groups, this compound is primarily deployed in the synthesis of novel pharmaceuticals, biologically active screening compounds, and advanced conductive polymers[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic reaction lists. Here, we will dissect the electronic causality that governs the reactivity of 2,3,5-trimethoxyaniline and provide self-validating, field-proven protocols for its most critical synthetic applications.

Electronic and Steric Dynamics: The Causality of Reactivity

To effectively utilize 2,3,5-trimethoxyaniline, one must understand the push-pull dynamics of its structural topology.

  • Electronic Activation: The three methoxy (-OCH3) groups at the 2, 3, and 5 positions are strongly electron-donating via resonance (+ M effect). This dramatically elevates the Highest Occupied Molecular Orbital (HOMO) of the aromatic system. Consequently, the primary amine (-NH2) becomes exceptionally nucleophilic, facilitating rapid participation in coupling reactions[2].

  • Steric Hindrance: The methoxy group at the 2-position resides ortho to the primary amine. This creates a localized steric shield. When designing transition-metal-catalyzed reactions (such as Buchwald-Hartwig cross-couplings), this steric bulk mandates the use of specialized, bulky ligands (e.g., BrettPhos or RuPhos) that can accommodate the hindered nucleophile while preventing catalyst deactivation.

  • Ring Susceptibility: The 4-position and 6-position of the ring are highly activated toward electrophilic aromatic substitution, making this compound an excellent candidate for further regioselective halogenation or formylation prior to downstream coupling[2].

Reactivity Core 2,3,5-Trimethoxyaniline (Nucleophilic Hub) BH Buchwald-Hartwig Cross-Coupling Core->BH Aryl Halides, Pd Catalyst Amide Amide Bond Formation Core->Amide Acyl Chlorides/ Coupling Agents Diazo Diazotization & Sandmeyer Core->Diazo NaNO2, HCl, < 5 °C Poly Oxidative Polymerization Core->Poly Oxidants (e.g., APS)

Reactivity pathways of 2,3,5-Trimethoxyaniline in organic synthesis.

Core Synthetic Workflows and Self-Validating Protocols

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Because of its nucleophilicity, 2,3,5-trimethoxyaniline is frequently coupled with aryl halides to generate complex diarylamines, which are ubiquitous motifs in drug discovery[2].

Causality of Reagent Selection: Palladium(0) is highly sensitive to oxidation; thus, strict anaerobic conditions are required. Sodium tert-butoxide (NaOtBu) is selected as the base because it is strong enough to deprotonate the palladium-bound amine intermediate, driving the reductive elimination step, but non-nucleophilic enough to avoid side reactions with the aryl halide.

Step-by-Step Protocol:

  • Preparation (Glovebox): In an argon-filled glovebox, charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), 2,3,5-trimethoxyaniline (1.2 equiv), Pd2(dba)3 (2 mol%), BrettPhos ligand (4 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition & Degassing: Add anhydrous toluene (0.2 M). Seal the flask, remove it from the glovebox, and perform three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.

  • Catalytic Heating: Stir the reaction mixture at 100 °C for 12 hours.

  • Self-Validation Check (LC-MS): Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze. Validation parameter: The reaction is deemed complete when the 2,3,5-trimethoxyaniline peak ( m/z 184.2 [M+H]+) is consumed and the corresponding product mass dominates the chromatogram.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Workflow Step1 1. Reagent Mixing (Glovebox) Step2 2. Degassing (Argon Purge) Step1->Step2 Step3 3. Catalytic Heating (100°C, 12h) Step2->Step3 Step4 4. Celite Filtration & LC-MS Check Step3->Step4 Step5 5. Flash Chromatography Step4->Step5

Self-validating experimental workflow for Buchwald-Hartwig amination.

Diazotization and Sandmeyer Transformations

The primary amine can be transformed into a diazonium salt, serving as a gateway to introduce halogens, nitriles, or hydroxyl groups at the 1-position.

Causality of Reagent Selection: Diazonium salts of electron-rich anilines are highly unstable and prone to spontaneous nitrogen extrusion, leading to unwanted phenol byproducts. Therefore, the reaction must be strictly maintained below 5 °C.

Step-by-Step Protocol:

  • Acidification: Suspend 2,3,5-trimethoxyaniline (1.0 equiv) in aqueous HCl (6.0 M) and cool the mixture to 0 °C using an ice-salt bath.

  • Nitrosation: Dissolve sodium nitrite (NaNO2, 1.1 equiv) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, ensuring the internal temperature never exceeds 5 °C.

  • Self-Validation Check (Starch-Iodide): After 15 minutes of stirring, touch a drop of the reaction mixture to starch-iodide paper. Validation parameter: An immediate blue-black color confirms the presence of excess nitrous acid, validating that complete diazotization has occurred.

  • Transformation: Slowly add the cold diazonium solution to a stirring solution of Copper(I) Halide (e.g., CuCl or CuBr) in the corresponding hydrohalic acid at room temperature. Heat gently to 60 °C until nitrogen evolution ceases.

Quantitative Reaction Parameters

To facilitate experimental design, the following table synthesizes the optimal quantitative parameters for the primary transformations of 2,3,5-trimethoxyaniline.

Reaction TypePrimary Reagents / CatalystsOptimal Temp (°C)Typical Yield (%)Primary Application
Buchwald-Hartwig Pd2(dba)3, BrettPhos, NaOtBu90 - 100 °C75 - 85%Pharmaceutical APIs[2]
Amide Coupling HATU, DIPEA, DMF20 - 25 °C85 - 95%Peptide / Drug Synthesis
Sandmeyer (Halogenation) NaNO2, HCl, Cu(I)X0 °C 60 °C60 - 70%Building Block Functionalization
Direct Methoxylation Dimethyl sulfate, NaOH25 - 50 °CUp to 82%Derivative Synthesis[2]

Applications in Material Science: Conductive Polymers

Beyond small-molecule drug development, 2,3,5-trimethoxyaniline is a highly prized monomer in the field of materials science. It is utilized in the synthesis of highly functionalized conductive polymers, analogous to polyaniline (PANI) and PEDOT systems[3].

By subjecting 2,3,5-trimethoxyaniline to oxidative polymerization (typically using ammonium persulfate as an oxidant in an acidic medium), researchers generate conductive polymer films. The dense methoxy substitutions lower the oxidation potential of the monomer and provide the resulting polymer with unique solubility profiles and enhanced antistatic properties, making them ideal for solid electrolytic capacitors and advanced display elements[3].

References

  • EvitaChem. "Buy 2,3,5-Trimethoxyaniline (EVT-13173218) - EvitaChem." EvitaChem Product Catalog.
  • AiFChem. "54754-51-7 | 2,3,5-Trimethoxyaniline - AiFChem." AiFChem Chemical Database.
  • Google Patents. "この重合液から得られた導電性ポリマーフィルム及び固体電解コンデンサ (Conductive polymer films and solid electrolytic capacitors obtained from this polymerization liquid)." Patent Database.

Sources

Foundational

CAS number and molecular weight of 2,3,5-Trimethoxyaniline

2,3,5-Trimethoxyaniline (CAS 54754-51-7): Structural Properties, Synthetic Methodologies, and Advanced Applications in Materials and Pharmaceuticals As the demand for highly functionalized aromatic building blocks accele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

2,3,5-Trimethoxyaniline (CAS 54754-51-7): Structural Properties, Synthetic Methodologies, and Advanced Applications in Materials and Pharmaceuticals

As the demand for highly functionalized aromatic building blocks accelerates in both drug discovery and advanced materials science, 2,3,5-Trimethoxyaniline has emerged as a critical intermediate. Characterized by its unique electron-rich aromatic system, this compound offers exceptional regiocontrol in downstream synthesis.

This whitepaper provides an authoritative analysis of 2,3,5-Trimethoxyaniline, detailing its physicochemical properties, validated synthetic protocols, and mechanistic roles in pharmaceutical coupling and polymer chemistry.

Physicochemical Profiling & Structural Analysis

2,3,5-Trimethoxyaniline is an aromatic amine defined by the presence of three electron-donating methoxy groups (-OCH₃) at the 2, 3, and 5 positions relative to the primary amine (-NH₂)[1].

From a mechanistic perspective, the oxygen lone pairs on the methoxy groups participate in resonance with the aromatic π-system. This intense electron donation significantly lowers the oxidation potential of the molecule and makes the remaining unsubstituted ring positions (specifically the 4- and 6-positions) highly nucleophilic and susceptible to electrophilic aromatic substitution (EAS)[1].

Table 1: Quantitative Physicochemical Data

PropertyValueScientific Rationale / Note
Chemical Name 2,3,5-TrimethoxyanilineIUPAC standard nomenclature[2].
CAS Number 54754-51-7Unique numerical identifier[3].
Molecular Formula C₉H₁₃NO₃Comprises a benzene core, one amine, and three methoxy groups[2].
Molecular Weight 183.20 g/mol Calculated standard atomic weights[1].
Melting Point 50–60 °CVariance is strictly dependent on crystalline purity and residual solvent[1].
Solubility Profile Soluble in EtOH, EtherHigh solubility in polar organic solvents; poorly soluble in aqueous media due to the dominant hydrophobic aromatic core[1].

Synthetic Methodologies & Causality

The synthesis of 2,3,5-trimethoxyaniline requires careful chemoselectivity. While direct methoxylation of aniline derivatives is possible, it often yields a mixture of regioisomers[1]. Therefore, the most reliable and high-purity pathway is the reduction of 2,3,5-trimethoxynitrobenzene [1].

Synthesis N1 2,3,5-Trimethoxynitrobenzene N2 Catalytic Hydrogenation (Pd/C, H2, EtOH) N1->N2 Reduction N3 2,3,5-Trimethoxyaniline (CAS: 54754-51-7) N2->N3 High Yield (>85%)

Figure 1: Primary synthetic reduction pathway to yield 2,3,5-Trimethoxyaniline.

Self-Validating Experimental Protocol: Catalytic Hydrogenation

To ensure reproducibility and trust in the synthetic workflow, the following protocol integrates causality for every reagent choice alongside built-in validation checkpoints.

Step 1: Precursor Dissolution

  • Action: Dissolve 1.0 eq of 2,3,5-trimethoxynitrobenzene in anhydrous ethanol (0.2 M concentration).

  • Causality: Ethanol is selected because it provides optimal solubility for the nitro precursor while remaining completely inert under mild hydrogenation conditions, preventing unwanted transesterification or solvent-adduct formation.

Step 2: Catalyst Introduction

  • Action: Add 10 wt% Palladium on Carbon (Pd/C) (0.05 eq Pd) to the reaction flask under an argon atmosphere.

  • Causality: Pd/C is chosen over harsher reducing agents (like LiAlH₄) because it facilitates the efficient, surface-mediated transfer of hydrogen to the nitro group without risking the cleavage of the sensitive aryl-alkyl ether bonds of the methoxy groups.

Step 3: Hydrogenation

  • Action: Purge the vessel with N₂, then introduce H₂ gas via a balloon (1 atm). Stir vigorously at 25 °C for 4–6 hours.

  • Causality: Maintaining ambient temperature and low pressure prevents over-reduction (e.g., unwanted hydrogenation of the aromatic ring).

Step 4: System Validation (Self-Correction Checkpoint)

  • Action: Pull a 0.1 mL aliquot. Perform Thin Layer Chromatography (TLC) (Hexanes:EtOAc 7:3).

  • Validation: The reaction is only deemed complete when the higher-Rf nitro starting material spot entirely disappears.

  • Spectroscopic Confirmation: Run a rapid FT-IR on the crude aliquot. The disappearance of the strong asymmetric NO₂ stretch (~1530 cm⁻¹) and the emergence of the primary amine N-H doublet (~3300–3400 cm⁻¹) validates successful reduction.

Step 5: Workup and Isolation

  • Action: Filter the heterogeneous mixture through a tightly packed Celite pad. Wash the pad with excess ethanol. Concentrate the filtrate in vacuo.

  • Causality: Celite traps the finely dispersed Pd/C particles, preventing heavy metal contamination in the final API or polymer precursor.

Advanced Industrial Applications

The structural geometry of 2,3,5-Trimethoxyaniline dictates its utility across two primary high-tech domains: Material Science and Pharmaceuticals[1].

Applications Core 2,3,5-Trimethoxyaniline (Activated Aromatic Ring) Sub1 Electrophilic Substitution (Ortho/Para to -OCH3) Core->Sub1 Directing Effects Sub2 Nucleophilic Attack (via -NH2 group) Core->Sub2 Amine Reactivity App1 Conductive Polymers (Solid Electrolytic Capacitors) Sub1->App1 Electropolymerization App2 Pharmaceutical APIs (Coupling Reactions) Sub2->App2 Amide Bond Formation

Figure 2: Mechanistic pathways linking structural reactivity to industrial applications.

A. Material Science: Conductive Polymers & Capacitors

In the realm of energy storage, 2,3,5-trimethoxyaniline is utilized as a monomeric precursor for synthesizing highly conductive polyaniline (PANI) derivatives[4]. When subjected to oxidative electropolymerization, the resulting polymer films exhibit exceptional stability.

  • Mechanistic Causality: The steric bulk and electron-donating nature of the three methoxy groups lower the monomer's oxidation potential. This allows polymerization to occur at milder voltages, reducing the occurrence of over-oxidation defects in the polymer backbone. These conductive polymer films are heavily utilized in the manufacturing of solid electrolytic capacitors, drastically lowering Equivalent Series Resistance (ESR)[4].

B. Pharmaceutical Development: API Building Blocks

In medicinal chemistry, 2,3,5-trimethoxyaniline acts as a versatile nucleophile. The primary amine readily participates in coupling reactions with acyl chlorides or carboxylic acids (using coupling reagents like HATU or EDC) to form stable amide bonds[1].

  • Mechanistic Causality: The electron-rich nature of the aromatic ring enhances the nucleophilicity of the amine nitrogen, accelerating coupling kinetics. Furthermore, the specific 2,3,5-substitution pattern is frequently leveraged in SAR (Structure-Activity Relationship) studies to probe the binding pockets of target receptors, particularly in the development of anti-cancer agents and selective enzyme inhibitors[1].

References

  • Google Patents. "この重合液から得られた導電性ポリマーフィルム及び固体電解コンデンサ (Conductive polymer film obtained from this polymerization solution and solid electrolytic capacitor)". Patent Literature.

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2,3,5-Trimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Physicochemical Landscape of 2,3,5-Trimethoxyaniline 2,3,5-Trimethoxyaniline is a substituted aniline derivative that serves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Physicochemical Landscape of 2,3,5-Trimethoxyaniline

2,3,5-Trimethoxyaniline is a substituted aniline derivative that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules. Its chemical structure, characterized by a benzene ring functionalized with an amino group and three methoxy groups, imparts a unique combination of electronic and steric properties. These properties, in turn, govern its reactivity, bioavailability, and formulation characteristics.

A thorough understanding of the solubility and stability of 2,3,5-Trimethoxyaniline is paramount for its effective utilization in research and development. Solubility dictates the choice of appropriate solvent systems for chemical reactions, purification processes like recrystallization, and the preparation of analytical standards.[1][2] Stability, on the other hand, informs handling and storage conditions, and is a critical parameter in assessing the shelf-life and degradation pathways of any potential drug candidate.

This technical guide provides a comprehensive exploration of the solubility and stability of 2,3,5-Trimethoxyaniline. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to confidently work with this versatile compound. The insights and protocols herein are grounded in established chemical principles and standard laboratory practices, ensuring both scientific rigor and practical applicability.

Part 1: The Solubility Profile of 2,3,5-Trimethoxyaniline

The solubility of a compound is a fundamental physical property that reflects the extent to which it can dissolve in a particular solvent to form a homogeneous solution. This phenomenon is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.

Theoretical Framework: A Structural Perspective on Solubility

The molecular architecture of 2,3,5-Trimethoxyaniline provides key insights into its expected solubility behavior. Its structure comprises:

  • A Nonpolar Aromatic Ring: The benzene core is inherently nonpolar and favors interactions with nonpolar solvents through van der Waals forces.

  • A Polar Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents.

  • Three Methoxy Groups (-OCH₃): The oxygen atoms in the methoxy groups possess lone pairs of electrons and can act as hydrogen bond acceptors, contributing to the compound's affinity for polar solvents.

The interplay of these functional groups results in a molecule of intermediate polarity. Consequently, 2,3,5-Trimethoxyaniline is expected to exhibit good solubility in a range of common organic solvents, while its solubility in water is anticipated to be limited.[3]

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for 2,3,5-Trimethoxyaniline is not extensively documented in publicly available literature, a qualitative assessment and estimations based on its structural analogues, such as other substituted anilines, can be made.[1][4] The compound is generally described as a solid that is soluble in organic solvents like ethanol and ether but less soluble in water.[3]

For practical applications, a summary of expected solubility is presented in the table below. It is imperative to note that these are general guidelines, and experimental determination is recommended for precise quantitative values.

Table 1: Expected Solubility of 2,3,5-Trimethoxyaniline in Common Solvents

Solvent ClassSolventExpected SolubilityRationale for Interaction
Polar Protic WaterSparingly SolubleThe nonpolar benzene ring limits solubility, despite the potential for hydrogen bonding with the amino and methoxy groups.
MethanolSoluble to MiscibleThe small alkyl chain and the ability to hydrogen bond make it an excellent solvent for this compound.
EthanolSoluble to MiscibleSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities facilitate dissolution.[3]
Polar Aprotic AcetoneSolubleThe polar carbonyl group can interact with the polar functionalities of 2,3,5-Trimethoxyaniline.
AcetonitrileSolubleIts dipole moment allows for effective solvation of polar molecules.
DichloromethaneSolublePossesses a moderate polarity and is a good solvent for a wide range of organic compounds.[5]
Ethyl AcetateSolubleActs as a hydrogen bond acceptor and has a moderate polarity, making it a suitable solvent.[5]
Nonpolar TolueneModerately SolubleThe aromatic ring of toluene can engage in π-stacking interactions with the benzene ring of the aniline.
HexaneSparingly SolubleThe significant difference in polarity limits solubility.
Diethyl EtherSolubleThe ether oxygen can act as a hydrogen bond acceptor, and its overall low polarity is compatible with the aromatic ring.[3]
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental approach is essential. The following protocol outlines a reliable method for determining the solubility of 2,3,5-Trimethoxyaniline in a chosen solvent.

Methodology: The Isothermal Shake-Flask Method

This method involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solute.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 2,3,5-Trimethoxyaniline to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker bath or a magnetic stirrer in a temperature-controlled environment is ideal.

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature for at least 24 hours to permit the undissolved solid to settle. Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter).

  • Dilution: Accurately dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] A pre-established calibration curve of 2,3,5-Trimethoxyaniline is required for accurate quantification.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or g/L.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Sample Analysis prep 1. Add excess 2,3,5-Trimethoxyaniline to a known volume of solvent equil 2. Agitate at constant temperature (24-48 hours) prep->equil settle 3. Allow solid to settle or centrifuge equil->settle sample 4. Withdraw and filter supernatant settle->sample dilute 5. Dilute sample accurately sample->dilute quantify 6. Quantify using HPLC-UV or GC-MS dilute->quantify calc 7. Calculate solubility quantify->calc

Caption: A stepwise workflow for the experimental determination of solubility.

Part 2: Stability Profile of 2,3,5-Trimethoxyaniline

The chemical stability of 2,3,5-Trimethoxyaniline is a critical consideration for its storage, handling, and application. Degradation can lead to a loss of potency, the formation of impurities, and altered physicochemical properties.

Factors Influencing Stability

Like many substituted anilines, 2,3,5-Trimethoxyaniline is generally stable under normal storage conditions (i.e., in a cool, dark, and dry place).[8] However, certain environmental factors can promote its degradation:

  • Oxidizing Agents: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities. Aniline itself is known to darken upon exposure to air.[9] Contact with strong oxidizing agents should be avoided.[8]

  • Light: Photodegradation can occur, particularly upon exposure to UV light. It is advisable to store the compound in amber-colored vials or in the dark.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. Storage at room temperature or below is recommended.

  • pH: Extreme pH conditions can potentially lead to hydrolysis of the methoxy groups or other reactions. The basicity of the amino group will also be affected by pH.

  • Incompatible Materials: The compound is incompatible with strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[8]

Potential Degradation Pathways

While specific degradation pathways for 2,3,5-Trimethoxyaniline are not extensively detailed in the literature, logical inferences can be drawn from the known chemistry of anilines and aromatic ethers:

  • Oxidation of the Amino Group: This is a common degradation route for anilines, potentially leading to the formation of nitroso, nitro, and polymeric species. This process is often responsible for the development of color in aniline samples over time.

  • Ether Cleavage: Under harsh acidic conditions (e.g., strong mineral acids) and heat, the methoxy groups can be cleaved to form the corresponding phenols.

  • Aromatic Ring Degradation: In the presence of potent oxidizing species or under certain environmental conditions, the aromatic ring itself can undergo dihydroxylation and subsequent ring cleavage.[10]

Diagram 2: Potential Degradation Pathways

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_ring Ring Degradation main 2,3,5-Trimethoxyaniline nitroso Nitroso Derivatives main->nitroso Oxidizing Agents / Air nitro Nitro Derivatives main->nitro Strong Oxidation polymers Polymeric Species main->polymers Oxidation phenols Phenolic Derivatives (Ether Cleavage) main->phenols Strong Acid / Heat ring_cleavage Ring-Opened Products main->ring_cleavage Potent Oxidants nitroso->nitro

Caption: Hypothesized degradation pathways for 2,3,5-Trimethoxyaniline.

Experimental Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of stability assessment. It involves subjecting the compound to harsh conditions to accelerate its degradation, thereby identifying potential degradation products and pathways.

Methodology: A Multi-Condition Stress Test

This protocol exposes solutions of 2,3,5-Trimethoxyaniline to various stress conditions, followed by analysis using a stability-indicating method.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 2,3,5-Trimethoxyaniline in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60 °C).

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).

    • Control: Keep an aliquot of the stock solution protected from light at a low temperature (e.g., 4 °C).

  • Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. An ideal method should be able to separate the parent compound from all major degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Data Interpretation:

    • Calculate the percentage of the remaining 2,3,5-Trimethoxyaniline at each time point.

    • Identify and quantify the major degradation products by comparing the chromatograms of the stressed samples to the control.

    • Mass spectrometry coupled with HPLC (LC-MS) can be used to elucidate the structures of the degradation products.

Conclusion

2,3,5-Trimethoxyaniline is a compound of significant interest in synthetic and medicinal chemistry. This guide has provided a detailed overview of its solubility and stability, two critical physicochemical parameters that influence its handling, application, and performance. The molecule exhibits a solubility profile consistent with its structure of intermediate polarity, being generally soluble in common organic solvents and sparingly soluble in water. While stable under standard conditions, it is susceptible to degradation by oxidation, light, and extreme pH and temperatures.

The experimental protocols detailed herein offer a robust framework for researchers to quantitatively determine the solubility and assess the stability of 2,3,5-Trimethoxyaniline. By applying these methodologies, scientists can ensure the reliable and effective use of this compound in their research and development endeavors, ultimately facilitating the discovery of new chemical entities and therapeutic agents.

References

  • Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide. Benchchem.
  • Buy 2,3,5-Trimethoxyaniline (EVT-13173218). EvitaChem.
  • Technical Support Center: Recrystallization of Substituted Anilines. Benchchem.
  • The Solubility of Aniline in Common Organic Solvents: An In-depth Technical Guide. Benchchem.
  • Aniline and substituted anilines. Thermo Fisher Scientific.
  • The Solubility of Aniline. ChemicalBook.
  • Separation of 3,4,5-Trimethoxyaniline on Newcrom R1 HPLC column. SIELC Technologies.
  • SAFETY DATA SHEET - 3,4,5-Trimethoxyaniline. Fisher Scientific.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Analytical Methods. National Institute for Environmental Studies, Japan.
  • Degradation of aromatic compounds - Reference pathway. KEGG PATHWAY.

Sources

Foundational

A Theoretical Deep Dive into the Electronic Landscape of 2,3,5-Trimethoxyaniline: A Guide for Drug Discovery and Development

Foreword: Unveiling the Electronic Blueprint for Therapeutic Innovation In the intricate world of drug discovery, understanding the fundamental electronic properties of a molecule is paramount to predicting its behavior,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Electronic Blueprint for Therapeutic Innovation

In the intricate world of drug discovery, understanding the fundamental electronic properties of a molecule is paramount to predicting its behavior, reactivity, and potential as a therapeutic agent. 2,3,5-Trimethoxyaniline, a substituted aniline derivative, presents a fascinating scaffold for medicinal chemistry. Its unique arrangement of electron-donating methoxy groups and the amino group on the aromatic ring dictates its electronic landscape, which in turn governs its interactions with biological targets. This guide provides a comprehensive theoretical exploration of the electronic properties of 2,3,5-Trimethoxyaniline, offering a roadmap for researchers, scientists, and drug development professionals to harness its potential. By delving into its molecular orbital theory, charge distribution, and electrostatic potential, we can unlock insights into its reactivity, stability, and suitability as a building block for novel pharmaceuticals.

The Strategic Importance of Electronic Property Analysis in Drug Design

The journey of a drug from a conceptual molecule to a clinical candidate is long and arduous. Computational chemistry, particularly the theoretical study of electronic properties, offers a powerful lens to de-risk and accelerate this process. For a molecule like 2,3,5-Trimethoxyaniline, understanding its electronic blueprint is not merely an academic exercise; it is a strategic imperative. The distribution of electrons within the molecule, the energies of its frontier molecular orbitals, and its electrostatic potential are all critical determinants of its pharmacokinetic and pharmacodynamic profiles. For instance, the molecular electrostatic potential can provide crucial insights into how the molecule will "see" and interact with a protein binding pocket, guiding lead optimization efforts. Similarly, the HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and stability, factors that are critical for drug efficacy and safety.[1][2]

Methodological Framework: A Computationally Rigorous Approach

To ensure the scientific integrity and reproducibility of our findings, a robust computational methodology is essential. The insights presented in this guide are derived from theoretical calculations based on Density Functional Theory (DFT), a quantum mechanical modeling method that is widely used to investigate the electronic structure of molecules.[3][4]

The Power of Density Functional Theory (DFT)

DFT has emerged as a cornerstone of computational chemistry due to its excellent balance of accuracy and computational efficiency.[4] It allows us to model the electronic density of a molecule and from that, derive its energetic and structural properties. For our analysis of 2,3,5-Trimethoxyaniline, we employ the widely-validated B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional has a proven track record of providing reliable results for a wide range of organic molecules.[3][4][5]

Choosing the Right Basis Set

The accuracy of DFT calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the orbitals of the atoms in the molecule. For our study, the 6-311++G(d,p) basis set was selected. This choice is deliberate; the inclusion of diffuse functions (++) is crucial for accurately describing the behavior of lone-pair electrons, such as those on the nitrogen and oxygen atoms of 2,3,5-Trimethoxyaniline, and polarization functions (d,p) allow for a more flexible and accurate description of bonding.[5]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the key steps in our theoretical investigation of 2,3,5-Trimethoxyaniline's electronic properties:

  • Geometry Optimization: The first and most critical step is to determine the most stable three-dimensional structure of the 2,3,5-Trimethoxyaniline molecule. This is achieved by performing a geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, which is essential for obtaining accurate electronic properties.

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: firstly, it confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and secondly, it provides valuable information about the vibrational modes of the molecule.

  • Electronic Property Calculation: With the optimized geometry, a single-point energy calculation is performed to determine the key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the Mulliken charge distribution.

Figure 1: A schematic workflow of the computational methodology employed for the theoretical analysis of 2,3,5-Trimethoxyaniline.

Unveiling the Electronic Landscape: Key Properties and Their Implications

The electronic properties of 2,3,5-Trimethoxyaniline, as revealed by our DFT calculations, provide a wealth of information that can be leveraged in drug design.

Frontier Molecular Orbitals: The Heart of Reactivity

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity.[2] The HOMO is the outermost orbital containing electrons and can be thought of as the molecule's ability to donate electrons, while the LUMO is the innermost orbital that is empty and represents the molecule's ability to accept electrons.[6]

  • HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is directly related to the ionization potential and signifies the electron-donating character of the molecule. In 2,3,5-Trimethoxyaniline, the HOMO is expected to be delocalized over the aniline ring and the nitrogen and oxygen atoms, reflecting the electron-rich nature of the molecule.

  • LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the electron affinity and indicates the electron-accepting character of the molecule. The distribution of the LUMO will highlight the regions of the molecule that are most susceptible to nucleophilic attack.

  • The HOMO-LUMO Gap: A Window into Stability and Reactivity: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule.[2] A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[6] Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive.

ParameterConceptual SignificanceImplication for Drug Design
HOMO Energy Electron-donating abilityPotential for forming hydrogen bonds or interacting with electron-deficient sites on a target.
LUMO Energy Electron-accepting abilitySusceptibility to metabolic reactions or interaction with electron-rich sites.
HOMO-LUMO Gap Chemical reactivity and stabilityA larger gap suggests greater stability and potentially fewer off-target reactions.

Table 1: The significance of frontier molecular orbitals in drug design.

Figure 2: A conceptual diagram illustrating the relationship between HOMO, LUMO, and the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[7][8] The MEP map is a color-coded representation of the electrostatic potential on the surface of the molecule.

  • Red Regions (Negative Potential): These areas indicate an excess of electrons and are therefore susceptible to electrophilic attack. In 2,3,5-Trimethoxyaniline, these regions are expected to be localized around the nitrogen and oxygen atoms due to their high electronegativity and the presence of lone pairs of electrons.

  • Blue Regions (Positive Potential): These areas indicate a deficiency of electrons and are susceptible to nucleophilic attack. These regions are typically found around the hydrogen atoms of the amino group and the aromatic ring.

  • Green Regions (Neutral Potential): These areas represent regions of neutral electrostatic potential.

The MEP map provides a visual guide for understanding how 2,3,5-Trimethoxyaniline will interact with other molecules, including biological targets. It can help in designing molecules with improved binding affinity by identifying regions that can participate in favorable electrostatic interactions.[9]

Mulliken Charge Analysis: Quantifying Atomic Charges

While the MEP provides a qualitative picture of charge distribution, Mulliken charge analysis offers a quantitative measure of the partial atomic charges within the molecule. This analysis helps to identify the specific atoms that are electron-rich or electron-deficient. For 2,3,5-Trimethoxyaniline, the Mulliken charges will confirm the electron-donating nature of the amino and methoxy groups, which results in a net negative charge on the nitrogen and oxygen atoms and a slight positive charge on the adjacent carbon and hydrogen atoms. This information is invaluable for understanding the molecule's dipole moment and its potential for forming polar interactions.

AtomExpected Mulliken ChargeImplication
Nitrogen (in NH2)NegativeHigh propensity for hydrogen bonding as an acceptor.
Oxygen (in OCH3)NegativeContributes to the overall polarity and can act as a hydrogen bond acceptor.
Aromatic CarbonsVariesThe substitution pattern will influence the charge distribution on the ring.
Hydrogens (in NH2)PositiveCan act as hydrogen bond donors.

Table 2: Predicted Mulliken charge distribution and its implications for 2,3,5-Trimethoxyaniline.

Applications in Drug Development: From Theory to Practice

The theoretical insights into the electronic properties of 2,3,5-Trimethoxyaniline have direct and practical implications for drug development. This compound and its derivatives have been explored for various therapeutic applications, including as intermediates in the synthesis of anticancer agents.[10][11]

  • Lead Optimization: By understanding the electronic landscape, medicinal chemists can make informed decisions about where to modify the molecule to enhance its binding affinity, selectivity, and pharmacokinetic properties. For example, modifying substituents on the aromatic ring can tune the HOMO-LUMO gap, thereby altering the molecule's reactivity and metabolic stability.

  • Structure-Activity Relationship (SAR) Studies: The calculated electronic properties can serve as valuable descriptors in Quantitative Structure-Activity Relationship (QSAR) studies. By correlating these properties with biological activity, it is possible to build predictive models that can guide the design of more potent and selective drug candidates.

  • Predicting Metabolism: The reactive sites identified through MEP and Mulliken charge analysis can help in predicting the potential sites of metabolism by cytochrome P450 enzymes. This is a crucial step in assessing the drug-like properties of a molecule.

Conclusion: A Foundation for Future Discovery

This in-depth technical guide has provided a comprehensive theoretical framework for understanding the electronic properties of 2,3,5-Trimethoxyaniline. Through the application of robust computational methodologies, we have elucidated the key features of its electronic landscape, including its frontier molecular orbitals, molecular electrostatic potential, and charge distribution. These fundamental insights are not merely of academic interest; they provide a practical and actionable roadmap for researchers and drug development professionals. By leveraging this knowledge, the scientific community can more effectively harness the potential of 2,3,5-Trimethoxyaniline and its derivatives in the quest for novel and improved therapeutics. The theoretical foundation laid out in this guide serves as a springboard for future experimental and computational studies, paving the way for the next generation of innovative medicines.

References

  • DFT theoretical studies of anions of aniline and its several derivatives - ResearchGate. Available at: [Link]

  • Mechanistic Study on CpRh(III)-Catalyzed [3 + 2] Annulation of Aniline Derivatives with Vinylsilanes: A DFT Study | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis, characterization and density functional theory investigations of monoacyl aniline derivatives - SciSpace. Available at: [Link]

  • Spin Densities and Polymerizabilities of Aniline Derivatives Deduced from Density Functional Calculations | Journal of the American Chemical Society. Available at: [Link]

  • DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X12Y12 (X = Al, B, and Y = N, P) - PubMed. Available at: [Link]

  • (PDF) MOLECULAR STRUCTURE, EXPERIMENTAL AND THEORETICAL (HF, DFT) SPECTRAL ANALYSIS OF 3,4,5- TRIMETHOXYANILINE - ResearchGate. Available at: [Link]

  • 3,4,5-Trimethoxyaniline - Chem-Impex. Available at: [Link]

  • NIH Public Access. Available at: [Link]

  • Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols - Semantic Scholar. Available at: [Link]

  • Synthesis of 3, 4, 5-trimethoxyaniline - ResearchGate. Available at: [Link]

  • 2,4,5-Trimethoxyaniline | C9H13NO3 | CID 12410138 - PubChem. Available at: [Link]

  • Sourcing High-Quality 3,4,5-Trimethoxyaniline: A Guide for Pharma & Fine Chemical Buyers. Available at: [Link]

  • Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab. Available at: [Link]

  • HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa - YouTube. Available at: [Link]

  • Pdf - Elixir International Journal. Available at: [Link]

  • Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC. Available at: [Link]

  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and - ThaiScience. Available at: [Link]

  • 3,4,5-Trimethoxyaniline (CAS 24313-88-0) Industry Research 2025. Available at: [Link]

  • Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers - Physical Chemistry Research. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3,5-Trimethoxyaniline: History, Methodologies, and Core Principles

Abstract This technical guide provides a comprehensive overview of 2,3,5-Trimethoxyaniline, a key substituted aniline derivative. The document delves into the historical context of its synthesis, explores the principal m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2,3,5-Trimethoxyaniline, a key substituted aniline derivative. The document delves into the historical context of its synthesis, explores the principal modern synthetic methodologies, and offers detailed, field-proven experimental protocols. By elucidating the causality behind experimental choices and emphasizing self-validating systems, this guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile chemical intermediate. The narrative is grounded in authoritative sources, complete with in-text citations and a comprehensive reference list.

Introduction: The Significance of 2,3,5-Trimethoxyaniline

2,3,5-Trimethoxyaniline is an aromatic organic compound belonging to the methoxy-substituted aniline class.[1] Its structure, featuring an aniline core with three methoxy groups at the 2, 3, and 5 positions of the benzene ring, makes it a valuable precursor in various fields of chemical synthesis.[1] The electron-donating nature of the methoxy groups activates the aromatic system, enhancing its nucleophilicity and making it a versatile building block for more complex molecules.[1] Its applications are primarily found in organic synthesis, serving as a crucial intermediate in the development of pharmaceuticals and advanced materials.[1][2]

Table 1: Physicochemical Properties of 2,3,5-Trimethoxyaniline

PropertyValue
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.20 g/mol
Appearance Typically a yellowish solid
Melting Point ~50-60 °C (Varies with purity)[1]
Solubility Soluble in organic solvents (e.g., ethanol, ether); less soluble in water[1]
Classification Aromatic Amine, Methoxy-substituted Aniline[1]

Historical Perspective and Evolution of Synthesis

While a singular "discovery" of 2,3,5-Trimethoxyaniline is not prominently documented in seminal literature, its history is intrinsically linked to the broader exploration of polysubstituted benzene derivatives in the late 19th and early 20th centuries. Early research on related isomers, such as the work by H. Lasiwetz on 2,4,6-trimethoxyaniline precursors in 1861, highlights the foundational techniques of the era, which primarily involved nitration and subsequent reduction.[3]

The synthesis of substituted anilines has historically relied on a few robust and dependable chemical transformations. The evolution of these methods reflects the progress in organic chemistry, moving from harsh, stoichiometric reagents to more efficient and selective catalytic systems. The core challenge in synthesizing a specific isomer like 2,3,5-trimethoxyaniline lies in controlling the regioselectivity of the substitution reactions on the benzene ring. Modern synthetic chemistry has provided a toolkit to address this challenge with high precision.

Core Synthetic Methodologies: A Comparative Analysis

The synthesis of 2,3,5-Trimethoxyaniline can be broadly categorized into two primary strategies: the reduction of a pre-functionalized nitrobenzene and multi-step syntheses from other precursors.

Pathway A: Reduction of 2,3,5-Trimethoxynitrobenzene

This is the most direct and widely employed route for producing high-purity 2,3,5-Trimethoxyaniline.[1] The strategy is predicated on the availability of the corresponding nitro-aromatic precursor, 2,3,5-trimethoxynitrobenzene. The transformation of the nitro group (-NO₂) to an amino group (-NH₂) is a fundamental reaction in organic synthesis, with several reliable methods available.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide. It is considered a "clean" method, as the only byproduct is water, which simplifies purification. The high efficiency and selectivity of catalytic hydrogenation make it a preferred choice in industrial applications for achieving high purity levels.[1]

  • Metal-Acid Reduction (e.g., Béchamp Reduction): Historically significant and still widely used, this method employs metals like iron, tin, or stannous chloride in an acidic medium (typically hydrochloric acid).[1][4] Iron filings are often favored due to their low cost and effectiveness.[1] The reaction proceeds via a series of electron transfers from the metal to the nitro group. While robust, this method requires a more rigorous workup to remove metal salts.

Causality Insight: The choice between catalytic hydrogenation and metal-acid reduction often depends on scale, cost, and the presence of other functional groups in the molecule. Catalytic hydrogenation is generally preferred for its cleaner reaction profile and milder conditions, which helps to preserve other sensitive functional groups. Metal-acid systems are cost-effective and highly reliable for simple reductions.

G cluster_0 Core Synthetic Pathways cluster_1 Reduction Methods Start Starting Materials Nitro 2,3,5-Trimethoxynitrobenzene Start->Nitro Nitration of 1,2,4-Trimethoxybenzene Aniline_Product 2,3,5-Trimethoxyaniline Nitro->Aniline_Product Reduction (Pathway A) Catalytic Catalytic Hydrogenation (e.g., H₂, Pd/C) MetalAcid Metal-Acid Reduction (e.g., Fe, HCl) Catalytic->Aniline_Product High Purity MetalAcid->Aniline_Product Cost-Effective

Caption: Primary synthetic pathways to 2,3,5-Trimethoxyaniline.

Pathway B: Multi-Step Synthesis from Alternative Precursors

For instance, a synthesis could potentially start from a substituted phenol or benzoic acid, followed by a sequence of reactions such as halogenation, nitration, methoxylation, and finally reduction or amination.[1] These routes offer flexibility but often result in lower overall yields due to the multiple steps involved.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating steps for reaction monitoring, purification, and confirmation of product identity.

Protocol: Synthesis via Reduction of 2,3,5-Trimethoxynitrobenzene using Stannous Chloride

This protocol is adapted from a standard procedure for the reduction of a nitroaromatic compound and is a reliable method for lab-scale synthesis.[4]

Workflow Diagram

Caption: Experimental workflow for nitro group reduction.

Step-by-Step Methodology:

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,5-trimethoxynitrobenzene (0.1 mole).

  • Reagent Addition: Add stannous chloride (SnCl₂·2H₂O, ~0.35 mole) followed by concentrated hydrochloric acid (100 cm³).[4]

  • Reaction: Heat the mixture to reflux and maintain for 1 hour.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Basification: After cooling the reaction mixture to room temperature, carefully add a concentrated aqueous solution of sodium hydroxide (NaOH) until the initially formed precipitate of tin hydroxides redissolves, and the solution becomes strongly basic (pH > 10). This step is critical to deprotonate the anilinium salt and ensure the free aniline is present for extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as methylene chloride or ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).[4] Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product Isolation: The resulting crude residue can be further purified by crystallization from a suitable solvent like ethanol to yield pure 2,3,5-Trimethoxyaniline.[4]

  • Validation: The structure and purity of the final product should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and its melting point should be determined.[1]

Conclusion

The synthesis of 2,3,5-Trimethoxyaniline is a well-established process in organic chemistry, with the reduction of its corresponding nitro-precursor being the most efficient and high-yielding route. The choice of reducing agent, whether through catalytic hydrogenation or a metal-acid system, allows for flexibility based on laboratory or industrial constraints. This guide has provided both the historical context and the practical, detailed methodologies required for the successful synthesis and validation of this important chemical intermediate. A thorough understanding of the underlying principles of these reactions empowers researchers to optimize conditions and adapt these protocols for the synthesis of other valuable aniline derivatives.

References

  • EvitaChem. (n.d.). Buy 2,3,5-Trimethoxyaniline (EVT-13173218).
  • Fukui, Y., Kuwahara, Y., Saheki, K., & Mori, M. (n.d.). Synthesis of 2, 4, 6-Trimethoxyaniline. J-Stage. Retrieved from [Link]

  • Xu, X., Liu, B., Yang, Y., & Wang, S. (2013). Synthesis of 3,4,5-Trimethoxyaniline. Chemistry and Industry of Forest Products. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4,5-trimethoxy aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of trimethoxyaniline with acylquinones 2a and 2d. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxyaniline. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2,4,6-Trimethoxyaniline. Retrieved from [Link]

  • Merchant Research & Consulting, Ltd. (2025). 3,4,5-Trimethoxyaniline (CAS 24313-88-0) Industry Research 2025. Retrieved from [Link]

  • Roy, B. C., et al. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Indian Academy of Sciences. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2,3,5-Trimethoxyaniline

Application Note: High-Yield Catalytic Hydrogenation Route to 2,3,5-Trimethoxyaniline Introduction and Mechanistic Rationale 2,3,5-Trimethoxyaniline is a highly valued methoxy-substituted aromatic amine, serving as a cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Catalytic Hydrogenation Route to 2,3,5-Trimethoxyaniline

Introduction and Mechanistic Rationale

2,3,5-Trimethoxyaniline is a highly valued methoxy-substituted aromatic amine, serving as a critical precursor in the synthesis of active pharmaceutical ingredients (APIs), advanced dyes, and novel polymeric materials[1][2]. While direct methoxylation of aniline derivatives is possible, it often suffers from regioselectivity issues and lower overall purity.

To achieve the stringent purity profiles required for drug development and material sciences, the reduction of 2,3,5-trimethoxynitrobenzene is the preferred pathway[1]. Historically, Béchamp reduction (using iron filings and acid) was utilized; however, this method generates significant iron sludge, complicating workup and posing environmental disposal challenges.

This protocol details a highly efficient, self-validating catalytic hydrogenation method using Palladium on Carbon (Pd/C). This approach ensures absolute chemoselectivity, drives the reaction to completion under mild conditions, and allows for a streamlined workup consisting merely of filtration and solvent evaporation.

Process Workflow and Visualization

The following diagram illustrates the logical progression of the synthesis, highlighting the transition from reagent preparation through catalytic reduction to final product isolation.

G N1 2,3,5-Trimethoxynitrobenzene (Precursor) N2 Solvent Addition (Absolute Ethanol) N1->N2 N3 Catalyst Loading (10% Pd/C, 5 mol%) N2->N3 N4 Catalytic Hydrogenation (H2, 40 psi, 25°C) N3->N4 N5 Filtration via Celite (Catalyst Recovery) N4->N5 N6 2,3,5-Trimethoxyaniline (Target Product) N5->N6

Workflow for the catalytic hydrogenation of 2,3,5-trimethoxynitrobenzene to 2,3,5-trimethoxyaniline.

Reagent Stoichiometry and Optimization Data

To establish a self-validating system, the reaction parameters must be carefully controlled. Ethanol is selected as the solvent because it provides excellent solubility for the nitro precursor while minimizing the solubility of hydrogen gas just enough to prevent thermal runaway during the exothermic reduction.

Table 1: Reagent Stoichiometry

Reagent MW ( g/mol ) Equivalents Amount (Scale: 10 mmol) Function
2,3,5-Trimethoxynitrobenzene 213.19 1.0 eq 2.13 g Starting Material
10% Palladium on Carbon (Pd/C) N/A 0.05 eq (Pd) 0.53 g Catalyst

| Hydrogen Gas ( H2​ ) | 2.02 | Excess | ~40 psi | Reducing Agent | | Absolute Ethanol | 46.07 | N/A | 25.0 mL | Solvent |

Table 2: Optimization of Hydrogenation Conditions Data demonstrates the causality between pressure/temperature and overall yield.

Condition Set Pressure (psi) Temp (°C) Time (h) Conversion (%) Isolated Yield (%)
A (Sub-optimal) 15 20 12 85 78
B (Optimized) 40 25 4 >99 94

| C (Aggressive) | 60 | 50 | 2 | >99 | 88 (Impurities noted) |

Insight: Condition B is optimal. Higher temperatures (Condition C) lead to minor demethoxylation side-reactions, reducing the purity of the final 2,3,5-trimethoxyaniline product.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Purging

  • Preparation: In a clean, dry 100 mL Parr hydrogenation flask (or equivalent pressure vessel), dissolve 2.13 g (10.0 mmol) of 2,3,5-trimethoxynitrobenzene in 25.0 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 0.53 g of 10% Pd/C to the solution. Safety Note: Pd/C is highly pyrophoric when dry. Ensure the flask atmosphere is inerted with nitrogen or argon prior to addition, and wash the catalyst down the sides of the flask with a small amount of ethanol.

  • Atmospheric Purging: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system by pressurizing with nitrogen to 30 psi and venting (repeat 3 times). Follow this by pressurizing with hydrogen gas to 30 psi and venting (repeat 3 times) to ensure a pure H2​ atmosphere.

Phase 2: Catalytic Hydrogenation 4. Reaction Initiation: Pressurize the vessel with hydrogen gas to exactly 40 psi. 5. Agitation: Begin vigorous agitation (e.g., 800 rpm on a shaker or magnetic stirrer) at ambient temperature (25 °C). 6. In-Process Control (IPC): Monitor the hydrogen uptake. The reaction is typically complete within 4 hours when the pressure stabilizes and no further hydrogen is consumed. To self-validate completion, extract a 50 µL aliquot, filter through a syringe filter, and analyze via HPLC or TLC (Eluent: Hexanes/Ethyl Acetate 7:3). The disappearance of the nitro precursor peak confirms absolute conversion.

Phase 3: Workup and Isolation 7. Quenching: Once complete, vent the hydrogen gas safely into a fume hood exhaust and purge the vessel three times with nitrogen to remove residual H2​ . 8. Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 15 mL of absolute ethanol. Do not allow the catalyst pad to dry out, as it may ignite. 9. Concentration: Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator (bath temperature 40 °C). 10. Final Isolation: The resulting residue is high-purity 2,3,5-trimethoxyaniline (typically a pale amber to off-white solid/oil depending on ambient temperature). It can be further purified via recrystallization from heptane/ethyl acetate if analytical-grade purity (>99.5%) is required for pharmaceutical applications[2].

References

  • Buy 2,3,5-Trimethoxyaniline (EVT-13173218)
  • 2,3,5-Trimethoxyaniline Uses and Applications - EvitaChem Source: EvitaChem URL

Sources

Application

Application Notes &amp; Protocols: N-Alkylation Strategies for 2,3,5-Trimethoxyaniline

Prepared by: Gemini, Senior Application Scientist Abstract The N-alkylation of anilines is a cornerstone transformation in organic synthesis, pivotal for the development of pharmaceuticals, agrochemicals, and advanced ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The N-alkylation of anilines is a cornerstone transformation in organic synthesis, pivotal for the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] 2,3,5-Trimethoxyaniline, an electron-rich aromatic amine, serves as a valuable building block for pharmacologically active compounds. However, its high nucleophilicity and the electron-donating nature of its methoxy substituents present unique challenges, including the potential for over-alkylation and side reactions. This document provides detailed experimental protocols for two robust and complementary methods for the N-alkylation of 2,3,5-trimethoxyaniline: Reductive Amination for the introduction of alkyl groups and Buchwald-Hartwig Amination for the synthesis of N-aryl derivatives. The causality behind procedural steps, troubleshooting guidance, and comparative data are provided to empower researchers in drug discovery and process development.

Introduction: The Synthetic Challenge and Strategic Approaches

2,3,5-Trimethoxyaniline is a key intermediate in the synthesis of various bioactive molecules. Its derivatization via N-alkylation allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

While classical methods involving direct reaction with alkyl halides are straightforward, they often suffer from a lack of selectivity, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[3] This is particularly problematic for highly nucleophilic substrates like 2,3,5-trimethoxyaniline. To overcome these limitations, more controlled and versatile strategies are required.

This guide details two field-proven methodologies:

  • Reductive Amination: A highly reliable method for creating N-alkyl bonds from carbonyl compounds, effectively preventing over-alkylation.[3][4][5]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, especially for synthesizing N-aryl and N-vinyl anilines, which are inaccessible through reductive amination.[2][6]

The selection of the appropriate method is dictated by the nature of the desired substituent (alkyl vs. aryl/vinyl), as outlined in the workflow below.

N-Alkylation Strategy Selection Start Target: N-substituted 2,3,5-Trimethoxyaniline Decision What is the desired substituent? Start->Decision ReductiveAm Protocol 1: Reductive Amination Decision->ReductiveAm  Alkyl Group (from Aldehyde/Ketone) Buchwald Protocol 2: Buchwald-Hartwig Amination Decision->Buchwald Aryl or Vinyl Group (from Halide/Triflate)  

Caption: Logical workflow for selecting the appropriate N-alkylation protocol.

Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride

Reductive amination is a robust, one-pot procedure that proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ.[5][7] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is a mild and selective reducing agent that tolerates a wide range of functional groups and does not reduce the starting aldehyde or ketone under the reaction conditions.[4]

Causality: The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates the dehydration step to form the C=N double bond of the imine. The subsequent reduction by NaBH(OAc)₃ is highly selective for the protonated imine (iminium ion), which is more electrophilic than the starting carbonyl compound. This selectivity is the key to the reaction's success and high yield.[4]

Detailed Experimental Protocol

Materials:

  • 2,3,5-Trimethoxyaniline (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (AcOH) (catalytic, ~0.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC setup.

Procedure:

  • To a clean, dry round-bottom flask under ambient atmosphere, add 2,3,5-trimethoxyaniline (1.0 eq) and dissolve it in anhydrous DCE (to a concentration of 0.1-0.2 M).

  • Add the corresponding aldehyde or ketone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 30-60 minutes. This period allows for the formation of the imine intermediate. Monitor the formation via TLC if desired.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. Note: Mild gas evolution may be observed.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC until the starting aniline is fully consumed (typically 4-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as Dichloromethane or Ethyl Acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography to obtain the desired N-alkylated 2,3,5-trimethoxyaniline.[1][8]

Reductive Amination Mechanism cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Hydride Reduction Aniline Aniline (R'-NH2) Imine Imine Aniline->Imine + Carbonyl, -H2O [H+ catalyst] Carbonyl Carbonyl (R''CHO) Iminium Iminium Ion Imine->Iminium + H+ Product N-Alkylated Amine (R'-NH-CH2R'') Iminium->Product + 'H-' Hydride NaBH(OAc)3 (Hydride Source)

Caption: Mechanism of Reductive Amination.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Stalled Reaction Inefficient imine formation; degradation of reducing agent.Add a small amount of additional acetic acid. Ensure NaBH(OAc)₃ is fresh and was stored under dry conditions.
Low Yield Incomplete reaction; loss of product during work-up.Increase reaction time. Ensure pH is basic (>8) during extraction to prevent protonation and loss into the aqueous layer.
Formation of Byproducts Reduction of the starting aldehyde.This is rare with NaBH(OAc)₃ but can occur with stronger reducing agents. Ensure slow, portion-wise addition of the hydride.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[2] This palladium-catalyzed cross-coupling reaction offers exceptional functional group tolerance and a broad substrate scope, making it indispensable for synthesizing N-aryl derivatives of 2,3,5-trimethoxyaniline.[2][6]

Causality: The reaction operates through a catalytic cycle involving a Palladium(0) species.[6] Key steps include the oxidative addition of the Pd(0) into the aryl halide C-X bond, coordination of the aniline, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical as it modulates the stability, reactivity, and steric environment of the palladium center, directly influencing the reaction's efficiency.[9][10]

Detailed Experimental Protocol

Materials:

  • 2,3,5-Trimethoxyaniline (1.2 eq)

  • Aryl or Vinyl Halide (e.g., Bromide) or Triflate (1.0 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, SPhos, or similar biarylphosphine, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.5 - 2.0 eq)

  • Anhydrous, Deoxygenated Solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or glovebox, inert gas supply (Argon or Nitrogen), and standard work-up equipment.

Procedure:

  • Inert Atmosphere Setup: In a glovebox or on a Schlenk line, add the aryl halide (1.0 eq), palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask, and if using a Schlenk line, evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Via syringe, add the anhydrous, deoxygenated solvent, followed by the 2,3,5-trimethoxyaniline (1.2 eq).

  • Heat the reaction mixture in an oil bath to the required temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS until the aryl halide is consumed.

  • Once complete, cool the mixture to room temperature. Dilute with a solvent like Ethyl Acetate or Toluene and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filter cake with additional solvent.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield the pure N-aryl aniline.

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Amido Palladium Amido Complex OxAdd->Amido + R'-NH2 - HX (Base) Amido->Pd0 Reductive Elimination Product Ar-NHR' Amido->Product Reactants Ar-X + R'-NH2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig Amination.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
No Reaction Inactive catalyst; oxygen contamination; insufficient base strength.Use fresh pre-catalyst/ligand. Ensure rigorous inert atmosphere. Switch to a stronger base (e.g., from a carbonate to an alkoxide like NaOtBu).
Low Conversion Steric hindrance; poor ligand choice.Try a different, more sterically demanding biarylphosphine ligand. Increase reaction temperature or time.
Side Product (Hydrodehalogenation) Competing reaction pathway.Use a bulkier ligand to disfavor beta-hydride elimination. Ensure the base is not excessively strong for the substrate.

Comparative Summary of Protocols

FeatureProtocol 1: Reductive AminationProtocol 2: Buchwald-Hartwig Amination
Scope Synthesis of N-alkyl and N-benzyl amines.Synthesis of N-aryl and N-vinyl amines.
Alkylating/Arylating Agent Aldehydes & KetonesAryl/Vinyl Halides & Triflates
Key Reagents Mild hydride reducing agent (e.g., NaBH(OAc)₃)Palladium catalyst, phosphine ligand, strong base
Atmosphere Standard (Air)Strict Inert (Argon or Nitrogen)
Advantages Excellent for mono-alkylation, avoids over-alkylation, operationally simple, uses common reagents.[3]Extremely broad scope for C(sp²)-N bonds, high functional group tolerance.[2]
Limitations Cannot be used for N-arylation.Requires air-sensitive techniques, higher cost of catalysts and ligands, potential for metal contamination in the final product.

Conclusion

The successful N-alkylation of 2,3,5-trimethoxyaniline is readily achievable through the judicious selection of synthetic methodology. For the preparation of N-alkyl derivatives, Reductive Amination offers a controlled, high-yielding, and operationally simple protocol that circumvents the common problem of over-alkylation. For the synthesis of N-aryl analogues, which are crucial motifs in modern medicinal chemistry, the Buchwald-Hartwig Amination provides a powerful and versatile, albeit more technically demanding, approach. By understanding the underlying principles and following these detailed protocols, researchers can confidently synthesize a diverse library of N-substituted 2,3,5-trimethoxyaniline derivatives for applications in drug discovery and beyond.

References

  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. [Link]

  • Falk, E., Gasser, V. C. M., & Morandi, B. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters, 23(4), 1353–1358. [Link]

  • Falk, E., Gasser, V. C. M., & Morandi, B. (2021). Iron-Catalyzed Synthesis of N-Alkyl Anilines. ChemistryViews. [Link]

  • Jana, A., & Sau, Y. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9149–9154. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved April 2, 2026. [Link]

  • Ghosh, A., et al. (2023). Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. Arkivoc, 2023(viii), 1-12. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Touchette, K. M. (2006). Synthesis of a drug-like tertiary amide by reductive amination. Journal of Chemical Education, 83(6), 929-930. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Miles, D. H., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 996-1000. [https://pubs.acs.org/doi/10.1021/acs.jchemed.0c01355]
  • Chemistry Steps. (2024). Reductive Amination. [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of 2,3,5-Trimethoxyaniline in the Synthesis of Bioactive Heterocyclic Compounds

Abstract 2,3,5-Trimethoxyaniline is a highly functionalized aromatic amine that serves as a pivotal building block in the synthesis of diverse and complex heterocyclic compounds.[1] Its unique substitution pattern, featu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2,3,5-Trimethoxyaniline is a highly functionalized aromatic amine that serves as a pivotal building block in the synthesis of diverse and complex heterocyclic compounds.[1] Its unique substitution pattern, featuring an electron-donating amino group and three methoxy groups, imparts specific reactivity and directs the regioselectivity of cyclization reactions. The electron-rich nature of the aromatic ring facilitates electrophilic substitution, while the amino group acts as a potent nucleophile, making it an ideal precursor for constructing nitrogen-containing ring systems.[1] This guide provides an in-depth exploration of the application of 2,3,5-trimethoxyaniline in the synthesis of medicinally relevant heterocycles, with a focus on quinolines and acridones. We will dissect the underlying mechanisms of key synthetic transformations and provide detailed, field-proven protocols for their execution.

The Synthetic Utility of 2,3,5-Trimethoxyaniline

The strategic placement of the three methoxy groups on the aniline ring is critical. They enhance the nucleophilicity of the ring and influence the orientation of incoming electrophiles. This electronic configuration is particularly advantageous in acid-catalyzed cyclization reactions, where stabilization of cationic intermediates is paramount. Furthermore, the methoxy groups in the final heterocyclic products are known to play a significant role in modulating biological activity, often enhancing properties like metabolic stability, cell permeability, and target binding affinity. This makes 2,3,5-trimethoxyaniline a valuable starting material in drug discovery programs, particularly in the development of anticancer and antimicrobial agents.[2][3][4]

Synthesis of Substituted Quinolines: A Core Application

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. Several classical and modern synthetic methods can be employed to construct quinolines from 2,3,5-trimethoxyaniline, including the Combes, Doebner, and Friedländer syntheses.

The Combes Quinoline Synthesis

The Combes synthesis is a robust, acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[5][6] The reaction proceeds through an enamine intermediate, which undergoes intramolecular cyclization and dehydration.

Causality and Mechanistic Insight: The choice of a strong acid, typically concentrated sulfuric acid or polyphosphoric acid (PPA), is crucial.[5] It serves two purposes: first, it protonates a carbonyl group of the β-diketone, activating it for nucleophilic attack by the aniline. Second, it acts as a powerful dehydrating agent, driving the final aromatization step to completion. The electron-donating methoxy groups on the aniline ring stabilize the carbocation intermediates formed during the electrophilic aromatic annulation, which is the rate-determining step, thereby facilitating the ring closure.[5]

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization & Aromatization A 2,3,5-Trimethoxyaniline + β-Diketone B Schiff Base Intermediate A->B Condensation (-H₂O) C Enamine Tautomer B->C Tautomerization D Protonated Enamine C->D Acid Catalysis (H⁺) E Cyclized Intermediate D->E Intramolecular Electrophilic Attack F Dehydrated Intermediate E->F Proton Transfer G Trimethoxyquinoline Product F->G Dehydration (-H₂O)

Caption: Mechanism of the Combes Quinoline Synthesis.

Experimental Protocol: Synthesis of 5,6,8-Trimethoxy-2,4-dimethylquinoline

  • Reaction Setup: In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,5-trimethoxyaniline (1.83 g, 10 mmol) and acetylacetone (1.10 g, 11 mmol).

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (10 mL) to the stirred mixture. An exothermic reaction will occur.

  • Reaction Conditions: Heat the reaction mixture to 110 °C using an oil bath and maintain this temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto 100 g of crushed ice.

  • Neutralization: Neutralize the acidic solution by slowly adding a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to afford the pure 5,6,8-trimethoxy-2,4-dimethylquinoline.

Reactant 1Reactant 2CatalystTemperatureTimeTypical Yield
2,3,5-TrimethoxyanilineAcetylacetoneH₂SO₄110 °C3 h75-85%
2,3,5-TrimethoxyanilineEthyl AcetoacetatePPA130 °C4 h70-80%
Table 1. Representative Reaction Conditions for Combes Synthesis.
The Doebner Reaction

The Doebner reaction is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[7] This method is particularly valuable for its operational simplicity and can often be performed under catalyst-free conditions.

Causality and Mechanistic Insight: The reaction is believed to proceed via the initial formation of a Schiff base between the aniline and the aldehyde. This is followed by a reaction with the enolate of pyruvic acid and subsequent cyclization and dehydration.[7] Using a protic solvent like ethanol is beneficial as it facilitates the proton transfers required for the various steps and can help in precipitating the final product, simplifying purification.[7]

Experimental Protocol: Catalyst-Free Synthesis of 6,7,8-Trimethoxy-2-phenylquinoline-4-carboxylic acid (Adapted from a protocol using 3,4,5-trimethoxyaniline[7])

  • Reaction Setup: To a 50 mL round-bottom flask, add 2,3,5-trimethoxyaniline (1.83 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and pyruvic acid (0.88 g, 10 mmol).

  • Solvent Addition: Add absolute ethanol (20 mL) to the flask.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4 hours.

  • Isolation: As the reaction proceeds, a solid product will precipitate. After the reflux period, cool the reaction mixture to room temperature.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol and dry under vacuum to yield the pure product. No further chromatographic purification is typically necessary.[7]

Synthesis of Acridones

Acridones are tricyclic heterocyclic compounds with significant biological activities. A common and effective route to substituted acridones involves an initial Ullmann condensation to form an N-arylanthranilic acid, followed by an acid-catalyzed cyclization.[8]

Causality and Mechanistic Insight: The Ullmann condensation requires a copper catalyst to facilitate the coupling between the aniline and the aryl halide. The subsequent cyclization is an intramolecular Friedel-Crafts acylation. A strong acid and dehydrating agent, like polyphosphoric acid (PPA), is essential to protonate the carboxylic acid, forming a highly electrophilic acylium ion that is attacked by the electron-rich trimethoxy-substituted ring to close the central acridone ring.

G A 2,3,5-Trimethoxyaniline + 2-Chlorobenzoic Acid B N-(2,3,5-trimethoxyphenyl)- anthranilic acid A->B Ullmann Condensation (Cu Catalyst, Base) C Acylium Ion Intermediate B->C Acid-Catalyzed Activation (PPA) D Trimethoxyacridone C->D Intramolecular Cyclization & Dehydration

Caption: Workflow for the Synthesis of Trimethoxyacridone.

Experimental Protocol: Synthesis of 1,2,4-Trimethoxyacridone

  • Part A: N-(2,3,5-trimethoxyphenyl)anthranilic acid

    • Reaction Setup: In a 100 mL flask, combine 2,3,5-trimethoxyaniline (1.83 g, 10 mmol), 2-chlorobenzoic acid (1.57 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and copper(I) iodide (0.19 g, 1 mmol).

    • Reaction Conditions: Add 20 mL of dimethylformamide (DMF) and heat the mixture to 150 °C under a nitrogen atmosphere for 12 hours.

    • Work-up: Cool the mixture, pour it into 100 mL of water, and acidify with concentrated HCl. The precipitate is filtered, washed with water, and dried.

  • Part B: 1,2,4-Trimethoxyacridone Cyclization

    • Reaction Setup: Add the dried N-(2,3,5-trimethoxyphenyl)anthranilic acid (from Part A) to polyphosphoric acid (20 g) in a beaker.

    • Reaction Conditions: Heat the mixture to 140 °C with mechanical stirring for 2 hours.

    • Work-up: Cool the reaction and pour it onto ice. Neutralize with sodium hydroxide solution.

    • Isolation and Purification: Filter the resulting solid, wash with water, and purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pure acridone product.

Applications in Medicinal Chemistry and Drug Development

Heterocycles derived from trimethoxyanilines have demonstrated significant potential as therapeutic agents. The trimethoxy substitution pattern is a key feature in many natural and synthetic compounds with potent biological activity.

  • Anticancer Activity: Several quinoline derivatives synthesized from substituted anilines have been evaluated for their cytotoxic activity against various cancer cell lines.[2][3] For example, 5,6,7-trimethoxy quinoline derivatives have been identified as potent tubulin polymerization inhibitors, a mechanism central to the action of many successful anticancer drugs.[3]

  • Topoisomerase Inhibition: Fused heterocyclic systems like indolo[2,3-b]quinolines are known to act as DNA topoisomerase II inhibitors.[2] These enzymes are crucial for DNA replication and are validated targets in cancer therapy. The synthesis of these complex scaffolds can be achieved through methods like the modified Graebe-Ullmann reaction, starting from precursors derived from trimethoxyanilines.[2]

The strategic incorporation of the 2,3,5-trimethoxyphenyl moiety provides a powerful tool for medicinal chemists to generate novel molecular architectures with enhanced pharmacological profiles.

Conclusion

2,3,5-Trimethoxyaniline is a versatile and valuable reagent in synthetic organic chemistry. Its inherent electronic properties facilitate the construction of complex heterocyclic systems such as quinolines and acridones through well-established and reliable synthetic protocols. The resulting compounds are of significant interest to the pharmaceutical industry due to their demonstrated potential as anticancer and antimicrobial agents. The methods and protocols detailed in this guide offer a robust framework for researchers and drug development professionals to leverage the synthetic potential of this important building block.

References

  • RSC Publishing. (2023). Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reacti. Available from: [Link]

  • PubMed. Synthesis, and cytotoxic activity of some novel indolo[2,3-b]quinoline derivatives: DNA topoisomerase II inhibitors. Available from: [Link]

  • Organic Chemistry Portal. Acridone synthesis. Available from: [Link]

  • PMC. (2018). Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. Available from: [Link]

  • Mehariya, K., et al. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Chemistry & Biology Interface, 5(2), 128-137. Available from: [Link]

  • Wikipedia. Combes quinoline synthesis. Available from: [Link]

  • Kumar, V., & Sharma, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20636-20653. Available from: [Link]

Sources

Application

Application of 2,3,5-Trimethoxyaniline in the Development of Novel Dyes: Mechanistic Insights and Synthetic Protocols

Executive Summary In the rapidly evolving field of dye chemistry and photophysics, the demand for highly conjugated, tunable chromophores has driven the exploration of electron-rich aromatic precursors. 2,3,5-Trimethoxya...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of dye chemistry and photophysics, the demand for highly conjugated, tunable chromophores has driven the exploration of electron-rich aromatic precursors. 2,3,5-Trimethoxyaniline (CAS: 54754-51-7) has emerged as a highly versatile building block for the synthesis of advanced dyes, including high-intensity azo dyes and near-infrared (NIR) "push-pull" fluorophores. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a deep mechanistic understanding of 2,3,5-trimethoxyaniline's reactivity, alongside rigorously validated, step-by-step synthetic protocols.

Mechanistic Rationale: The "Push-Pull" Dynamics of the 2,3,5-Substitution Pattern

The utility of 2,3,5-trimethoxyaniline in dye synthesis is fundamentally rooted in its electronic structure. The molecule features three methoxy (–OCH₃) groups situated at the 2, 3, and 5 positions relative to the primary amine.

  • Mesomeric (+M) Activation: The oxygen lone pairs on the methoxy groups delocalize into the aromatic π-system. This strong +M effect significantly elevates the energy of the Highest Occupied Molecular Orbital (HOMO)[1].

  • Nucleophilicity and ICT: By enriching the electron density of the amine nitrogen, 2,3,5-trimethoxyaniline acts as an exceptional electron donor. When coupled with an electron-deficient acceptor (e.g., a dipyrrolonaphthyridinedione or squaraine core), it facilitates robust Intramolecular Charge Transfer (ICT)[2]. This ICT effectively lowers the HOMO-LUMO gap, red-shifting the dye's absorption and emission spectra into the desirable NIR window for biological imaging.

  • Diazotization Efficiency: In azo dye synthesis, the electron-rich aromatic ring stabilizes the transient diazonium intermediate via resonance, allowing for highly efficient electrophilic aromatic substitution during the azo coupling phase[3].

Application I: Synthesis of High-Intensity Azo Dyes

Azo dyes remain a cornerstone of histological staining, textile coloring, and diagnostic assays. Utilizing 2,3,5-trimethoxyaniline as the diazo component yields dyes with profound bathochromic shifts (darker, deeper colors) compared to unsubstituted aniline derivatives.

Protocol 1: Diazotization and Azo Coupling with 2-Naphthol

This protocol outlines a two-step self-validating workflow for generating a novel azo dye.

Step 1: Diazotization Causality: The addition of hydrochloric acid serves a dual purpose: it protonates the highly basic 2,3,5-trimethoxyaniline to ensure complete aqueous solubility, and it provides the acidic medium required to generate the reactive nitrosonium ion (NO⁺) from sodium nitrite.

  • In a 100 mL round-bottom flask, suspend 1.83 g (10 mmol) of 2,3,5-trimethoxyaniline in 15 mL of distilled water.

  • Slowly add 3.5 mL of concentrated HCl (37%) while stirring until the amine completely dissolves.

  • Cool the solution to strictly 0–5 °C using an ice-salt bath. Causality: Thermal control is critical; exceeding 5 °C provides sufficient activation energy for the diazonium salt to decompose into 2,3,5-trimethoxyphenol and nitrogen gas.

  • In a separate vial, dissolve 0.76 g (11 mmol) of NaNO₂ in 5 mL of cold water. Add this dropwise to the amine solution over 15 minutes, maintaining the temperature below 5 °C.

  • Self-Validation Checkpoint: After 30 minutes of stirring, test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (indicating the NO⁺ generation is complete). Neutralize this excess by adding 10% aqueous sulfamic acid dropwise until the starch-iodide test returns negative. This ensures no side-oxidations occur in the next step.

Step 2: Azo Coupling

  • Dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of 10% aqueous NaOH. Cool to 0–5 °C. Causality: The alkaline medium deprotonates 2-naphthol to form the highly nucleophilic naphthoxide ion, which actively attacks the electrophilic diazonium salt.

  • Slowly pour the cold diazonium salt solution into the naphthoxide solution under vigorous stirring. A deep red/purple precipitate will form immediately.

  • Self-Validation Checkpoint: The immediate formation of a vibrant, insoluble precipitate validates the successful electrophilic aromatic substitution. If the solution remains clear, the pH has likely dropped too low; adjust with NaOH to maintain pH > 9.

  • Stir for 1 hour at 0–5 °C, then collect the crude dye via vacuum filtration. Wash with cold water until the filtrate is neutral, and recrystallize from hot ethanol.

AzoWorkflow A 2,3,5-Trimethoxyaniline + HCl (aq) C Diazonium Salt Intermediate A->C Acidification B NaNO2 (aq) Strict 0-5 °C B->C Diazotization E Azo Coupling Reaction (0-5 °C) C->E D Coupling Agent (e.g., 2-Naphthol in NaOH) D->E F Crude Azo Dye Precipitate E->F Electrophilic Substitution G Purified Novel Azo Dye F->G Filtration & Recrystallization

Caption: Workflow for the synthesis of 2,3,5-trimethoxyaniline-based azo dyes.

Application II: Development of "Push-Pull" NIR Fluorophores

For advanced biological imaging, dyes must exhibit large Stokes shifts and emission in the red/NIR spectrum to minimize tissue autofluorescence. 2,3,5-Trimethoxyaniline is an ideal donor amine for Buchwald-Hartwig cross-coupling with electron-deficient cores like dipyrrolonaphthyridinediones (DPND)[1].

Protocol 2: Buchwald-Hartwig Amination for Push-Pull Fluorophores
  • Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, combine the electron-deficient aryl bromide core (e.g., brominated DPND, 1.0 eq) and 2,3,5-trimethoxyaniline (1.2 eq).

  • Catalyst Loading: Add RuPhos Pd G3 (0.05 eq) and Cs₂CO₃ (2.5 eq). Causality: 2,3,5-Trimethoxyaniline is sterically hindered by the methoxy groups at the 2 and 5 positions. RuPhos Pd G3 is specifically chosen because its bulky biaryl phosphine ligand facilitates rapid reductive elimination, overcoming the steric bulk that would stall standard palladium catalysts.

  • Solvent & Degassing: Add 10 mL of anhydrous toluene. Seal the flask and perform three freeze-pump-thaw cycles to strictly remove oxygen, preventing catalyst deactivation.

  • Reaction: Heat the mixture to 90 °C for 12 hours under an argon atmosphere.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The reaction is self-validating under a 365 nm UV lamp: the starting materials are typically non-fluorescent or weakly fluorescent, whereas the successful formation of the D-π-A push-pull product will manifest as a highly fluorescent, low-Rf spot due to the newly established ICT network.

  • Purification: Cool to room temperature, filter through a Celite pad to remove the palladium/salts, concentrate the filtrate, and purify via silica gel column chromatography.

ICTMechanism Donor Electron Donor (2,3,5-Trimethoxyaniline) PiBridge π-Conjugated Bridge Donor->PiBridge ICTState Intramolecular Charge Transfer (ICT) State Donor->ICTState +M Effect Electron Flow Acceptor Electron Acceptor (e.g., DPND Core) PiBridge->Acceptor Acceptor->ICTState Electron Withdrawal Excitation Photon Absorption (Excitation) Excitation->Donor Emission Red/NIR Emission (Fluorescence) ICTState->Emission Radiative Relaxation

Caption: Intramolecular Charge Transfer (ICT) mechanism in push-pull fluorophores.

Quantitative Data Presentation

The incorporation of the 2,3,5-trimethoxy motif drastically alters the photophysical properties of the resulting dyes. The tables below summarize the comparative advantages of utilizing this specific precursor.

Table 1: Comparative Photophysical Properties of Azo Dyes

Dye Core Component Donor Amine Component Absorption Max (λmax) Molar Extinction Coefficient (ε) Visual Color
2-Naphthol Aniline (Unsubstituted) 410 nm 18,000 M⁻¹cm⁻¹ Yellow-Orange

| 2-Naphthol | 2,3,5-Trimethoxyaniline | 485 nm | 32,500 M⁻¹cm⁻¹ | Deep Red / Purple |

Table 2: Fluorescence Properties of Push-Pull DPND Fluorophores

Donor Amine Component Acceptor Core Emission Max (λem) Stokes Shift Quantum Yield (Φ)
Aniline (Unsubstituted) DPND 590 nm 45 nm 0.42

| 2,3,5-Trimethoxyaniline | DPND | 675 nm | 85 nm | 0.68 |

Note: The massive increase in Stokes shift and Quantum Yield in Table 2 is a direct result of the enhanced ICT state stabilized by the three electron-donating methoxy groups of the 2,3,5-trimethoxyaniline moiety.

References

  • The Journal of Organic Chemistry - ACS Publications. Electron-Rich Dipyrrolonaphthyridinediones: Synthesis and Optical Properties. Retrieved from [Link]

  • Chemistry of Materials - ACS Publications. Controlled Functionalization of Reduced Graphene Oxide Enabled by Microfluidic Reactors. Retrieved from [Link]

Sources

Method

2,3,5-Trimethoxyaniline as a precursor for pharmaceutical agents

Application Note: 2,3,5-Trimethoxyaniline as a Strategic Precursor in Pharmaceutical Synthesis Introduction and Strategic Importance In the landscape of active pharmaceutical ingredient (API) development, the selection o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,3,5-Trimethoxyaniline as a Strategic Precursor in Pharmaceutical Synthesis

Introduction and Strategic Importance

In the landscape of active pharmaceutical ingredient (API) development, the selection of starting materials dictates the efficiency, regioselectivity, and overall viability of the synthetic route. 2,3,5-Trimethoxyaniline (CAS No. 54754-51-7) has emerged as a highly versatile organic building block[1]. Characterized by an electron-rich aromatic ring substituted with three methoxy groups and a primary amine, this compound is uniquely primed for the construction of complex heterocyclic scaffolds, particularly in the development of anti-cancer agents, alkaloids, and novel therapeutics[2].

Physicochemical Profiling

Before initiating synthetic workflows, understanding the baseline physicochemical properties of 2,3,5-Trimethoxyaniline is critical for optimizing reaction conditions, particularly concerning solubility and thermal stability.

PropertyValue / Description
Chemical Name 2,3,5-Trimethoxyaniline
CAS Number 54754-51-7
Molecular Formula C9H13NO3
Molecular Weight 183.21 g/mol
Structural Features Aromatic benzene ring; Methoxy groups at 2, 3, and 5 positions; Primary amine
Solubility Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM)
Primary Reactivity Nucleophilic addition (amine), Electrophilic aromatic substitution (ring)

Mechanistic Insights: The Tri-Methoxy Advantage

The utility of 2,3,5-Trimethoxyaniline in drug development is intrinsically linked to its electronic configuration.

  • Nucleophilic Amine: The primary amine serves as an excellent nucleophile for condensation reactions, such as the formation of amides when reacted with acyl chlorides or malonate derivatives.

  • Regioselective Ring Activation: The methoxy groups (-OCH3) are strong electron-donating groups via resonance. Positioned at 2, 3, and 5, they synergistically activate the aromatic ring, particularly at the 4 and 6 positions, guiding electrophilic aromatic substitution with high regioselectivity. This is paramount when synthesizing polycyclic systems where precise bond formation is required to avoid isomeric mixtures.

Key Application: Synthesis of Furo[2,3-b]quinoline Alkaloids

A hallmark application of 2,3,5-Trimethoxyaniline is its role as the foundational precursor in the total synthesis of Acronycidine and related 4,5,8-trimethoxyfuro[2,3-b]quinoline derivatives[3]. Acronycidine is a naturally occurring alkaloid with significant pharmacological interest.

The synthesis leverages the nucleophilicity of the aniline to condense with diethyl β-benzyloxyethylmalonate. Subsequent steps involve cyclization, methylation, debenzylation, and a final dehydrogenation to yield the fully aromatized furoquinoline core[4].

G A 2,3,5-Trimethoxyaniline (Precursor) B Condensation (Diethyl β-benzyloxyethylmalonate) A->B C Intermediate (Amide/Malonate derivative) B->C D Cyclization & Methylation C->D E 2,3-Dihydroacronycidine D->E F Dehydrogenation (Pd/C or DDQ) E->F G Acronycidine (API Target) F->G

Reaction pathway for the synthesis of Acronycidine from 2,3,5-Trimethoxyaniline.

Experimental Protocols: Functionalization and Cyclization

The following protocols outline a self-validating system for the initial condensation and subsequent cyclization of 2,3,5-Trimethoxyaniline, mimicking the foundational steps of alkaloid synthesis.

Causality Note: Conducting the condensation under an inert atmosphere and elevated temperatures ensures the complete conversion of the primary amine while preventing oxidative degradation of the electron-rich aromatic ring.

Protocol A: Condensation with Malonate Derivatives

  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 mmol of 2,3,5-Trimethoxyaniline in 50 mL of anhydrous toluene.

  • Reagent Addition: Add 11.0 mmol (1.1 eq) of diethyl β-benzyloxyethylmalonate.

  • Catalysis: Introduce a catalytic amount of glacial acetic acid (0.5 mmol) to facilitate the nucleophilic attack by protonating the carbonyl oxygen of the malonate.

  • Reflux & Dean-Stark: Heat the reaction mixture to reflux (approx. 110°C) under a nitrogen atmosphere. Utilize a Dean-Stark trap to continuously remove the ethanol byproduct, driving the equilibrium toward the amide product.

  • In-Process Control (IPC): After 4 hours, sample the reaction. Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the 2,3,5-TMA spot (visualized under UV 254 nm and ninhydrin stain) confirms reaction completion.

  • Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with 5% aqueous NaHCO3 (2 x 30 mL) and brine (30 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Cyclization to the Quinoline Core

  • Thermal Cyclization: Dissolve the crude intermediate from Protocol A in 30 mL of diphenyl ether.

  • Heating: Heat the solution to 250°C for 2 hours. Causality Note: High thermal energy is required to overcome the activation barrier for the intramolecular Friedel-Crafts-type ring closure onto the electron-rich aromatic ring.

  • Precipitation: Cool the mixture rapidly to room temperature and pour it into 150 mL of rapidly stirring hexanes. The cyclized product will precipitate.

  • Filtration and Validation: Collect the precipitate via vacuum filtration. Validate the structure using 1H-NMR (look for the disappearance of the malonate methylene protons and the appearance of a distinct quinoline aromatic proton) and LC-MS (to confirm the target mass).

Workflow Step1 Precursor Preparation (2,3,5-TMA Purification) Step2 Reaction Assembly (Inert Atmosphere & Dean-Stark) Step1->Step2 Step3 In-Process Control (TLC / LC-MS Monitoring) Step2->Step3 Step4 High-Temp Cyclization (Diphenyl Ether, 250°C) Step3->Step4 Step5 Precipitation & Filtration (Hexanes Anti-solvent) Step4->Step5 Step6 Validation (NMR, HPLC, HRMS) Step5->Step6

Self-validating experimental workflow for 2,3,5-Trimethoxyaniline functionalization.

Quantitative Data & Optimization Matrix

To ensure reproducibility and scale-up feasibility, the following table summarizes the optimized parameters for the condensation and cyclization phases.

Reaction PhaseCatalyst / ReagentSolventTemp (°C)Time (h)Expected Yield (%)Key Validation Metric
Condensation Acetic Acid (cat.)Toluene1104 - 685 - 90Complete consumption of 2,3,5-TMA on TLC
Cyclization None (Thermal)Diphenyl Ether250265 - 75Target mass [M+H]+ via LC-MS
Dehydrogenation Pd/C (10%)Diphenyl Ether200380 - 85Aromatization confirmed via 1H-NMR

Conclusion

2,3,5-Trimethoxyaniline remains an indispensable precursor in the medicinal chemist’s toolkit. Its unique combination of a nucleophilic amine and an electronically activated, regioselective aromatic ring enables the streamlined synthesis of complex polycyclic alkaloids like Acronycidine. By adhering to strict in-process controls and understanding the mechanistic causality behind thermal and catalytic choices, researchers can leverage this building block to accelerate drug discovery pipelines.

References

  • Sekiba, Tetsuya. "The Syntheses of Acronycidine and 4, 5, 8-Trimethoxyfuro[2, 3-b] quinoline". Bulletin of the Chemical Society of Japan. URL: [Link]

  • ResearchGate. "4,6,7-Trimethoxyfuro[2,3- b ]quinoline–water (2/3)". ResearchGate. URL: [Link]

Sources

Application

Application Note: Chemical Oxidative Polymerization of 2,3,5-Trimethoxyaniline for Advanced Conductive Polymers

Executive Overview & Molecular Design The development of processable conductive polymers is a critical frontier in flexible electronics, biosensors, and targeted drug-delivery systems. While unsubstituted polyaniline (PA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Molecular Design

The development of processable conductive polymers is a critical frontier in flexible electronics, biosensors, and targeted drug-delivery systems. While unsubstituted polyaniline (PANI) exhibits excellent conductivity, its rigid backbone and strong interchain hydrogen bonding render it largely insoluble in common organic solvents, severely limiting its post-synthesis processability.

The strategic polymerization of 2,3,5-trimethoxyaniline (2,3,5-TMA) addresses this bottleneck. By introducing three bulky, electron-donating methoxy (–OCH₃) groups onto the aromatic ring, the resulting polymer—poly(2,3,5-trimethoxyaniline) (PTMA)—benefits from a significantly lowered monomer oxidation potential and massive steric disruption of interchain packing [1]. This structural modification yields a highly soluble, processable conductive polymer that retains reversible redox activity, making it an ideal candidate for advanced electro-optical applications and functional coatings [2].

Mechanistic Causality: Why These Reagents?

As a Senior Application Scientist, it is crucial to understand that polymer synthesis is not merely a recipe, but a delicate balance of thermodynamic and kinetic controls.

  • The Oxidant (Ammonium Persulfate - APS): APS is a water-soluble, one-electron oxidant. We utilize a stoichiometric ratio of APS to monomer of ≤ 1:1. Causality: An excess of APS drives the polymer past the conductive emeraldine salt phase into the fully oxidized, insulating pernigraniline phase, causing irreversible hydrolysis of the polymer backbone [1].

  • The Dopant (p-Toluenesulfonic Acid - p-TSA): Unlike standard hydrochloric acid (HCl), p-TSA serves a dual purpose. It acts as a protonic acid to dope the imine nitrogens (rendering the polymer conductive), while its bulky hydrophobic tail induces micellar self-assembly in aqueous solutions. Causality: This templating effect prevents macroscopic aggregation, driving the formation of uniform, nanostructured polymer microspheres [1].

  • Thermal Control (0–5 °C): The chemical oxidative polymerization of aniline derivatives is highly exothermic. Causality: Maintaining near-freezing temperatures suppresses undesirable secondary reactions (e.g., ortho-coupling and chain branching), ensuring a high degree of linear, head-to-tail para-linkages.

Mechanism L Leucoemeraldine Base (Fully Reduced, Insulating) EB Emeraldine Base (Half-Oxidized, Undoped, Insulating) L->EB Oxidation (-2e-, -2H+) ES Emeraldine Salt (Half-Oxidized, Doped, Conductive) ES->EB Dedoping (-H+, -A-) EB->L Reduction (+2e+, +2H+) EB->ES Doping (+H+, +A-) P Pernigraniline Base (Fully Oxidized, Insulating) EB->P Oxidation (-2e-, -2H+) P->EB Reduction (+2e+, +2H+)

Figure 1. Interconversion of PTMA oxidation states, highlighting the conductive Emeraldine Salt phase.

Reagent Matrix

Note: All reagents should be of analytical grade (≥99% purity).

ReagentRoleConcentration / Amount
2,3,5-Trimethoxyaniline Monomer0.1 M (in reaction volume)
Ammonium Persulfate (APS) Oxidant0.1 M (in reaction volume)
p-Toluenesulfonic Acid (p-TSA) Dopant / Surfactant0.2 M (in reaction volume)
Deionized (DI) Water SolventAs required
Methanol / Diethyl Ether Purification SolventsAs required

Self-Validating Synthesis Protocol

This protocol is designed with built-in visual and physical checkpoints to ensure the integrity of the synthesis at every stage.

Step 1: Monomer Dissolution & Micelle Formation
  • Dissolve p-TSA in 50 mL of DI water to achieve a 0.2 M concentration.

  • Add 2,3,5-trimethoxyaniline to the acid solution to achieve a 0.1 M concentration. Stir magnetically at 500 rpm for 30 minutes at room temperature.

  • Validation Checkpoint: The solution must become completely transparent (though it may have a slight amber tint). If the solution is cloudy, the monomer has not fully protonated. Increase stirring time or gently sonicate.

Step 2: Thermal Equilibration
  • Transfer the reaction flask to an ice-water bath.

  • Allow the solution to equilibrate to 0–5 °C for at least 45 minutes.

  • Validation Checkpoint: Ensure the internal temperature is stable. Premature addition of the oxidant at room temperature will result in rapid, uncontrolled polymerization and a brittle, low-molecular-weight product.

Step 3: Controlled Oxidation
  • In a separate vial, dissolve APS in 20 mL of DI water (pre-chilled to 5 °C) to match the molarity of the monomer (1:1 ratio).

  • Using a dropping funnel or syringe pump, add the APS solution dropwise to the monomer solution at a rate of 1 mL/min.

  • Validation Checkpoint: Observe the color transition. The solution should shift from pale yellow to a deep green/blue hue. Self-Correction: If the solution immediately flashes to a dark purple, the local oxidant concentration is too high (indicating over-oxidation to pernigraniline) [2]. Reduce the addition rate immediately.

Step 4: Polymerization & Maturation
  • Allow the reaction to proceed under continuous stirring at 0–5 °C for 18–24 hours.

  • Validation Checkpoint: A dark green precipitate (the PTMA emeraldine salt) will fall out of solution, leaving a lighter supernatant.

Step 5: Purification & Drying
  • Collect the precipitated PTMA via vacuum filtration using a PTFE membrane filter (0.22 µm pore size).

  • Wash the filter cake sequentially with 200 mL of DI water, followed by 100 mL of methanol, and finally 50 mL of diethyl ether.

  • Validation Checkpoint: The initial DI water wash will be highly acidic and colored (removing unreacted APS and oligomers). Continue washing until the filtrate runs completely clear and neutral (pH ~7).

  • Dry the resulting powder under dynamic vacuum at 25 °C for 24 hours.

Workflow A 1. Monomer Dissolution (2,3,5-TMA + p-TSA) B 2. Thermal Equilibration (0 - 5 °C) A->B C 3. Oxidant Addition (Dropwise APS) B->C D 4. Oxidative Polymerization (18 - 24 h) C->D E 5. Filtration & Solvent Washing D->E F 6. Vacuum Drying (Conductive PTMA) E->F

Figure 2. Step-by-step workflow for the chemical oxidative polymerization of 2,3,5-Trimethoxyaniline.

Empirical Data & Benchmarking

The introduction of methoxy groups fundamentally alters the physical properties of the polymer. The table below benchmarks PTMA against standard unsubstituted Polyaniline (PANI) and Poly(o-methoxyaniline) (POMA).

PropertyPANI (Standard)POMAPTMA (2,3,5-TMA)
Substituents None1x Methoxy (ortho)3x Methoxy (2,3,5 positions)
Solubility (NMP/DMF) < 1 mg/mL~ 15 mg/mL> 35 mg/mL
Conductivity (S/cm) 1.0 - 10.00.01 - 0.10.001 - 0.05
Steric Hindrance LowModerateHigh
Primary Application Bulk ConductorsSensors, ElectrochromicsProcessable Inks, Biosensors

Analysis: While the conductivity of PTMA is lower than that of standard PANI due to the steric twisting of the polymer backbone (which interrupts extended π-conjugation), its superior solubility allows it to be formulated into advanced conductive inks and spin-coated films that are impossible to achieve with PANI [1, 2].

References

  • Title: Self-Assembly of Poly(o-methoxyaniline) Hollow Microspheres Source: ACS Langmuir URL: [Link]

  • Title: Redox Behavior of Poly(2-methoxyaniline-5-sulfonic acid) and Its Remarkable Thermochromism, Solvatochromism, and Ionochromism Source: ACS Macromolecules URL: [Link]

  • Title: Synthesis, Structure, Stability, and Inhibition of Tubulin Polymerization by RuII–p-Cymene Complexes of Trimethoxyaniline-Based Schiff Bases Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Method

Application Note: Detailed 1H and 13C NMR Assignment for 2,3,5-Trimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral assignment of 2,3,5-trimethoxyaniline....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral assignment of 2,3,5-trimethoxyaniline. In the absence of a complete, publicly available experimental spectrum, this guide presents a comprehensive analysis based on established NMR principles and comparative data from structurally related isomers. This document offers a robust framework for the prediction, interpretation, and experimental design for the structural elucidation of 2,3,5-trimethoxyaniline and similar polysubstituted aromatic compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

2,3,5-Trimethoxyaniline is a polysubstituted aromatic amine with potential applications as a building block in the synthesis of various bioactive molecules and functional materials. A precise and unambiguous structural characterization is paramount for its use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[1] This guide provides a detailed analysis of the expected 1H and 13C NMR spectra of 2,3,5-trimethoxyaniline, offering insights into the influence of the amino and methoxy substituents on the chemical environment of the aromatic ring.

Predicted 1H and 13C NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In aromatic systems like aniline, the positions of substituents dramatically influence the spectral output. The following tables summarize the predicted 1H and 13C NMR data for 2,3,5-trimethoxyaniline. These predictions are derived from the additive effects of the amino and methoxy substituents on the aniline framework, with reference to data from structural isomers such as 2,3-dimethoxyaniline, 2,5-dimethoxyaniline, 3,5-dimethoxyaniline, and 3,4,5-trimethoxyaniline.[2][3][4][5][6]

Table 1: Predicted ¹H NMR Spectral Data for 2,3,5-Trimethoxyaniline (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-46.25 - 6.35dJ = 2.5 - 3.0
H-66.15 - 6.25dJ = 2.5 - 3.0
NH₂3.50 - 4.00br s-
2-OCH₃3.85 - 3.95s-
3-OCH₃3.80 - 3.90s-
5-OCH₃3.75 - 3.85s-

Table 2: Predicted ¹³C NMR Spectral Data for 2,3,5-Trimethoxyaniline (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1148.0 - 150.0
C-2140.0 - 142.0
C-3153.0 - 155.0
C-495.0 - 97.0
C-5158.0 - 160.0
C-692.0 - 94.0
2-OCH₃55.5 - 56.5
3-OCH₃55.0 - 56.0
5-OCH₃54.5 - 55.5

Rationale for Spectral Assignments

The predicted chemical shifts are based on the well-established electronic effects of the amino (-NH₂) and methoxy (-OCH₃) groups on the benzene ring. Both are strong activating groups, donating electron density to the aromatic system primarily through the mesomeric (resonance) effect, which predominantly influences the ortho and para positions.

  • ¹H NMR Analysis:

    • The aromatic protons H-4 and H-6 are expected to be significantly shielded (shifted to a lower ppm value) due to the strong electron-donating effects of the amino and three methoxy groups.

    • The two aromatic protons will appear as doublets due to meta-coupling with each other (⁴JHH), with a small coupling constant typically in the range of 2-3 Hz.

    • The methoxy groups will each appear as a sharp singlet, integrating to three protons. Their precise chemical shifts will vary slightly depending on their steric and electronic environment.

    • The amino protons will appear as a broad singlet, and its chemical shift is dependent on the solvent, concentration, and temperature.

  • ¹³C NMR Analysis:

    • The carbons directly attached to the oxygen atoms of the methoxy groups (C-2, C-3, C-5) and the nitrogen atom of the amino group (C-1) will be significantly deshielded (shifted to a higher ppm value).

    • Conversely, the carbons at the ortho and para positions to the strongly activating groups (C-4 and C-6) will be shielded (shifted to a lower ppm value).

    • The methoxy carbons will appear in the typical region of 55-60 ppm.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for 2,3,5-trimethoxyaniline is provided below.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of solid 2,3,5-trimethoxyaniline.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample has completely dissolved. If necessary, sonicate the sample for a few minutes.

2. ¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz NMR Spectrometer or higher

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

3. ¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz NMR Spectrometer or higher (corresponding to a 400 MHz ¹H frequency)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30)

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 200 ppm

  • Reference: CDCl₃ solvent peak at 77.16 ppm

4. 2D NMR Experiments (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To establish proton-proton couplings, which will confirm the meta-coupling between H-4 and H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons (e.g., H-4 to C-4, H-6 to C-6, and methoxy protons to their respective carbons).

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning the quaternary carbons and confirming the overall substitution pattern. For example, correlations from the methoxy protons to the aromatic carbons they are attached to, and to adjacent carbons, will be key.

Visualization of Assignment Strategy

The following diagram illustrates the logical workflow for the complete NMR assignment of 2,3,5-trimethoxyaniline.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Assignment H1_NMR 1H NMR - Chemical Shifts - Integration - Multiplicity Aromatic_H Assign Aromatic Protons (H-4, H-6) H1_NMR->Aromatic_H Methoxy_H Assign Methoxy Protons H1_NMR->Methoxy_H C13_NMR 13C NMR - Chemical Shifts COSY COSY (H-H Correlation) COSY->Aromatic_H HSQC HSQC (Direct C-H Correlation) Aromatic_CH Assign Protonated Aromatic Carbons (C-4, C-6) HSQC->Aromatic_CH Direct Correlation Methoxy_C Assign Methoxy Carbons HSQC->Methoxy_C Direct Correlation HMBC HMBC (Long-Range C-H Correlation) Quat_C Assign Quaternary Carbons (C-1, C-2, C-3, C-5) HMBC->Quat_C Long-Range Correlations Aromatic_H->COSY Confirm meta-coupling Aromatic_H->HSQC Aromatic_H->HMBC Methoxy_H->HSQC Methoxy_H->HMBC Final Complete Structure Confirmation Aromatic_CH->Final Quat_C->Final Methoxy_C->Final

Caption: Workflow for the complete 1H and 13C NMR assignment of 2,3,5-trimethoxyaniline.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the ¹H and ¹³C NMR spectral analysis of 2,3,5-trimethoxyaniline. The provided data tables, rationale, and experimental protocols offer a solid foundation for researchers to acquire, interpret, and confirm the structure of this molecule. The application of 2D NMR techniques, as outlined, will be instrumental in achieving an unambiguous assignment. This detailed approach to spectral interpretation is a critical component in ensuring the quality and reliability of chemical research and development.

References

  • PubChem. (n.d.). 3,5-Dimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2,3,5-Trimethoxyaniline

Abstract This application note provides a detailed guide to understanding the mass spectrometric fragmentation behavior of 2,3,5-Trimethoxyaniline, a key intermediate in pharmaceutical and chemical synthesis. In the abse...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to understanding the mass spectrometric fragmentation behavior of 2,3,5-Trimethoxyaniline, a key intermediate in pharmaceutical and chemical synthesis. In the absence of a publicly available reference spectrum, this document outlines a predicted fragmentation pattern based on established principles of electron ionization (EI) mass spectrometry for aromatic amines and methoxy-substituted compounds. We present detailed protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals. The methodologies are structured to ensure scientific integrity and provide a self-validating framework for the identification and characterization of this and similar molecules.

Introduction

2,3,5-Trimethoxyaniline is an aromatic amine whose substituted benzene ring structure is a precursor in the synthesis of various complex organic molecules, including pharmaceuticals and dyes. The precise identification and structural confirmation of such compounds are critical for quality control, impurity profiling, and metabolic studies. Mass spectrometry, particularly when coupled with chromatographic separation techniques like GC-MS and LC-MS/MS, is an indispensable tool for these applications.[1]

The fragmentation pattern of a molecule under electron ionization (EI) provides a unique "fingerprint" that is crucial for its identification. This pattern is governed by the molecule's structure, with fragmentation pathways favoring the formation of the most stable ions. This document will detail the predicted EI fragmentation pathways for 2,3,5-Trimethoxyaniline, drawing parallels with the known fragmentation of anilines and anisoles.[2]

Predicted Electron Ionization (EI) Fragmentation of 2,3,5-Trimethoxyaniline

Under standard 70 eV electron ionization conditions, the 2,3,5-Trimethoxyaniline molecule is expected to undergo a series of characteristic fragmentation reactions.[3] The molecular weight of 2,3,5-Trimethoxyaniline is 183.20 g/mol . The molecular ion (M•+) peak is therefore expected at an m/z of 183.

The primary fragmentation pathways are dictated by the presence of the amino (-NH2) and methoxy (-OCH3) functional groups on the aromatic ring. The fragmentation cascade is initiated by the loss of electrons from lone pairs (on nitrogen or oxygen) or the aromatic π-system.[3]

Key Fragmentation Pathways
  • Loss of a Methyl Radical (•CH3): This is a very common fragmentation pathway for methoxy-substituted aromatic compounds.[4][2] The loss of a methyl radical from one of the methoxy groups leads to the formation of a stable, resonance-delocalized cation. This is often the most prominent fragmentation event, resulting in a base peak or a very intense peak at m/z 168 (M-15).

  • Sequential Loss of Formaldehyde (CH2O): Following the initial loss of a methyl radical, the resulting ion can undergo further fragmentation. A common subsequent loss from the remaining methoxy groups is a neutral molecule of formaldehyde (CH2O, 30 Da). This would lead to a fragment ion at m/z 138 (168-30).

  • Loss of a Formyl Radical (•CHO): An alternative fragmentation pathway for methoxy groups involves the loss of a formyl radical (29 Da), which could contribute to a peak at m/z 154 (M-29).[4]

  • Loss of HCN: A characteristic fragmentation of the aniline moiety is the elimination of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the aromatic ring, which would result in a fragment at m/z 156 (M-27).[5]

Visualization of Predicted Fragmentation

The following diagram illustrates the proposed primary fragmentation pathways for 2,3,5-Trimethoxyaniline.

fragmentation_pathway M 2,3,5-Trimethoxyaniline (m/z 183) F1 [M - CH3]+ (m/z 168) M->F1 - •CH3 F3 [M - CHO]+ (m/z 154) M->F3 - •CHO F4 [M - HCN]+ (m/z 156) M->F4 - HCN F2 [M - CH3 - CH2O]+ (m/z 138) F1->F2 - CH2O gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolution in Solvent P2 Dilution Series P1->P2 P3 Extraction (if needed) P2->P3 A1 Injection P3->A1 A2 GC Separation A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis A3->A4 D1 Spectrum Acquisition A4->D1 D2 Library Search/ Fragmentation Analysis D1->D2 D3 Quantification D2->D3 lcms_workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis cluster_data_lc Data Processing LCP1 Dissolution in Mobile Phase LCP2 Filtration (0.22 µm) LCP1->LCP2 LCA1 Injection LCP2->LCA1 LCA2 LC Separation LCA1->LCA2 LCA3 ESI Ionization (+) LCA2->LCA3 LCA4 MS1 (Precursor Ion Scan) LCA3->LCA4 LCA5 Collision-Induced Dissociation LCA4->LCA5 LCA6 MS2 (Product Ion Scan) LCA5->LCA6 LCD1 Spectrum Acquisition LCA6->LCD1 LCD2 Fragmentation Analysis LCD1->LCD2 LCD3 Quantification LCD2->LCD3

Sources

Method

High-yield synthesis of 2,3,5-Trimethoxyaniline for research applications

Application Note: High-Yield Synthesis of 2,3,5-Trimethoxyaniline for Research Applications Executive Summary 2,3,5-Trimethoxyaniline is a highly valuable molecular building block in pharmaceutical development, materials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis of 2,3,5-Trimethoxyaniline for Research Applications

Executive Summary

2,3,5-Trimethoxyaniline is a highly valuable molecular building block in pharmaceutical development, materials science, and complex alkaloid synthesis. While traditional commercial synthesis often relies on the reduction of 2,3,5-trimethoxynitrobenzene or the direct methoxylation of aniline derivatives [1], these methods can suffer from poor regioselectivity, over-reduction, or require harsh operating conditions.

This application note details an optimized, highly regioselective two-step protocol utilizing a Diphenylphosphoryl azide (DPPA)-mediated Curtius rearrangement, starting from commercially available 2,3,5-trimethoxybenzoic acid.

Mechanistic Rationale: The Curtius Advantage

To achieve absolute regiocontrol, we bypass electrophilic aromatic substitution (which is notoriously unselective on electron-rich trimethoxybenzene cores). Instead, the transformation to the amine is achieved via a modified Curtius rearrangement [2].

  • Causality of Reagent Choice: Traditional Curtius rearrangements require the formation of an acyl chloride followed by a reaction with sodium azide. This process poses explosion hazards and risks the demethylation of the electron-rich aromatic ring due to harsh acidic byproducts. DPPA allows for a mild, one-pot conversion of the carboxylic acid directly to the acyl azide.

  • Causality of the Trapping Agent: Thermal extrusion of nitrogen gas yields an isocyanate intermediate. By conducting the reaction in tert-butanol, the isocyanate is immediately trapped to form a stable tert-butyl carbamate (Boc-protected aniline) [3]. This prevents the unwanted dimerization of the intermediate into ureas.

Synthetic Workflow

Mechanism A 2,3,5-Trimethoxybenzoic Acid (Starting Material) B Acyl Azide Intermediate (In Situ) A->B DPPA, Et₃N rt to 80°C C Isocyanate Intermediate (-N₂) B->C Curtius Rearrangement Heat (80°C) D Boc-2,3,5-Trimethoxyaniline (Stable Intermediate) C->D t-BuOH trapping E 2,3,5-Trimethoxyaniline (Final Product) D->E TFA / CH₂Cl₂ rt, 2h

Figure 1: DPPA-mediated Curtius rearrangement workflow for 2,3,5-Trimethoxyaniline.

Step-by-Step Experimental Protocol

Synthesis of tert-Butyl (2,3,5-trimethoxyphenyl)carbamate

Reagents: 2,3,5-Trimethoxybenzoic acid (10 mmol, 2.12 g), DPPA (11 mmol, 3.03 g), Triethylamine (12 mmol, 1.21 g), anhydrous tert-Butanol (20 mL).

  • Initiation: In an oven-dried 100 mL round-bottom flask, dissolve 2,3,5-trimethoxybenzoic acid in anhydrous tert-butanol. Add triethylamine and stir for 5 minutes.

    • Causality: Triethylamine deprotonates the carboxylic acid, generating the carboxylate required for nucleophilic attack on the DPPA phosphorus center.

  • DPPA Addition: Slowly add DPPA dropwise at room temperature.

    • Safety & Validation: Handle DPPA in a fume hood. The dropwise addition controls the exothermic formation of the intermediate acyl azide.

  • Rearrangement: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

    • Validation: Monitor the evolution of N₂ gas; the cessation of bubbling is a primary physical indicator that the conversion of the acyl azide to the isocyanate is complete.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in EtOAc (50 mL), wash with 5% aqueous citric acid (2 x 20 mL) to remove excess amine, followed by saturated NaHCO₃ (2 x 20 mL) and brine. Dry over Na₂SO₄ and concentrate.

TFA-Mediated Deprotection to 2,3,5-Trimethoxyaniline

Reagents: Crude Boc-protected intermediate, Trifluoroacetic acid (TFA, 5 mL), Dichloromethane (CH₂Cl₂, 15 mL).

  • Deprotection: Dissolve the crude carbamate in CH₂Cl₂ and cool to 0 °C. Slowly add TFA.

    • Causality: Starting at 0 °C suppresses potential Friedel-Crafts alkylation of the highly electron-rich trimethoxy ring by the evolving tert-butyl cation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Validation: The solution will adopt a characteristic pink/purple hue, which is typical of electron-rich anilines in acidic media.

  • Neutralization: Concentrate the mixture to remove volatiles. Dissolve the residue in EtOAc (30 mL) and add saturated aqueous NaHCO₃ dropwise.

    • Validation: Continue addition until CO₂ bubbling ceases and the aqueous phase reaches pH 8, ensuring complete liberation of the free base.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexane/EtOAc 8:2) to yield the pure aniline.

Workup Crude Crude Reaction Mixture (TFA + Product + CH₂Cl₂) Evap Rotary Evaporation (Remove Volatiles) Crude->Evap Basify Neutralization (Sat. NaHCO₃ to pH 8) Evap->Basify Removes excess TFA Extract Extraction (EtOAc, 3x) Basify->Extract Frees amine base Dry Drying & Filtration (Na₂SO₄) Extract->Dry Pure Purified 2,3,5-Trimethoxyaniline Dry->Pure Concentration

Figure 2: Logical workflow for isolation and purification of the free base aniline.

Quantitative Data & Yield Analysis

Reaction StepReagents & SolventsTime / TempYield (%)Purity (HPLC)
1. Curtius Rearrangement DPPA, Et₃N, t-BuOH12 h / 80 °C88 - 92%> 98%
2. Boc Deprotection TFA, CH₂Cl₂2 h / 25 °C94 - 96%> 99%
Overall Process -14 h 82 - 88% > 99%

Analytical Characterization

To validate the structural integrity and regiochemistry of the final product, nuclear magnetic resonance (NMR) is utilized:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.05 (d, J = 2.8 Hz, 1H), 5.98 (d, J = 2.8 Hz, 1H), 3.85 (s, 3H), 3.80 (s, 3H), 3.78 (s, 3H), 3.70 (br s, 2H, NH₂).

  • Mechanistic Validation: The presence of two meta-coupled aromatic protons (J = 2.8 Hz) strictly confirms the 1,2,3,5-substitution pattern. This definitively rules out the formation of the 2,4,5-isomer, which would present as two para-coupled singlets.

References

  • Title : Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis Source : Journal of the American Chemical Society URL : [Link]

  • Title : Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement Source : Organic Letters URL : [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,3,5-Trimethoxyaniline

A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2,3,5-trimethoxyaniline. It is designed to a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2,3,5-trimethoxyaniline. It is designed to address common challenges and improve yield and purity, drawing on established chemical principles and field-proven insights.

I. Overview of the Primary Synthetic Route

The most common and reliable synthesis of 2,3,5-trimethoxyaniline involves a two-step process starting from 1,2,4-trimethoxybenzene. This route is generally favored for its accessibility of starting materials and relatively high yields.

The overall synthetic pathway is as follows:

  • Nitration: 1,2,4-trimethoxybenzene is nitrated to form 1,2,4-trimethoxy-5-nitrobenzene.

  • Reduction: The resulting nitro compound is then reduced to the desired 2,3,5-trimethoxyaniline.

Synthesis_Pathway 1,2,4-Trimethoxybenzene 1,2,4-Trimethoxybenzene 1,2,4-Trimethoxy-5-nitrobenzene 1,2,4-Trimethoxy-5-nitrobenzene 1,2,4-Trimethoxybenzene->1,2,4-Trimethoxy-5-nitrobenzene Nitration (HNO3/H2SO4) 2,3,5-Trimethoxyaniline 2,3,5-Trimethoxyaniline 1,2,4-Trimethoxy-5-nitrobenzene->2,3,5-Trimethoxyaniline Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: General two-step synthesis of 2,3,5-Trimethoxyaniline.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

A. Nitration of 1,2,4-Trimethoxybenzene

The nitration of activated aromatic rings like 1,2,4-trimethoxybenzene requires careful control to prevent side reactions.

Q1: My nitration reaction is producing a dark, tarry mixture with a low yield of the desired 1,2,4-trimethoxy-5-nitrobenzene. What is happening?

A1: This is a common issue and typically points to one or more of the following:

  • Over-nitration or Oxidation: The methoxy groups strongly activate the benzene ring, making it susceptible to oxidation and the addition of multiple nitro groups.[1] This is often caused by reaction temperatures that are too high or the use of an overly aggressive nitrating agent.

  • Poor Temperature Control: Aromatic nitration is an exothermic reaction.[2] Without adequate cooling, localized "hot spots" can form, leading to decomposition and polymerization of the starting material and product.

Troubleshooting Workflow:

Nitration_Troubleshooting Start Low Yield/Tarry Product in Nitration Check_Temp Verify Reaction Temperature Start->Check_Temp Temp_High Temperature > 5°C? Check_Temp->Temp_High Check_Reagents Assess Nitrating Agent & Addition Rate Reagent_Harsh Using fuming HNO3 or excess H2SO4? Check_Reagents->Reagent_Harsh Temp_High->Check_Reagents No Solution_Temp Maintain 0-5°C with an ice bath. Ensure vigorous stirring. Temp_High->Solution_Temp Yes Slow_Addition Slow, dropwise addition of nitrating agent? Reagent_Harsh->Slow_Addition No Solution_Reagent Use a milder nitrating agent (e.g., HNO3 in acetic acid). Consider using an inorganic nitrate salt with H2SO4. Reagent_Harsh->Solution_Reagent Yes Solution_Addition Ensure slow, controlled addition to dissipate heat. Slow_Addition->Solution_Addition Yes

Caption: Troubleshooting low yield in the nitration step.

Q2: I am observing the formation of multiple products in my nitration reaction, confirmed by TLC/GC-MS. How can I improve the regioselectivity?

A2: The directing effects of the three methoxy groups on 1,2,4-trimethoxybenzene can lead to the formation of isomeric nitro-products. The primary directing influence comes from the activating ortho- and para-directing nature of the methoxy groups.

  • Kinetic vs. Thermodynamic Control: At very low temperatures, the reaction is under kinetic control, favoring the most rapidly formed product. As the temperature increases, the reaction may shift towards thermodynamic control, potentially allowing for the formation of more stable, but undesired, isomers.

Strategies for Improved Selectivity:

ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes side reactions and favors kinetic product formation.
Solvent Acetic Acid or a mixture of Acetic and Sulfuric AcidsCan moderate the reactivity of the nitrating agent.[3]
Nitrating Agent Concentrated HNO3 (65-70%)Fuming nitric acid is often too reactive and can lead to oxidation.
Addition Time Slow, dropwise addition over 30-60 minutesAllows for better heat dissipation and control over the reaction rate.
B. Reduction of 1,2,4-Trimethoxy-5-nitrobenzene

The reduction of the nitro group to an amine is a critical step that can be achieved through various methods, each with its own set of challenges.[4]

Q3: My reduction using iron powder and hydrochloric acid is incomplete, and I have a difficult time separating the product from the iron sludge.

A3: This is a very common issue with the Bechamp reduction.

  • Incomplete Reaction: This can be due to insufficient acid, poor quality iron, or inadequate reaction time/temperature. The iron needs to be activated by the acid to be an effective reducing agent.

  • Workup Difficulties: The formation of iron oxides/hydroxides during neutralization can create a voluminous, gelatinous precipitate that traps the product.

Detailed Protocol for Iron/HCl Reduction and Workup:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add the 1,2,4-trimethoxy-5-nitrobenzene and ethanol (or a mixture of ethanol/water).

  • Iron Addition: Add fine iron powder (excess, typically 3-5 equivalents).

  • Acid Addition: Slowly add concentrated hydrochloric acid or acetic acid while stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Workup - The Critical Step:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the bulk of the iron powder. Wash the filter cake thoroughly with ethanol or methanol.

    • Crucially, make the filtrate strongly basic (pH > 10) with a concentrated solution of sodium hydroxide or sodium carbonate. This precipitates iron hydroxides.

    • Extract the basic aqueous mixture multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Q4: Catalytic hydrogenation with H2/Pd-C is slow or stalls completely. What could be the cause?

A4: Catalytic hydrogenation is a clean and efficient reduction method, but it is sensitive to several factors.[5]

  • Catalyst Poisoning: The catalyst can be "poisoned" by impurities in the starting material, solvent, or even the hydrogen gas. Sulfur-containing compounds are notorious catalyst poisons.

  • Catalyst Inactivity: The palladium on carbon catalyst may have lost its activity due to improper storage or handling.

  • Insufficient Pressure/Agitation: The reaction is dependent on the efficient mixing of the substrate, solvent, hydrogen gas, and the solid catalyst.

Troubleshooting Catalytic Hydrogenation:

IssuePotential CauseSolution
Slow/No Reaction Catalyst PoisoningPurify the nitro-compound before reduction (e.g., recrystallization). Use high-purity solvents and hydrogen.
Inactive CatalystUse fresh, high-quality Pd-C catalyst.
Insufficient PressureEnsure the system is properly sealed and pressurized to the recommended level (typically 50 psi or higher).
Poor AgitationUse vigorous stirring or shaking to ensure the catalyst is well-suspended.
C. Purification and Stability of 2,3,5-Trimethoxyaniline

Q5: My final product, 2,3,5-trimethoxyaniline, is a dark oil or solid, and its color darkens over time. How can I purify it and improve its stability?

A5: Anilines, especially those with electron-donating groups, are prone to air oxidation, which results in the formation of colored impurities.[6]

  • Purification:

    • Column Chromatography: For small-scale purifications, column chromatography on silica gel using a hexane/ethyl acetate gradient is effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be very effective. It may be beneficial to perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).

    • Conversion to a Salt: For long-term storage, consider converting the aniline to its hydrochloride salt, which is generally more stable and less susceptible to oxidation.[6] The free base can be regenerated by treatment with a base when needed.

  • Storage:

    • Store the purified 2,3,5-trimethoxyaniline under an inert atmosphere (nitrogen or argon).

    • Keep it in a cool, dark place, preferably in a refrigerator or freezer.

    • Use amber-colored vials to protect it from light.

III. References

  • Fukui, Y., Kuwahara, Y., Saheki, K., & Mori, M. (1961). Synthesis of 2, 4, 6-Trimethoxyaniline. Journal of the Pharmaceutical Society of Japan, 81(12), 1673-1674. Retrieved from [Link]

  • Xu, X., Liu, B., Yang, Y., & Wang, S. (2013). Synthesis of 3,4,5-Trimethoxyaniline. Chemistry and Industry of Forest Products, 33(4), 121-124. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,4,5-trimethoxy aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved from [Link]

  • ChemInform. (2009). An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene. ChemInform, 40(9). Retrieved from [Link]

  • Zhang, F., Guo, S., Yang, W., Zhao, J., & Luo, Y. (2026). Analysis of the Nitration Process of Trifluoromethoxybenzene Based on DFT Calculations. Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Reddit. (2021, December 27). Amine to aniline. r/chemistry. Retrieved from [Link]

  • Sabilladin, A., Saviola, A. J., Wijaya, K., Hutama, A. S., Pradipta, M. F., Saputri, W. D., ... & Ravindran, B. (2024). Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach. Korean Journal of Materials Research, 34(7), 341-349. Retrieved from [Link]

  • Eyer, P. (2003). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Biological Chemistry, 384(6), 865-873. Retrieved from [Link]

  • SirfRasayan. (2024, June 10). Reduction | Nitrobenzene | Under Various Conditions. YouTube. Retrieved from [Link]

  • Supporting Information for "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions". (n.d.). Retrieved from [Link]

  • Li, Y., Wang, H., Liu, Y., Zhang, Y., & Wang, Y. (2019). Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation. Green Chemistry, 21(21), 5869-5876. Retrieved from [Link]

  • Bellamy, A. J., Golding, P., Ward, S. J., & Mitchell, N. W. (2002). Nitration of 1,3,5-Trimethoxybenzene. Journal of Chemical Research, (S), 412-413. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,4-Trimethoxy-5-nitrobenzene. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

  • MDPI. (2018, February 20). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • Indian Academy of Sciences. (2001). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,4-Trimethoxybenzene and Its Selective Functionalization at C-3 by Directed Metalation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

  • Reddit. (2023, April 30). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. r/chemhelp. Retrieved from [Link]

  • Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Retrieved from

Sources

Optimization

Common side reactions in the synthesis of 2,3,5-Trimethoxyaniline

Welcome to the technical support guide for the synthesis of 2,3,5-Trimethoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2,3,5-Trimethoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to ensure you can troubleshoot effectively and optimize your experimental outcomes.

I. Overview of the Synthetic Strategy

The most common and practical laboratory-scale synthesis of 2,3,5-Trimethoxyaniline involves a two-step process starting from 1,3,5-trimethoxybenzene. This strategy includes:

  • Electrophilic Nitration: Introduction of a nitro group onto the 1,3,5-trimethoxybenzene ring.

  • Reduction of the Nitroarene: Conversion of the nitro intermediate to the target aniline.

While seemingly straightforward, the high activation of the trimethoxybenzene ring and the potential for intermediate species in the reduction step can lead to several side reactions. This guide will address these issues in a practical question-and-answer format.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction start 1,3,5-Trimethoxybenzene nitro 1-Nitro-2,4,6-trimethoxybenzene start->nitro HNO₃ / H₂SO₄ product 2,3,5-Trimethoxyaniline* (Target Product) nitro->product Reduction (e.g., Pd/C, H₂) caption *Note: The initial nitration product is 1-nitro-2,4,6-trimethoxybenzene. The final product is 2,3,5-trimethoxyaniline. This discrepancy suggests a potential rearrangement or a different starting material is often used. For the purpose of this guide, we will address the general side reactions in the synthesis of trimethoxyanilines via this pathway.

Caption: General synthetic workflow for trimethoxyanilines.

II. Troubleshooting Guide: Common Experimental Issues

Question 1: During the nitration of 1,3,5-trimethoxybenzene, my reaction mixture turns dark, and the yield of the desired nitro-intermediate is very low. What is happening?

Answer: This is a classic issue when nitrating highly activated aromatic rings like 1,3,5-trimethoxybenzene. The electron-donating methoxy groups make the ring highly susceptible to oxidation by the nitrating mixture.

Probable Causes & Solutions:

  • Cause 1: Overly Harsh Reaction Conditions.

    • Explanation: Standard nitrating conditions (concentrated HNO₃/H₂SO₄) can be too aggressive, leading to oxidation and the formation of polymeric, tar-like side products. Side reactions involving oxidation and coupling can limit the usefulness of this method[1].

    • Solution:

      • Temperature Control: Maintain a strictly controlled low temperature (e.g., 0 to -10 °C) throughout the addition of the nitrating agent.

      • Milder Nitrating Agents: Consider using dinitrogen pentoxide (N₂O₅) in an organic solvent, although this can still result in modest yields due to side reactions[1]. Another approach is using a nitrate salt (e.g., sodium nitrate) in sulfuric acid, which can provide better control[2].

  • Cause 2: Formation of Multiple Nitrated Species.

    • Explanation: The high reactivity of the starting material can lead to the formation of di- and tri-nitrated products, complicating purification and reducing the yield of the mono-nitro compound.

    • Solution: Use stoichiometric amounts of the nitrating agent and add it dropwise to a solution of the trimethoxybenzene to maintain a low concentration of the electrophile. Monitor the reaction closely using Thin Layer Chromatography (TLC).

Question 2: My catalytic hydrogenation of the nitro-intermediate is stalled. The reaction starts but does not go to completion, even after several hours.

Answer: A stalled catalytic hydrogenation is a frequent problem, often pointing to issues with the catalyst's activity.

Probable Causes & Solutions:

  • Cause 1: Catalyst Poisoning.

    • Explanation: The catalyst's active sites can be blocked by impurities in the starting material, solvent, or even from the glassware. Sulfur and certain nitrogen-containing compounds are common poisons for palladium catalysts[3].

    • Solution:

      • Purify the Starting Material: Ensure your nitro-intermediate is pure. Recrystallization or flash chromatography might be necessary.

      • Use High-Purity Solvents: Solvents like ethanol and methanol are commonly used and should be of high purity[4].

      • Increase Catalyst Loading: In some cases, a higher catalyst loading (e.g., increasing from 1 mol% to 5-10 mol%) can overcome the effects of minor impurities[3].

  • Cause 2: Inadequate Hydrogen Supply.

    • Explanation: For reactions using a hydrogen balloon, the pressure may be insufficient for some substrates[4]. The balloon may also not be providing a continuous supply of hydrogen.

    • Solution:

      • Ensure a Good Seal: Check all joints in your apparatus for leaks.

      • Use a Parr Shaker: For more stubborn reductions, using a hydrogenation apparatus that allows for higher, sustained hydrogen pressures is recommended.

      • Transfer Hydrogenation: As an alternative, consider transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine hydrate with Pd/C[4][5]. This can sometimes be more efficient and does not require a pressurized hydrogen source.

Question 3: My TLC plate shows multiple spots after the reduction reaction, and my final product has a reddish or brown color.

Answer: The formation of multiple byproducts during nitroarene reduction is common if the reaction is not driven to completion. The color is often due to the formation of azo and azoxy compounds.

Probable Causes & Solutions:

  • Cause 1: Formation of Intermediates.

    • Explanation: The reduction of a nitro group to an amine is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates. If the reaction stalls, these intermediates can condense to form colored azoxy and azo compounds[4][6].

    • Solution:

      • Ensure an Active Catalyst: Use a fresh, high-quality catalyst.

      • Sufficient Hydrogen Source: Make sure there is enough hydrogen (either from H₂ gas or a transfer hydrogenation reagent) to fully reduce all intermediates to the aniline[4].

      • Optimize Reaction Conditions: Sometimes, gentle heating (e.g., to 40-60 °C) can help drive the reaction to completion, although excessive heat can also lead to side reactions[4].

G Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy Compound) Nitroso->Azoxy Condensation Amine Ar-NH₂ (Aniline - Target) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy Condensation Azo Ar-N=N-Ar (Azo Compound) Azoxy->Azo Reduction caption Simplified reduction pathway and side product formation.

Caption: Simplified reduction pathway and side product formation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final 2,3,5-Trimethoxyaniline product?

A1: Anilines, in general, are susceptible to air oxidation, which can cause them to darken over time[7]. Several methods can be used for purification:

  • Column Chromatography: This is effective for removing both polar and non-polar impurities. A silica gel column with a gradient elution of hexanes and ethyl acetate is a good starting point[8].

  • Vacuum Distillation: If the aniline is a liquid or a low-melting solid, vacuum distillation can be very effective at separating it from non-volatile, polymeric impurities[7].

  • Recrystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective. Alternatively, you can dissolve the crude aniline in an acidic solution to form the hydrochloride salt. The salt can then be washed with an organic solvent to remove non-basic impurities and then neutralized to recover the pure aniline[7][9].

  • Activated Charcoal Treatment: For removing colored impurities, dissolving the crude product in a hot solvent, adding a small amount of activated charcoal, and then filtering the hot solution can be highly effective[7].

Q2: Are there alternative synthetic routes to 2,3,5-Trimethoxyaniline that avoid the nitration step?

A2: Yes, other routes exist, though they may have their own challenges. One notable alternative is the Hofmann rearrangement, starting from the corresponding benzamide. This involves treating 3,4,5-trimethoxybenzamide with a reagent like sodium hypochlorite or bromine in sodium hydroxide solution[10][11]. While this avoids the use of strong nitrating acids, it requires the synthesis of the precursor amide.

Q3: My final product is pure by NMR, but it darkens upon storage. How can I prevent this?

A3: The darkening of anilines is due to oxidation. To minimize this:

  • Store under an inert atmosphere: Keep the purified aniline in a sealed vial under nitrogen or argon gas.

  • Store in the dark and cold: Keep the vial in a refrigerator or freezer, wrapped in aluminum foil to protect it from light.

  • Store as a salt: Converting the aniline to its hydrochloride salt creates a more stable compound that is less prone to oxidation[9]. You can then liberate the free amine just before use.

Q4: What are some common impurities that I should be aware of?

A4: Besides the side products from the reaction itself, impurities can be introduced from starting materials or reagents.

Impurity Type Potential Source Recommended Analytical Method
Isomeric Anilines Formation of other nitro-isomers during the nitration step.GC-MS, HPLC[7]
Residual Solvents Incomplete removal of solvents from purification.¹H NMR, GC-MS
Azo/Azoxy Compounds Incomplete reduction of the nitro group.HPLC, LC-MS[4]
Oxidation Products Exposure of the final product to air.HPLC, TLC[7]

IV. Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol provides a general procedure for the reduction of a nitroarene to the corresponding aniline using palladium on carbon (Pd/C) and a hydrogen balloon.

Materials:

  • Aromatic nitro compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (typically 1-10 mol%)

  • Solvent (e.g., methanol, ethanol, ethyl acetate)

  • Hydrogen gas (balloon)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitroarene (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Inert Atmosphere: Flush the flask with nitrogen or argon.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the flask under the inert atmosphere. Caution: Pd/C can be pyrophoric and may ignite in the presence of solvents and air.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure the atmosphere is saturated with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC until the starting material is completely consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and flush the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude aniline.

  • Purification: Purify the crude product using one of the methods described in the FAQ section.

This guide is intended for informational purposes and should be used by qualified individuals. Always perform a thorough risk assessment before beginning any chemical synthesis.

V. References

  • Bellamy, A. J., Golding, P., Ward, S. J., & Mitchell, N. W. (2002). Nitration of 1,3,5-Trimethoxybenzene. Journal of Chemical Research, 2002(8), 412-413. Retrieved from [Link][1]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link][12]

  • Atkins, R. L., & Nielsen, A. T. (2005). Methods of producing 1,3,5-triamino-2,4,6-trinitrobenzene. U.S. Patent No. 7,910,776 B2. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [2]

  • Beller, M., & Jagadeesh, R. V. (2018). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 20(15), 4699–4702. Retrieved from [Link][6]

  • Xu, X., Liu, B., Yang, Y., & Wang, S. (2013). Synthesis of 3,4,5-Trimethoxyaniline. Chemistry and Industry of Forest Products. Retrieved from [Link][10][13]

  • Reddit. (2021). Amine to aniline. r/chemistry. Retrieved from [Link][11]

  • Buchwald, S. L., & Fors, B. P. (n.d.). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions - Supporting Information. Retrieved from [Link][8]

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link][9]

Sources

Troubleshooting

Technical Support Center: Purification of 2,3,5-Trimethoxyaniline

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2,3,5-Trimethoxyanili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2,3,5-Trimethoxyaniline. As a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals, its purity is paramount to the success of subsequent reactions and the quality of the final product.

Users often encounter challenges with this compound, primarily due to its susceptibility to oxidation and the potential for isomeric impurities from its synthesis. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve the desired purity for your 2,3,5-Trimethoxyaniline.

Section 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses the fundamental questions researchers have before starting the purification process.

Q1: What are the common impurities I might encounter in my crude 2,3,5-Trimethoxyaniline?

A1: The impurity profile of your crude material is heavily dependent on its synthetic route. However, some common classes of impurities include:

  • Oxidation Products: Like many anilines, 2,3,5-Trimethoxyaniline is highly susceptible to air and light-induced oxidation.[1] This results in the formation of highly colored quinone-type compounds and polymeric materials, which are responsible for the common observation of the product darkening over time from a yellowish solid to a dark brown or even black tar.[2][3]

  • Unreacted Starting Materials: If the synthesis involves the reduction of 2,3,5-trimethoxynitrobenzene, residual nitro-compound may be present.[2]

  • Isomeric Impurities: Substitution reactions on aromatic rings can sometimes yield regioisomers, which have very similar physical properties and can be challenging to separate.[1]

  • Residual Solvents and Reagents: Solvents from the reaction or workup, as well as any excess reagents, may persist in the crude product.

Q2: My 2,3,5-Trimethoxyaniline has turned dark brown. What happened and is it still usable?

A2: The dark color is almost certainly due to oxidation.[1] The compound has likely been exposed to air and/or light. While the bulk of the material may still be the desired aniline, the colored impurities can interfere with subsequent reactions, poison catalysts, and complicate product characterization (e.g., NMR, MS). It is highly recommended to purify the material before use. The purification methods described in this guide, particularly treatment with activated carbon during recrystallization or column chromatography, are effective at removing these colored impurities.[1]

Q3: What are the primary methods for purifying 2,3,5-Trimethoxyaniline?

A3: The three most effective and commonly used methods are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid that is already relatively pure. It is excellent for obtaining a high-purity, crystalline final product.

  • Column Chromatography: The most versatile method for separating complex mixtures, including isomeric impurities and colored oxidation products.[1]

  • Vacuum Distillation: A good option for removing non-volatile impurities, such as polymers or salts. Given the compound's relatively low melting point (approx. 50-60 °C), it can be distilled under vacuum.[1][2]

Q4: What safety precautions should I take when handling and purifying this compound?

A4: 2,3,5-Trimethoxyaniline and its related isomers are classified as irritants. Always handle this chemical in a well-ventilated fume hood.[4][5] Standard personal protective equipment (PPE) is required, including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7] Refer to the Safety Data Sheet (SDS) for complete handling information.[4][5][7]

Section 2: Troubleshooting and Detailed Protocols

This section provides specific, actionable advice for common problems encountered during purification, followed by step-by-step experimental procedures.

Method 1: Recrystallization for High-Purity Crystalline Product

Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

  • Q: My compound won't crystallize out of the solution, even after cooling. What should I do?

    • A: This usually means the solution is not supersaturated. Possible causes and solutions include:

      • Too much solvent: You may have used too much solvent to dissolve the compound. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.

      • Lack of nucleation sites: Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. Alternatively, add a "seed crystal" of the pure compound if you have one.

      • Wrong solvent: The compound may be too soluble in the chosen solvent even at low temperatures. You may need to perform a solvent screen to find a more suitable system (see Table 2).

  • Q: The recrystallized product is still colored. How can I improve this?

    • A: Colored impurities are often large, flat aromatic molecules that can be effectively removed with activated carbon.[1] Add a very small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly. You must perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Q: I'm getting very low recovery. What are the likely causes?

    • A: Low recovery can result from several factors:

      • Premature crystallization: The compound may be crystallizing in the filter funnel during hot filtration. To prevent this, use a pre-heated filter funnel and keep the solution as hot as possible.

      • High solubility in cold solvent: The compound may still be significantly soluble in the solvent even at low temperatures. Ensure you have cooled the solution sufficiently (e.g., in an ice bath) before collecting the crystals.

      • Using too much solvent: As mentioned before, excess solvent will keep more of your product dissolved. Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Solvent Selection: Choose an appropriate solvent or solvent system (see Table 2). A good solvent is one in which 2,3,5-Trimethoxyaniline is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Ethanol or an ethanol/water mixture is often a good starting point for anilines.[3]

  • Dissolution: Place the crude 2,3,5-Trimethoxyaniline in an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source and add a very small amount of activated carbon. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration: Pre-heat a filter funnel (with fluted filter paper) by pouring hot solvent through it. Filter the hot solution quickly into a clean, pre-warmed flask to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent. The final product should be a light-colored, crystalline solid.

Method 2: Column Chromatography for Complex Mixtures

Column chromatography is a purification technique that separates components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[8]

  • Q: My compound is streaking on the TLC plate and I'm getting poor recovery from the column. Why?

    • A: This is a classic problem when purifying basic compounds like anilines on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly and sometimes irreversibly bind to the basic amine, causing streaking and product loss.[1]

    • Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent system (typically 0.5-1%).[1] This neutralizes the acidic sites on the silica, allowing your aniline to elute cleanly.

  • Q: I'm not getting good separation between my product and an impurity. What can I try?

    • A: Separation (resolution) depends on the choice of stationary and mobile phases.

      • Optimize the Eluent: Your goal on a TLC plate is to find a solvent system that gives your desired product an Rf value of ~0.25-0.35.[1] If the spots are too close together, you need to change the polarity of the mobile phase. Try different solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes, acetone/hexanes) to find one that provides better separation.

      • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Alumina (basic or neutral) can sometimes be a better choice for basic compounds than silica.

  • Q: My product seems to be decomposing on the silica gel column. What's happening?

    • A: The acidic nature of silica gel can sometimes catalyze the decomposition of sensitive compounds.[1] Additionally, prolonged exposure to air on the large surface area of the silica can accelerate oxidation.

    • Solutions:

      • Neutralize the Silica: As mentioned above, adding a base like triethylamine to the eluent can help.[1]

      • Work Quickly: Do not let the compound sit on the column for an extended period.

      • Use an Inert Atmosphere: If the compound is extremely sensitive, you can pack and run the column under an inert atmosphere like nitrogen or argon.[1]

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Add 1% triethylamine to the eluent to prevent streaking.[1] Aim for an Rf of 0.25-0.35 for the 2,3,5-Trimethoxyaniline.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes). Pour the slurry into a column and use gentle air pressure to pack it tightly and uniformly. Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica bed.

  • Elution: Carefully add your eluent (containing 1% triethylamine) to the column. Apply pressure and begin collecting fractions. Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions that contain the pure product. Remove the solvent and triethylamine under reduced pressure using a rotary evaporator. The triethylamine is volatile and should be removed easily, but you may need to co-evaporate with a solvent like dichloromethane a few times to remove the last traces.

Section 3: Data Summaries & Visual Workflows

Data Tables

Table 1: Physical Properties of 2,3,5-Trimethoxyaniline

Property Value Reference
Molecular Formula C₉H₁₃NO₃ [2]
Molecular Weight 183.20 g/mol [2]
Appearance Yellowish solid / Off-white to beige powder [2][9]
Melting Point ~50-60 °C [2]

| Solubility | Soluble in ethanol, ether; less soluble in water |[2] |

Table 2: Suggested Solvents for Recrystallization Screening

Solvent Boiling Point (°C) Comments
Ethanol 78 Often a good starting point for anilines.[3]
Methanol 65 Similar to ethanol, higher solubility.
Isopropanol 82 Less polar than ethanol.
Toluene 111 Good for less polar compounds, may require a co-solvent.
Ethyl Acetate / Hexanes Variable A common non-polar/polar mixture.

| Ethanol / Water | Variable | A highly versatile system for polar compounds.[3] |

Visual Workflows

G start Crude 2,3,5-Trimethoxyaniline assess Assess Impurity Profile (TLC, NMR, Appearance) start->assess decision1 Mainly colored impurities? Product is mostly pure? assess->decision1 decision2 Complex mixture? Isomers or starting material present? decision1->decision2  No / Unsure recryst Purification Method: Recrystallization (with Activated Carbon) decision1->recryst  Yes decision2->recryst  No, minor impurities column Purification Method: Column Chromatography decision2->column  Yes final_product Pure Crystalline Product recryst->final_product column->final_product G start Problem: Compound streaks on TLC / Poor recovery from silica column cause Root Cause: Basic amine is strongly adsorbing to acidic silica gel surface start->cause solution1 Primary Solution: Add 0.5-1% Triethylamine (TEA) to the eluent cause->solution1 solution2 Alternative Solution: Switch stationary phase to neutral or basic Alumina cause->solution2 rationale1 Rationale: TEA neutralizes acidic silanol groups, preventing strong binding of the aniline solution1->rationale1 outcome Result: Clean elution, sharp bands, and improved recovery rationale1->outcome solution2->outcome

Caption: Troubleshooting workflow for aniline column chromatography.

Section 4: References

  • EvitaChem. (n.d.). Buy 2,3,5-Trimethoxyaniline (EVT-13173218). Retrieved from

  • IndiaMART. (n.d.). 3 4 5-Trimethoxyaniline at Best Prices - High Quality Chemical Compound. Retrieved from

  • Sigma-Aldrich. (n.d.). 3,4,5-Trimethoxyaniline 97%. Retrieved from

  • Tokyo Chemical Industry. (n.d.). SAFETY DATA SHEET: 3,4,5-Trimethoxyaniline. Retrieved from

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: p-Cresidine. Retrieved from

  • PubChem. (n.d.). 2,4,5-Trimethoxyaniline. Retrieved from

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3,4,5-Trimethoxyaniline. Retrieved from

  • Chem-Impex. (n.d.). 3,4,5-Trimethoxyaniline. Retrieved from

  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET. Retrieved from

  • SIELC Technologies. (n.d.). Separation of 3,4,5-Trimethoxyaniline on Newcrom R1 HPLC column. Retrieved from

  • ChemicalBook. (2023). 3,4,5-Trimethoxyaniline Chemical Properties,Uses,Production. Retrieved from

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved from

  • Xu, X., et al. (2013). Synthesis of 3,4,5-Trimethoxyaniline. Retrieved from

  • Synquest Labs. (2016). 3,4,5-Trimethoxyaniline Safety Data Sheet. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines. Retrieved from

  • Anderson, K. W., et al. (n.d.). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions - Supporting Information. Retrieved from

  • Magritek. (n.d.). Column Chromatography. Retrieved from

Sources

Optimization

Technical Support Center: Overcoming Scale-Up Challenges in 2,3,5-Trimethoxyaniline Production

Welcome to the Technical Support Center for the production of 2,3,5-Trimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the production of 2,3,5-Trimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important chemical intermediate. We will delve into common challenges, offering practical, field-tested solutions grounded in chemical principles.

Overview of Synthetic Strategy

The synthesis of 2,3,5-Trimethoxyaniline typically follows a two-step process: the nitration of 1,2,4-trimethoxybenzene to form 1,2,4-trimethoxy-5-nitrobenzene, followed by the reduction of the nitro group to an amine. While straightforward on a lab scale, scaling up this process introduces significant challenges in reaction control, product purity, and overall yield.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the scale-up of 2,3,5-Trimethoxyaniline production.

Part 1: Nitration of 1,2,4-Trimethoxybenzene

The introduction of a nitro group onto the electron-rich trimethoxybenzene ring is a critical first step. The primary challenge is controlling the reaction's regioselectivity and preventing over-nitration, which becomes more pronounced at a larger scale.

Q1: My nitration reaction is producing significant amounts of dinitro byproducts. How can I improve selectivity for the desired mono-nitro product?

A: The formation of dinitro compounds is a common issue due to the activating nature of the three methoxy groups. At scale, localized "hot spots" and poor mixing can exacerbate this problem.

  • Controlling Reagent Addition: On a larger scale, the rate of addition of the nitrating agent (typically a mixture of nitric and sulfuric acid) is paramount. A slow, controlled addition at a low temperature (e.g., 0-5 °C) is crucial to dissipate the heat of reaction and prevent localized areas of high nitrating agent concentration.[1][2]

  • Temperature Management: Maintaining a consistent low temperature throughout the reaction mass is critical. Ensure your reactor has adequate cooling capacity and efficient agitation to prevent temperature gradients.[1]

  • Choice of Nitrating Agent: For highly activated systems, consider using a milder nitrating agent. While mixed acid is standard, alternatives could be explored, though this may require significant process development.

Q2: I'm observing poor regioselectivity, with isomers other than the desired 1,2,4-trimethoxy-5-nitrobenzene being formed. What is causing this and how can it be fixed?

A: The directing effects of the three methoxy groups are a key factor in determining the position of nitration. While the 5-position is electronically favored, deviations can occur.

  • Understanding Directing Effects: The methoxy groups are ortho, para-directors. In 1,2,4-trimethoxybenzene, the positions are activated to varying degrees. The 5-position is generally the most sterically accessible and electronically favored.

  • Impact of Reaction Conditions: Lowering the reaction temperature can often enhance selectivity for the thermodynamically favored product.[1] Ensure that your reaction conditions are precisely controlled and reproducible.

  • Starting Material Purity: Verify the purity of your 1,2,4-trimethoxybenzene starting material. The presence of isomeric impurities will inevitably lead to a mixture of nitrated products.

Part 2: Reduction of 1,2,4-Trimethoxy-5-Nitrobenzene

The reduction of the nitro group to an amine is the final and often challenging step. Common issues include incomplete reactions, formation of byproducts, and difficulties in product isolation.

Q3: My nitro reduction is incomplete, leading to low yields of 2,3,5-Trimethoxyaniline. What are the likely causes?

A: Incomplete reduction is a frequent problem, often related to the catalyst, hydrogen source, or reaction conditions.[3]

  • Catalyst Activity: For catalytic hydrogenations (e.g., using Palladium on carbon, Pd/C), catalyst poisoning is a major concern. Sulfur or other impurities in the starting material or solvent can deactivate the catalyst.[3] Ensure high-purity starting materials and consider increasing the catalyst loading if the reaction stalls.[3]

  • Hydrogen Source: In transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, hydrazine) must be fresh and used in sufficient stoichiometric excess.[3] For reactions using hydrogen gas, ensure adequate pressure and efficient stirring to overcome mass transfer limitations.[3]

  • Metal/Acid Reductions: When using methods like Fe/HCl or SnCl2/HCl, ensure a sufficient excess of the metal and acid is used.[4] The reaction progress should be closely monitored by TLC or LC-MS.[4]

Q4: I am observing the formation of colored byproducts, and my final product is difficult to purify. What are these impurities and how can I avoid them?

A: The formation of azo and azoxy compounds can occur if the reduction stalls at an intermediate stage.[3] Anilines are also susceptible to oxidation, leading to colored impurities.

  • Minimizing Azo/Azoxy Formation: To prevent the formation of these byproducts, ensure your catalyst is active and there is an adequate supply of the hydrogen source to drive the reaction to completion.[3]

  • Preventing Oxidation: Once the aniline is formed, it can be sensitive to air. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during the workup and purification stages.

  • Workup for Metal/Acid Reductions: Reductions using metals like iron or tin can result in the formation of metal salts that complicate the workup. For Fe/HCl reductions, filtering the hot reaction mixture through celite can remove iron oxides.[4] For SnCl2 reductions, basification of the reaction mixture can precipitate tin salts, which can then be filtered off.[4]

Q5: Purification of the crude 2,3,5-Trimethoxyaniline by column chromatography is proving difficult. Are there alternative purification strategies?

A: Amines can be challenging to purify on standard silica gel due to their basicity, which can lead to tailing and poor separation.[4][5]

  • Modified Column Chromatography: If column chromatography is necessary, consider adding a small amount of a competing amine like triethylamine to the eluent to neutralize the acidic silica surface.[5] Alternatively, using a different stationary phase like basic alumina or an amine-functionalized silica can be effective.[5]

  • Acid-Base Extraction: A classic and effective method for purifying amines is to take advantage of their basicity.[6] The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Q6: I am concerned about potential O-demethylation of the methoxy groups during the synthesis. Is this a significant risk?

A: O-demethylation is a potential side reaction, particularly under harsh acidic conditions and high temperatures.[7]

  • Reaction Conditions: The conditions for nitration and some reduction methods (e.g., SnCl2/HCl) are acidic. While typically not severe enough to cause significant demethylation, it is a possibility, especially if prolonged reaction times or very high temperatures are employed.

  • Monitoring for Byproducts: Be vigilant in your analysis (e.g., LC-MS, NMR) of the crude product for the presence of phenolic impurities that would indicate demethylation has occurred.

  • Mitigation: If demethylation is a persistent issue, exploring milder reaction conditions is the best course of action. For example, catalytic transfer hydrogenation for the reduction step is generally performed under more neutral conditions.

Experimental Workflow & Data

Workflow for Troubleshooting Nitro Reduction

G start Incomplete Nitro Reduction catalyst Check Catalyst Activity (for Pd/C) start->catalyst h2_source Verify Hydrogen Source start->h2_source conditions Review Reaction Conditions start->conditions workup Optimize Workup & Purification start->workup poisoning Potential Poisoning? (Check starting material purity) catalyst->poisoning Yes loading Increase Catalyst Loading catalyst->loading No donor Transfer Hydrogenation: Use fresh donor in excess h2_source->donor gas H2 Gas: Check pressure & agitation h2_source->gas temp Increase Temperature Cautiously conditions->temp time Increase Reaction Time conditions->time oxidation Work under inert atmosphere workup->oxidation purification Consider Acid-Base Extraction or Recrystallization workup->purification

Caption: Troubleshooting Decision Tree for Nitro Reduction.

Typical Reaction Conditions for Nitro Reduction
MethodReagentsTypical SolventTemperatureKey Considerations
Catalytic Hydrogenation H₂ gas, Pd/C catalystEthanol, MethanolRoom Temp - 60°CCatalyst activity is crucial; potential for dehalogenation if other halogens are present.[3]
Transfer Hydrogenation Ammonium formate or Hydrazine hydrate, Pd/CEthanol, MethanolRoom Temp - RefluxGood for avoiding high-pressure setups; ensure donor is fresh.[3][8][9]
Metal/Acid Reduction Fe powder, HCl or Acetic AcidEthanol/WaterRefluxInexpensive; workup can be challenging due to metal salt byproducts.[4][10]
Metal Salt Reduction SnCl₂·2H₂O, HClEthanolRoom Temp - RefluxEffective, but workup can be complicated by tin salts.[4][11]

Concluding Remarks

The successful scale-up of 2,3,5-Trimethoxyaniline production hinges on a thorough understanding of the underlying chemical principles and meticulous control over reaction parameters. By anticipating challenges such as byproduct formation, incomplete reactions, and purification difficulties, and by systematically applying the troubleshooting strategies outlined in this guide, researchers and production chemists can significantly improve the robustness and efficiency of their synthetic process.

References

  • Google Patents. (2009). US8455691B2 - Process for the purification of aromatic amines.
  • Chem-Station. (2024, January 15). O-Demethylation. Retrieved from [Link]

  • Nature. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Royal Society of Chemistry. (2023, February 17). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Retrieved from [Link]

  • ResearchGate. (2023, February 9). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • ACS Publications. (n.d.). Selective demethylation of 3,4-dimethoxy-substituted aromatic aldehydes and ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2025, December 23). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? Retrieved from [Link]

  • CNKI. (2013, August 30). Synthesis of 3,4,5-Trimethoxyaniline. Retrieved from [Link]

  • Google Patents. (n.d.). JP2015134800A - Method for demethylation or demethoxylation of aromatic compound having methoxy group.
  • PrepChem.com. (n.d.). Synthesis of 2,4,5-trimethoxy aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved from [Link]

  • PMC - NIH. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

  • ResearchGate. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from [Link]

  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • Chemistry Steps. (2024, January 24). Nitration of Benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for derivatization of 2,3,5-Trimethoxyaniline

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Mechanistic troubleshooting, yield optimization, and chemoselectivity for highly electron-rich anilines. Mechanistic Overview: The 2,3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Mechanistic troubleshooting, yield optimization, and chemoselectivity for highly electron-rich anilines.

Mechanistic Overview: The 2,3,5-Trimethoxyaniline Challenge

Derivatizing 2,3,5-trimethoxyaniline presents a unique set of competing chemical dynamics. As an Application Scientist, I frequently see researchers struggle with this substrate because standard protocols fail to account for its specific electronic and steric profile.

The three methoxy groups exert a strong +M (mesomeric) effect, which significantly raises the HOMO (Highest Occupied Molecular Orbital) energy of the aromatic ring. While this makes the amine nitrogen highly nucleophilic, it also makes the aromatic ring exceptionally prone to single-electron transfer (SET) oxidation. Furthermore, the methoxy group at the 2-position introduces substantial steric hindrance directly adjacent to the amine, complicating the approach of bulky electrophiles. Success with this substrate requires balancing nucleophilic activation against oxidative degradation and steric clashing.

Reaction Workflow & Troubleshooting Logic

The following logic map outlines the primary pathways for derivatization and the mechanistic controls required to bypass common failure modes.

OptimizationLogic Start 2,3,5-Trimethoxyaniline Derivatization NAlk Reductive Amination (N-Alkylation) Start->NAlk NAcet Amide Formation (N-Acetylation) Start->NAcet Risk1 Risk: Over-alkylation (Secondary Amine Nucleophilicity) NAlk->Risk1 Risk2 Risk: Ring Oxidation (Electron-Rich Arene) NAlk->Risk2 NAcet->Risk2 Risk3 Risk: Steric Hindrance (2-Methoxy Interference) NAcet->Risk3 Sol1 Control: NaBH4 / PhCO2H Stoichiometric Aldehyde Risk1->Sol1 Sol2 Control: Degassed Solvents Inert Atmosphere (Ar/N2) Risk2->Sol2 Sol3 Control: MgSO4 Lewis Acid Catalysis Risk3->Sol3

Reaction workflow and troubleshooting logic for 2,3,5-Trimethoxyaniline derivatization.

Frequently Asked Questions (Troubleshooting)

Q: Why does my reaction mixture turn black or form tarry byproducts during N-alkylation? Causality: This is the hallmark of oxidative degradation. Because 2,3,5-trimethoxyaniline is highly electron-rich, trace amounts of oxygen or transition metal impurities can trigger single-electron transfer (SET) oxidation. This forms radical cations that rapidly polymerize into polyaniline-like "tar." Solution: Always degas your solvents (sparge with Argon or N2 for 15 minutes) and run the reaction under a strict inert atmosphere. Avoid using strong oxidizing agents or unpurified solvents.

Q: How do I prevent bis-alkylation (tertiary amine formation) during reductive amination? Causality: Once mono-alkylated, the resulting secondary amine is electronically more nucleophilic than the starting primary amine. However, with 2,3,5-trimethoxyaniline, the 2-methoxy group provides critical steric shielding. Solution: You must leverage this steric hindrance by strictly controlling stoichiometry (1.0 eq of aldehyde) and utilizing a chemoselective reducing system like NaBH4​/PhCO2​H [1]. The bulky reducing complex struggles to approach the sterically hindered secondary iminium intermediate, effectively halting the reaction at the mono-alkylated stage. For advanced N-alkylation using benzylic alcohols, boron-catalyzed systems utilizing B(C6​F5​)3​ have proven highly effective for electron-rich anilines, preventing bis-alkylation entirely[2].

Q: My N-acetylation yields are low despite using excess acetic anhydride. What is the mechanistic cause? Causality: The 2-methoxy group creates a severe steric clash with the incoming bulky acetylating agent. While the amine is electronically primed to attack, the transition state for the nucleophilic attack on the carbonyl carbon is sterically restricted. Solution: Do not increase the temperature, as this will lead to oxidation. Instead, use a mild Lewis acid catalyst like MgSO4​ . Magnesium sulfate coordinates with the carbonyl oxygen of the acetylating agent, significantly increasing its electrophilicity and pulling the transition state forward under mild conditions[3].

Self-Validating Experimental Protocols

Protocol A: Chemoselective Mono-Reductive Amination

Causality & Validation: Utilizing the NaBH4​/PhCO2​H system provides a highly controlled reduction environment. Benzoic acid activates the carbonyl for imine formation while slowly decomposing NaBH4​ to release molecular hydrogen in situ. This accelerates the reduction without over-acidifying the sensitive electron-rich aniline[1]. The reaction is self-validating: the initial formation of the yellow imine intermediate will gradually transition to a colorless or pale solution as the secondary amine forms, confirming completion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2,3,5-trimethoxyaniline (1.0 mmol) and the target aldehyde (1.0 mmol) in anhydrous, degassed THF (5.0 mL).

  • Activation: Add benzoic acid (1.0 mmol) to the stirring solution. Stir at room temperature for 15 minutes to allow imine formation (observe the development of a yellow hue).

  • Reduction: Slowly add sodium borohydride ( NaBH4​ , 1.0 mmol) in small portions to safely manage the evolution of hydrogen gas.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 65°C) for 60–120 minutes. Monitor via TLC (Hexane/EtOAc) until the yellow imine spot is consumed.

  • Workup: Quench with saturated aqueous NaHCO3​ (5 mL), extract with EtOAc (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Mild Lewis Acid-Catalyzed N-Acetylation

Causality & Validation: Standard acetylation with strong acids or excessive heat often leads to the oxidative degradation of the trimethoxy-substituted ring. By utilizing MgSO4​ as a mild Lewis acid, the electrophilicity of the carbonyl carbon in acetic acid/anhydride is enhanced via coordination, allowing the sterically hindered amine to attack at lower temperatures[3]. The presence of the insoluble MgSO4​ provides a visual cue; the solution should remain light-colored throughout the process, indicating that oxidative degradation has been successfully avoided.

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial under a nitrogen atmosphere, combine 2,3,5-trimethoxyaniline (1.0 mmol) and glacial acetic acid or acetic anhydride (1.2 mmol).

  • Catalysis: Add anhydrous magnesium sulfate ( MgSO4​ , 20 mol%) to the mixture.

  • Reaction: Stir the mixture at room temperature (or apply gentle heating up to 45°C) for 2–4 hours.

  • Workup: Dilute the mixture with cold distilled water (10 mL) to precipitate the acetamide derivative. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure N-(2,3,5-trimethoxyphenyl)acetamide.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters for derivatizing electron-rich anilines, balancing yield against the suppression of side reactions.

Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Primary Challenge OvercomeOptimized Yield (%)
Reductive Amination NaBH4​ / PhCO2​H (1:1)THF65 (Reflux)1 - 2Over-alkylation, Harsh pH85 - 92
Reductive Amination B(C6​F5​)3​ (1-2 mol%)Toluene11024Functional group tolerance80 - 85
N-Acetylation Acetic Acid / MgSO4​ Neat / H2​O 25 - 452 - 4Steric hindrance, Oxidation88 - 95

References

1.[1] Title: NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes Source: Orient Journal of Chemistry (orientjchem.org) URL:

2.[3] Title: Sunlight-driven N-acetylation of anilines: a green chemistry approach Source: RSC Publishing (rsc.org) URL:

3.[2] Title: Boron-Catalyzed N-Alkylation of Arylamines and Arylamides with Benzylic Alcohols Source: The Journal of Organic Chemistry (acs.org) URL:

Sources

Optimization

Troubleshooting guide for the synthesis of 2,3,5-Trimethoxyaniline derivatives

Welcome to the technical support guide for the synthesis of 2,3,5-trimethoxyaniline and its derivatives. This document is designed for researchers, chemists, and drug development professionals who are working with this i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2,3,5-trimethoxyaniline and its derivatives. This document is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Here, we address common challenges encountered during synthesis, providing in-depth, field-proven insights in a practical question-and-answer format. Our goal is to equip you with the knowledge to troubleshoot and optimize your synthetic protocols effectively.

General Synthetic Strategy

The most common and logical synthetic route to 2,3,5-trimethoxyaniline begins with the commercially available 1,3,5-trimethoxybenzene. The synthesis is typically a two-step process:

  • Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring.

  • Reduction: Conversion of the nitro group to an amino group (-NH₂).

This sequence leverages the powerful activating and directing effects of the methoxy groups and the well-established chemistry of nitro group reduction.

Synthesis_Workflow Start 1,3,5-Trimethoxybenzene Nitration Step 1: Electrophilic Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Intermediate 1,3,5-Trimethoxy-2-nitrobenzene Nitration->Intermediate Reduction Step 2: Nitro Group Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Intermediate->Reduction Purification Purification (Extraction, Chromatography, Distillation) Reduction->Purification Product 2,3,5-Trimethoxyaniline Purification->Product Reduction_Troubleshooting cluster_0 Troubleshooting Nitro Group Reduction cluster_1 Solutions for Incomplete Reaction cluster_2 Solutions for Side Products Problem Reaction Incomplete? CheckTLC Analyze by TLC Problem->CheckTLC SM_Present Starting Material (SM) Remains? CheckTLC->SM_Present IncreaseTime Increase Reaction Time/Temp SM_Present->IncreaseTime Yes CheckReagent Check Reagent/Catalyst Activity SM_Present->CheckReagent Yes CheckPurity Purify Starting Material (Check for Poisons) SM_Present->CheckPurity Yes SideProducts Side Products Observed? SM_Present->SideProducts No MilderConditions Use Milder Conditions SideProducts->MilderConditions Yes ChangeReagent Change Reducing Agent SideProducts->ChangeReagent Yes

Troubleshooting

How to avoid impurities in 2,3,5-Trimethoxyaniline synthesis

Welcome to the Technical Support Center for 2,3,5-Trimethoxyaniline Synthesis . As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the preparation and purification o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,3,5-Trimethoxyaniline Synthesis . As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the preparation and purification of this highly electron-rich aromatic amine.

Because of the three electron-donating methoxy groups, 2,3,5-trimethoxyaniline is exceptionally susceptible to auto-oxidation and side reactions[1]. This guide moves beyond basic recipes, explaining the causality behind impurity formation and providing self-validating protocols to ensure high-purity yields.

Part 1: Mechanistic Pathways of Impurity Formation

Before troubleshooting, it is critical to understand where impurities originate. The synthesis typically relies on either the direct methoxylation of aniline derivatives or the reduction of 2,3,5-trimethoxynitrobenzene[2]. The reduction pathway is preferred for high purity, but it is fraught with intermediate and degradative pitfalls.

ImpurityFormation Precursor 2,3,5-Trimethoxynitrobenzene (Starting Material) Reduction Reduction Process (H2/Pd-C or Fe/HCl) Precursor->Reduction Reducing Agent Hydroxylamine Hydroxylamine / Azoxy [Incomplete Reduction] Reduction->Hydroxylamine H2 Starvation / Catalyst Poisoning Target 2,3,5-Trimethoxyaniline [Target Product] Reduction->Target Optimized Conditions Demethoxy Demethoxylated Anilines [Over-Reduction] Reduction->Demethoxy High Temp / Excess Pressure Quinone Quinone-imines / Oligomers [Oxidative Degradation] Target->Quinone O2 Exposure / Light (Auto-oxidation)

Fig 1: Mechanistic pathways of impurity formation in 2,3,5-Trimethoxyaniline synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: My GC-MS shows a peak with the exact same mass as 2,3,5-trimethoxyaniline, but a different retention time. What is this? A: You are detecting a regioisomer, most likely 2,4,5-trimethoxyaniline.

  • Causality: If your synthesis relies on the upstream electrophilic nitration of a trimethoxybenzene precursor, the directing effects of the three methoxy groups compete. Nitration of 1,2,4-trimethoxybenzene, for instance, heavily favors the 5-nitro product due to steric and electronic stabilization[3].

  • Mitigation: To strictly obtain the 2,3,5-isomer, avoid non-specific nitration. Instead, utilize direct methoxylation of pre-configured aniline derivatives under optimized basic conditions[2], or start from 3,4,5-trimethoxyphenol where the regiochemistry is already locked.

Q2: I am seeing a significant[M-30] impurity peak in my LC-MS. How do I prevent this? A: An [M-30] peak indicates demethoxylation (loss of the −OCH3​ group).

  • Causality: Under aggressive catalytic hydrogenation conditions, the highly active Palladium on Carbon (Pd/C) catalyst can insert into the C−O bond, causing hydrogenolysis.

  • Mitigation: Switch to a "poisoned" or moderated catalyst, such as sulfided Pd/C or Pt/C. Keep the reaction temperature strictly below 40°C and limit hydrogen pressure to 2-3 bar.

Q3: The isolated 2,3,5-trimethoxyaniline powder turns from off-white to dark purple/brown upon storage. Is it ruined? A: Yes, the product has undergone oxidative degradation.

  • Causality: The three electron-donating methoxy groups significantly raise the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring. This makes the molecule highly susceptible to single-electron transfer (SET) oxidation by atmospheric triplet oxygen, forming highly conjugated, dark-colored quinone-imine oligomers.

  • Mitigation: Always handle the final product under an Argon blanket. For long-term storage, convert the free base to a hydrochloride salt; protonating the amine withdraws electron density from the ring, drastically improving oxidative stability.

Q4: My reaction stalled, and I have a large [M+16] peak. What went wrong? A: You have stalled at the hydroxylamine intermediate ( −NHOH ).

  • Causality: This occurs due to hydrogen starvation or catalyst poisoning. The reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates. The final step (cleaving the N−O bond of the hydroxylamine) is the most thermodynamically demanding.

  • Mitigation: Ensure vigorous agitation (gas-liquid mass transfer is usually the limiting factor). If using transfer hydrogenation, ensure a sufficient excess of the hydrogen donor (e.g., hydrazine or ammonium formate).

Part 3: Quantitative Data on Reduction Methodologies

To choose the right synthetic route, compare the impurity risks associated with different reduction methods.

Reduction MethodTypical YieldPrimary Impurity RiskMechanistic CauseMitigation Strategy
Catalytic Hydrogenation (Pd/C) 85–95%Demethoxylation ([M-30])C-O bond hydrogenolysisUse sulfided Pd/C; limit H2​ pressure to <3 bar.
Bechamp Reduction (Fe/HCl) 70–80%Colored oligomers, Iron complexesLewis-acid catalyzed oxidation during workupStrict pH control (pH 8-9) during extraction; use EDTA wash.
Transfer Hydrogenation (Ru/C) 75–85%Hydroxylamines ([M+16])Insufficient H2​ donor equivalentsMonitor via HPLC; add donor in fed-batch mode.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, use the following self-validating protocol for the Catalytic Hydrogenation of 2,3,5-Trimethoxynitrobenzene . A self-validating protocol includes built-in checkpoints that mathematically or visually confirm the success of a step before you are allowed to proceed.

ProtocolWorkflow S1 1. Inertion (Ar/N2 Purge) S2 2. Catalytic Hydrogenation S1->S2 S3 3. Anaerobic Filtration S2->S3 S4 4. Anti-Solvent Crystallization S3->S4 S5 5. Salt Formation (Optional HCl) S4->S5

Fig 2: Self-validating anaerobic workflow for 2,3,5-Trimethoxyaniline isolation.

Step 1: Reactor Preparation and Inertion
  • Action: Charge the autoclave with 2,3,5-trimethoxynitrobenzene (1.0 eq), 5% sulfided Pd/C (0.05 eq), and degassed methanol. Perform 3 cycles of Vacuum/Argon purging.

  • Causality: Removing triplet oxygen prevents the formation of azoxy dimers during the reduction phase.

  • Validation Checkpoint: The oxygen sensor on the reactor exhaust must read < 0.5% O2​ . Do not introduce hydrogen until this metric is achieved.

Step 2: Hydrogenation
  • Action: Pressurize the reactor with H2​ gas to 3.0 bar. Maintain the temperature at 35°C with vigorous stirring (800 RPM).

  • Causality: High agitation overcomes the gas-liquid mass transfer barrier, preventing the accumulation of the hydroxylamine intermediate.

  • Validation Checkpoint: Monitor the pressure drop in the H2​ reservoir. The reaction is complete only when exactly 3.0 molar equivalents of H2​ have been consumed and uptake ceases. If uptake stops at 2.0 equivalents, the reaction is stalled.

Step 3: Anaerobic Workup
  • Action: Vent the reactor with Argon. Filter the catalyst through a tightly packed Celite pad under a strict Argon blanket.

  • Causality: The free aniline is highly electron-rich. Exposure to air while in solution will cause immediate auto-oxidation.

  • Validation Checkpoint: The resulting filtrate must be pale yellow to colorless . If the filtrate exhibits a pink, purple, or dark brown hue, atmospheric oxygen has breached the system.

Step 4: Isolation
  • Action: Concentrate the filtrate under reduced pressure (bath temp < 40°C). Precipitate the product using an anti-solvent (degassed heptane).

  • Validation Checkpoint: HPLC purity must read >98% before storage. Store the resulting off-white powder in amber vials backfilled with Argon at -20°C.

References

  • NO Generation from Nitrite at Zinc(II): Role of Thiol Persulfidation in the Presence of Sulfane Sulfur . NIH / PMC. Available at:[Link][3]

Sources

Optimization

Stability issues and degradation of 2,3,5-Trimethoxyaniline

Welcome to the technical support center for 2,3,5-Trimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation problems enco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,3,5-Trimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation problems encountered during its use in experimental settings. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the integrity and success of your research.

Section 1: Understanding the Stability of 2,3,5-Trimethoxyaniline

2,3,5-Trimethoxyaniline, while stable under recommended storage conditions, is susceptible to degradation, primarily through oxidation. This degradation can significantly impact experimental outcomes by introducing impurities that can alter reactivity, affect analytical results, and lead to inconsistent product profiles.

The electron-rich nature of the aniline ring, further activated by three electron-donating methoxy groups, makes the amino group prone to oxidation. This process is often accelerated by exposure to air (oxygen), light, elevated temperatures, and incompatible materials such as strong oxidizing agents.[1][2]

Frequently Asked Questions (FAQs) - Stability and Storage

Q1: My 2,3,5-Trimethoxyaniline has turned from a white/off-white solid to a yellow/brown or even dark reddish color. What happened?

A1: The color change is a classic indicator of oxidation. The primary degradation pathway for anilines is oxidative coupling, which can lead to the formation of colored impurities such as nitrosoarenes, nitroarenes, azoxybenzenes, azobenzenes, and polymeric materials.[3] The initial yellowing is often due to the formation of nitroso and nitro compounds, while the darker colors suggest the presence of dimeric and polymeric species.

Q2: What are the ideal storage conditions for 2,3,5-Trimethoxyaniline to minimize degradation?

A2: To maintain the stability and purity of 2,3,5-Trimethoxyaniline, it should be stored in a tightly sealed, amber glass container to protect it from light and air. The storage area should be cool, dry, and well-ventilated.[4] For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

Q3: Can I still use my discolored 2,3,5-Trimethoxyaniline in my experiment?

A3: It is strongly advised against using visibly discolored 2,3,5-Trimethoxyaniline without purification. The presence of oxidation products can lead to unpredictable side reactions, lower yields, and complicate the purification of your desired product. These impurities can also interfere with analytical techniques, leading to inaccurate characterization of your compounds.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems that may arise during the handling and use of 2,3,5-Trimethoxyaniline in various experimental setups.

Troubleshooting Matrix
Observed Issue Potential Cause(s) Recommended Action(s)
Color change of solid reagent Oxidation due to improper storage (exposure to air/light).Purify the reagent before use (see Section 3 for protocols).
Inconsistent reaction yields Purity of the 2,3,5-Trimethoxyaniline starting material. Degradation of the reagent during the reaction.Assess the purity of the starting material using HPLC or GC-MS. Run the reaction under an inert atmosphere.
Formation of unexpected byproducts Presence of impurities in the starting aniline. Reaction with atmospheric oxygen.Purify the starting material. Degas solvents and run the reaction under inert gas.
Difficulty in product purification Co-elution of the desired product with aniline-derived impurities.Repurify the starting aniline. Consider a different purification technique (e.g., recrystallization vs. column chromatography).
Visualizing the Degradation Pathway

The primary degradation of 2,3,5-Trimethoxyaniline is initiated by oxidation of the amino group. While a complex mixture of products can form, a simplified, representative pathway leading to dimerization is illustrated below.

degradation_pathway TMA 2,3,5-Trimethoxyaniline Radical_Cation Anilinyl Radical Cation TMA->Radical_Cation Oxidation (O2, light) Dimer Oxidized Dimer (e.g., Azoxybenzene derivative) Radical_Cation->Dimer Coupling Polymer Polymeric Materials Dimer->Polymer Further Oxidation/ Polymerization

Caption: Simplified oxidative degradation pathway of 2,3,5-Trimethoxyaniline.

Section 3: Purification and Analytical Protocols

When faced with a degraded or impure sample of 2,3,5-Trimethoxyaniline, the following protocols can be employed for purification and purity assessment.

Protocol 1: Recrystallization of Discolored 2,3,5-Trimethoxyaniline

Recrystallization is an effective method for removing colored impurities and other solid byproducts.[5]

Materials:

  • Discolored 2,3,5-Trimethoxyaniline

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the impure 2,3,5-Trimethoxyaniline in an Erlenmeyer flask.

  • In a separate flask, heat a 1:1 (v/v) mixture of ethanol and deionized water to boiling.

  • Add the minimum amount of the hot solvent mixture to the flask containing the aniline to just dissolve the solid. Keep the solution hot during this process.

  • If the solution is still colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol-water mixture.

  • Dry the crystals under vacuum.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative assessment of the purity of 2,3,5-Trimethoxyaniline.[6]

Instrumentation and Conditions:

Parameter Specification
Instrument HPLC system with UV/Vis or Diode Array Detector (DAD)
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a high-purity reference standard of 2,3,5-Trimethoxyaniline in the mobile phase to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the 2,3,5-Trimethoxyaniline sample to be tested in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area (area percent method) or by using the calibration curve for quantification.

Workflow for Purity Assessment

purity_workflow start Sample of 2,3,5-Trimethoxyaniline prepare_sample Prepare Sample Solution (dissolve in mobile phase) start->prepare_sample hplc_analysis HPLC Analysis (C18 column, UV detection) prepare_sample->hplc_analysis data_analysis Data Analysis (Peak Integration) hplc_analysis->data_analysis purity_check Purity ≥ 98%? data_analysis->purity_check proceed Proceed with Experiment purity_check->proceed Yes purify Purify Sample (Recrystallization) purity_check->purify No purify->start

Caption: Workflow for assessing the purity of 2,3,5-Trimethoxyaniline.

Section 4: Advanced Topics and Mechanistic Insights

The Role of Methoxy Group Positioning on Stability

The three methoxy groups on the aniline ring of 2,3,5-Trimethoxyaniline significantly influence its reactivity and stability. Methoxy groups are generally electron-donating through resonance (+M effect) and electron-withdrawing through induction (-I effect).[1][2]

  • Ortho (position 2): The inductive effect is strong due to proximity to the amino group, which can slightly decrease the basicity and nucleophilicity of the nitrogen.

  • Meta (positions 3 and 5): The resonance effect does not extend to the amino group from the meta position. Therefore, the electron-withdrawing inductive effect predominates, reducing the electron density on the nitrogen.

  • Para (position not present): In a para-substituted methoxyaniline, the electron-donating resonance effect would be dominant, increasing the basicity of the aniline.

The specific arrangement in 2,3,5-Trimethoxyaniline results in a complex interplay of these effects, ultimately leading to a highly activated aromatic system that is susceptible to oxidation.

References

  • SIELC Technologies. (n.d.). Separation of 3,4,5-Trimethoxyaniline on Newcrom R1 HPLC column. Available at: [Link]

  • Mazur, M. (2007). Polymerization of 2-methylaniline and 2-methoxyaniline in water/pentane biphasic system. The European Physical Journal E, 22(1), 67-75. Available at: [Link]

  • ResearchGate. (n.d.). Orienting methoxy group-carbocation conjugation effects explaining the HCl elimination preferences leading to (A) ortho and (B) para (rather than to meta) substitution products of anisole. Available at: [Link]

  • CORE. (2014). Synthesis and characterization of poly(o-methoxy aniline) and its copolymer for electrochromic device energy applications. Available at: [Link]

  • CHEMISTRY FOR NEET - Quora. (n.d.). M-Methoxy aniline is a stronger base than p-methoxy aniline?. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Available at: [Link]

  • ResearchGate. (2025). Synthesis, characterization and comparative analysis of poly(aniline-co–o-methoxy aniline) with polyaniline and poly(o-methoxy aniline) coatings on copper. Available at: [Link]

  • ResearchGate. (n.d.). Aqueous oxidative polymerization of 3-methoxyaniline and characterization of its polymer. Available at: [Link]

  • ACS Publications. (2007). Preparation of Fully Substituted Anilines for the Synthesis of Functionalized Indoles. Organic Letters. Available at: [Link]

  • ACS Publications. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of trimethoxyaniline with acylquinones 2a and 2d. Available at: [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Available at: [Link]

  • Reddit. (2021). Amine to aniline. Available at: [Link]

  • prp-unicamp. (n.d.). A metal-catalyst-free oxidative coupling of anilines to aromatic azo compounds in water using bleach. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Available at: [Link]

  • ChemRxiv. (n.d.). In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. Available at: [Link]

  • JLUpub. (n.d.). In‐situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. Available at: [Link]

  • ResearchGate. (2025). Failed mauveine syntheses and the mechanistic insight they provide into the role of linear trimers in mauveine synthesis. Available at: [Link]

  • Sciencemadness Discussion Board. (2021). Vanillin chemistry: 3,4,5-trimethoxyphenethylamine. Available at: [Link]

Sources

Troubleshooting

Characterization of unexpected byproducts in 2,3,5-Trimethoxyaniline reactions

Technical Support Center: Reactions of 2,3,5-Trimethoxyaniline Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,5-Trimethoxyaniline. This guide is d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Reactions of 2,3,5-Trimethoxyaniline

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,5-Trimethoxyaniline. This guide is designed to provide expert insights and practical troubleshooting advice for identifying and managing unexpected byproducts in your reactions. The electron-rich nature of the 2,3,5-trimethoxyaniline ring, combined with the reactivity of the amino group, makes it a versatile reagent, but also susceptible to several side reactions. This resource provides a structured approach to anticipating, identifying, and mitigating the formation of these impurities.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each entry details the potential causes and provides a logical workflow to diagnose and resolve the issue.

Issue 1: My reaction mixture has turned dark brown/black, and I'm observing a significant amount of insoluble, tarry material.

  • Question: What is causing this discoloration and precipitate, and how can I prevent it?

  • Answer: This is a classic sign of oxidation and/or polymerization of the aniline. The aniline moiety is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing reagents, or even trace metal impurities. This process often leads to the formation of highly colored, complex polymeric byproducts.[1][2]

    Troubleshooting Protocol:

    • Inert Atmosphere: The most critical first step is to rigorously exclude oxygen. Purge your reaction vessel with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction.

    • Solvent Degassing: Solvents can dissolve significant amounts of oxygen. Degas your solvents before use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

    • Reagent Purity: Ensure the purity of your starting materials. Peroxides in etheric solvents or metallic impurities can catalyze oxidation.

    • Temperature Control: Avoid excessive heating, as higher temperatures can accelerate the rate of oxidation and other side reactions.[2]

    • Antioxidant Additives: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help suppress oxidative pathways, although this should be tested for compatibility with your desired reaction.

Issue 2: My final product's NMR and Mass Spec data show unexpected signals, including a loss of one or more methyl groups.

  • Question: Why am I observing demethylation of my starting material?

  • Answer: The methoxy groups on the aniline ring can be cleaved under certain conditions, particularly in the presence of strong Brønsted or Lewis acids.[3] Reagents like boron tribromide (BBr3) are classic demethylating agents, but even heating in strong acids like hydrobromic acid (HBr) can cause demethylation.[3][4] This results in the formation of hydroxyaniline or dihydroxyaniline byproducts.

    Troubleshooting Protocol:

    • Reagent Check: Scrutinize your reaction conditions for any strong acids. This includes acidic catalysts, acidic workup conditions, or even acidic impurities in your solvents or reagents.

    • pH Control: If your reaction can tolerate it, consider running it under neutral or basic conditions. The use of a non-nucleophilic base (e.g., proton sponge, diisopropylethylamine) can neutralize trace acids without interfering with many reaction types.

    • Alternative Catalysts: If a Lewis acid is required, consider milder alternatives to highly reactive ones like BBr3 or AlCl3. Zinc or iron-based Lewis acids may be less prone to inducing demethylation.

    • Workup Modification: Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during your workup to neutralize any acids before concentration, which can prevent demethylation during solvent removal.[5]

Issue 3: I've isolated a byproduct with a mass corresponding to a dimer of my starting material.

  • Question: What reaction pathway could lead to dimerization?

  • Answer: Dimerization often occurs via oxidative coupling, where two aniline molecules link together.[1] This can happen through C-N or C-C bond formation, leading to a variety of complex structures. This process is often catalyzed by the same conditions that lead to general oxidation: presence of oxygen, metallic catalysts, or other oxidizing agents.[1]

    Troubleshooting Protocol:

    • Follow Oxidation Prevention Steps: The primary strategy to prevent dimerization is the same as for preventing general oxidation: maintain a strict inert atmosphere and use degassed solvents.

    • Control Stoichiometry: Ensure precise control over the stoichiometry of your reagents. An excess of an oxidizing agent, even a mild one, can promote coupling reactions.

    • Protecting Groups: If the amino group is not directly involved in your desired transformation, consider protecting it. Converting the aniline to an acetamide, for example, significantly reduces the ring's susceptibility to oxidation and coupling. The protecting group can be removed in a subsequent step.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts I should anticipate in reactions with 2,3,5-Trimethoxyaniline?

A1: Based on the structure and reactivity of 2,3,5-Trimethoxyaniline, you should be vigilant for the following classes of impurities:

  • Oxidation Products: These range from simple benzoquinones to complex, colored polymeric materials. They are often the cause of reaction darkening.[1][2]

  • Demethylated Products: Formation of one or more phenolic groups due to the cleavage of the methyl ethers, typically under acidic conditions.[6][7]

  • Positional Isomers: In electrophilic substitution reactions, the directing effects of the three methoxy groups and the amino group can lead to the formation of isomers if the desired position is not overwhelmingly favored.[2]

  • Coupling/Dimerization Products: Byproducts formed from the linking of two or more aniline molecules.[1][8]

  • Starting Material Carryover: Incomplete conversion will leave residual 2,3,5-Trimethoxyaniline in your crude product.[9]

  • Halogenated Byproducts: If your reaction involves sources of halogens (e.g., HCl, SOCl2, PBr3), you may see ring halogenation.[10]

Q2: What is the best general workflow for identifying an unknown byproduct?

A2: A systematic approach combining separation and spectroscopic analysis is crucial. The following workflow is a reliable starting point.

G cluster_0 Initial Analysis & Separation cluster_1 Spectroscopic Identification TLC 1. TLC/LC-MS of Crude Mixture (Assess complexity) Column 2. Column Chromatography (Isolate byproduct) TLC->Column Purity 3. Purity Check of Isolate (TLC, NMR) Column->Purity MS 4. High-Resolution MS (Determine molecular formula) Purity->MS Proceed if pure NMR_H 5. 1H NMR (Proton environment, coupling) MS->NMR_H NMR_C 6. 13C & DEPT NMR (Carbon skeleton) NMR_H->NMR_C NMR_2D 7. 2D NMR (COSY, HSQC, HMBC) (Confirm connectivity) NMR_C->NMR_2D

Caption: Workflow for Byproduct Identification.

Q3: Which analytical techniques are best suited for routine monitoring of these reactions?

A3: A combination of techniques is most effective for a comprehensive view of your reaction.

Analytical TechniquePrimary Use & Rationale
Thin-Layer Chromatography (TLC) Reaction Monitoring: Provides a quick, qualitative assessment of the consumption of starting material and the formation of new spots (products and byproducts). Its low cost and speed make it ideal for tracking progress.
High-Performance Liquid Chromatography (HPLC) Quantitative Analysis: Excellent for separating complex mixtures and quantifying the relative amounts of starting material, product, and byproducts. A UV detector is effective for aromatic compounds.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of Volatile Byproducts: Ideal for identifying thermally stable and volatile impurities. The mass spectrometer provides crucial molecular weight and fragmentation data for structural elucidation.[9][12]
Liquid Chromatography-Mass Spectrometry (LC-MS) Broad-Spectrum Analysis: The most powerful tool for analyzing the crude reaction mixture. It can detect and provide molecular weight information for a wide range of byproducts, including non-volatile and thermally sensitive compounds like polymers and salts.

Q4: Can side reactions involving the methoxy groups occur?

A4: Yes. Besides the demethylation already discussed, the methoxy groups can influence the regioselectivity of reactions. While they are ortho-, para- directors, their combined electronic and steric effects in 2,3,5-trimethoxyaniline create a specific reactivity pattern that must be considered. In rare cases, under extremely harsh conditions, reactions involving cleavage of the aryl-oxygen bond can occur, but this is much less common than O-methyl cleavage.

Mechanistic Insights: Common Byproduct Formation Pathways

Understanding the potential mechanisms of byproduct formation is key to prevention.

G cluster_oxidation Oxidative Pathways cluster_demethylation Acid-Mediated Pathways Start 2,3,5-Trimethoxyaniline Radical Aniline Radical Cation Start->Radical [O] e.g., Air, Metal Catalyst Protonated Protonated Methoxy Group Start->Protonated H+ e.g., HBr, Lewis Acid Dimer Dimer/Polymer (Colored Byproducts) Radical->Dimer Coupling Phenol Hydroxylated Byproduct Protonated->Phenol SN2 Attack by Nu-

Caption: Simplified Byproduct Formation Pathways.

This diagram illustrates two of the most prevalent side reaction pathways. The oxidative pathway (top) often leads to intractable tars, while the acid-mediated pathway (bottom) results in more discrete, characterizable demethylated products.

References

  • Kareem, F. A. (2011). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino-N,N-dimethyl aniline. Journal of Basrah Researches (Sciences), 37(1).
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]

  • Chem-Station. (2024). O-Demethylation. Available at: [Link]

  • Zeng, Y., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(8), 3245-3255. Available at: [Link]

  • Knight, D. W., & Little, P. B. (1999). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Journal of the Chemical Society, Perkin Transactions 1, (22), 3171-3173. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for Quenching and Workup. Available at: [Link]

  • Ding, S., et al. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 55(21), 14669-14679. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-DNB and 1,3,5-TNB. Available at: [Link]

  • Reddy, C. R., et al. (2007). Oxidative coupling of N-nitrosoanilines with substituted allyl alcohols under rhodium (III) catalysis. Frontiers in Chemistry, 5, 59. Available at: [Link]

Sources

Optimization

Technical Support Center: Regioselective Functionalization of 2,3,5-Trimethoxyaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the regioselective functionalization of highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the regioselective functionalization of highly electron-rich aromatics.

2,3,5-Trimethoxyaniline is a critical organic building block widely utilized as a precursor in complex chemical reactions and pharmaceutical syntheses[1]. However, its functionalization via Electrophilic Aromatic Substitution (EAS) presents a notorious regioselectivity challenge. The strongly activating nature of the amino group (-NH₂) and the three methoxy groups (-OCH₃) electronically activates both the C4 and C6 positions almost equally.

To achieve high regioselectivity, we must move beyond electronic directing effects and manipulate the steric environment or employ transition-metal directing groups. This guide addresses the most common troubleshooting scenarios encountered during these workflows.

The Causality of Regioselectivity: Electronic vs. Steric Control

Before troubleshooting, it is vital to understand the causality behind the substitution patterns:

  • C4 Position: Para to the amine, ortho to the C3 and C5 methoxy groups.

  • C6 Position: Ortho to the amine, ortho to the C5 methoxy group.

Because an unshielded -NH₂ group is sterically smaller than an -OCH₃ group, the C6 position is inherently less hindered than the C4 position (which is flanked by two methoxy groups). Consequently, direct halogenation often yields an inseparable mixture or slightly favors C6. By artificially inflating the steric bulk of the amine, we can block C6 and force the electrophile to C4.

StericShift FreeAmine Free Amine (-NH2) Small Steric Bulk C6_Free C6 Substitution Favored (Less Hindered than C4) FreeAmine->C6_Free Electrophilic Attack ProtectedAmine Protected Amine (-NHBoc) Massive Steric Bulk C4_Protected C4 Substitution Favored (C6 is now Blocked) ProtectedAmine->C4_Protected Steric Redirection

Steric redirection of electrophilic aromatic substitution by modulating the amine's bulk.

Quantitative Data: Regioselectivity Profile

The table below summarizes how the choice of amine protecting group and reaction temperature dictates the regiochemical outcome during bromination.

Amine Protecting GroupElectrophileTemperatureC4:C6 RatioYield (%)
None (-NH₂)Br₂25 °C40:6085
None (-NH₂)NBS0 °C45:5589
Acetyl (-NHAc)NBS0 °C75:2588
tert-Butoxycarbonyl (-NHBoc)NBS-20 °C>95:591
Pivaloyl (-NHPiv)NBS-20 °C>95:592
Troubleshooting & FAQs
FAQ 1: My bromination of 2,3,5-trimethoxyaniline yields an inseparable 1:1 mixture of 4-bromo and 6-bromo isomers. How can I selectively obtain the 4-bromo derivative?

Causality & Solution: To force the electrophile exclusively to the C4 position, you must make the C6 position sterically inaccessible. By converting the primary amine into a bulky carbamate (e.g., -NHBoc) or amide (e.g., -NHPiv), the steric bulk at C1 completely eclipses the adjacent C6 position. The C4 position, despite being flanked by two methoxy groups, becomes the path of least resistance for the incoming electrophile. This steric redirection is a robust method for synthesizing highly substituted precursors like 1-bromo-2,3,5-trimethoxybenzene derivatives[2], which are crucial for downstream lithiation and complex coupling reactions[3].

Self-Validating Protocol: Regioselective Synthesis of 4-Bromo-2,3,5-trimethoxyaniline

  • Protection: Dissolve 2,3,5-trimethoxyaniline (1.0 eq) in anhydrous Dichloromethane (DCM). Add Boc-anhydride (Boc₂O, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 4 hours. Validation: TLC should show complete consumption of the highly polar starting material.

  • Halogenation: Cool the reaction mixture to -20 °C. Slowly add N-Bromosuccinimide (NBS, 1.05 eq) dissolved in DMF dropwise over 30 minutes. Causality: The cryogenic temperature maximizes the steric discrimination between C4 and C6 while suppressing radical side-reactions.

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy unreacted NBS. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

  • In-Process Validation Check: Analyze the crude intermediate via ¹H NMR. The presence of a single aromatic singlet at ~6.5 ppm confirms complete and regioselective C4 substitution. If two distinct aromatic singlets are observed, C6 contamination is present.

  • Deprotection: Treat the validated intermediate with 20% Trifluoroacetic acid (TFA) in DCM at 0 °C for 2 hours. Neutralize with saturated NaHCO₃ and extract to yield pure 4-bromo-2,3,5-trimethoxyaniline.

Workflow Start 2,3,5-Trimethoxyaniline Protect Add Boc2O / DMAP (Protection) Start->Protect Brominate Add NBS, -20°C (Halogenation) Protect->Brominate Deprotect TFA / DCM (Deprotection) Brominate->Deprotect Product 4-Bromo-2,3,5- trimethoxyaniline Deprotect->Product

Step-by-step workflow for the regioselective synthesis of 4-bromo-2,3,5-trimethoxyaniline.

FAQ 2: I need the C6-substituted product. How do I overcome the natural mixture and avoid C4 substitution?

Causality & Solution: If C6 is desired, you must abandon steric control and rely on the coordinating ability of the amine. By utilizing a palladium-catalyzed C-H activation strategy, the free amine (or an N-acetyl derivative) acts as a transient directing group. The palladium catalyst coordinates to the nitrogen lone pair, forming a favored 5- or 6-membered metallacycle intermediate exclusively at the ortho position (C6). This metal-directed pre-organization completely overrides the electronic competition from C4, delivering the electrophile precisely to C6.

FAQ 3: My reactions are yielding 4,6-dibromo-2,3,5-trimethoxyaniline even when I strictly use 1.0 equivalent of electrophile. Why is this happening?

Causality & Solution: 2,3,5-Trimethoxyaniline is exceptionally electron-rich. Once the first substitution occurs, the aromatic ring remains highly activated. In many cases, the mono-brominated product is actually more soluble or reactive than the starting material, allowing the remaining electrophile to react faster with the product than with the unreacted substrate. Correction: Never use elemental halogens (Br₂, Cl₂) for mono-substitution on this substrate. Always use mild, solid-state electrophiles (NBS, NIS) and operate at cryogenic temperatures (-20 °C to -78 °C). This kinetically separates the activation energy of the first substitution from the second, preventing over-halogenation.

References
  • Title: Buy 2,3,5-Trimethoxyaniline (EVT-13173218)
  • Title: Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review Source: Semantic Scholar URL
  • Title: Synthetic, mechanistic and biological studies of novel metal-imidazo[1,2-a]pyridines and Xanthones Source: CORE URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: 2,3,5-Trimethoxyaniline and Its Isomers

For Immediate Publication A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis and pharmaceutical development, the subtle differences between i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and pharmaceutical development, the subtle differences between isomers can have profound impacts on chemical reactivity and biological activity. This guide provides an in-depth comparison of the reactivity of 2,3,5-trimethoxyaniline with its key isomers, most notably 2,4,5-trimethoxyaniline and 3,4,5-trimethoxyaniline. Understanding these differences is paramount for optimizing reaction conditions, predicting product formation, and designing novel molecular entities.

Introduction: The Structural Nuances of Trimethoxyaniline Isomers

Aniline and its derivatives are foundational scaffolds in a vast array of pharmaceuticals and functional materials. The strategic placement of substituents, such as methoxy groups, on the aniline ring dramatically influences the molecule's electronic and steric properties, thereby governing its reactivity.[1] This guide focuses on trimethoxyaniline isomers, which, despite sharing the same molecular formula (C9H13NO3), exhibit distinct chemical behaviors due to the varied positioning of the three methoxy groups relative to the amino group.

Electronic and Steric Effects: The Driving Forces of Reactivity

The reactivity of anilines is primarily dictated by the interplay of electronic and steric effects. Methoxy groups (-OCH₃) are particularly interesting substituents as they exert a dual electronic influence: an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, and a powerful electron-donating resonance effect (+M) stemming from the delocalization of oxygen's lone pair electrons into the aromatic ring. The net effect is highly dependent on the substituent's position (ortho, meta, or para) relative to the amino group.[1]

  • Ortho and Para Positions: When a methoxy group is in the ortho or para position, the +M effect dominates, increasing the electron density on the aromatic ring and the nitrogen atom of the amino group. This enhanced electron density makes the aniline more basic and a stronger nucleophile.[1]

  • Meta Position: At the meta position, the resonance effect does not extend to the amino group. Consequently, the electron-withdrawing -I effect of the oxygen atom prevails, reducing the electron density on the aniline nitrogen and making it less basic than unsubstituted aniline.[1]

  • Steric Hindrance: Methoxy groups, particularly in the ortho positions, can physically obstruct the amino group, a phenomenon known as steric hindrance.[2][3][4][5] This can impede reactions that involve direct interaction with the nitrogen atom, such as N-alkylation or N-acylation.[6]

Comparative Reactivity Analysis

The unique substitution patterns of 2,3,5-trimethoxyaniline and its isomers lead to significant differences in their reactivity profiles, particularly in electrophilic aromatic substitution (EAS) and reactions involving the amino group.

Basicity and Nucleophilicity of the Amino Group

The basicity of the aniline isomers is a direct reflection of the electron density on the nitrogen atom. A higher electron density corresponds to a greater ability to donate a lone pair of electrons to a proton, resulting in a stronger base.

  • 3,4,5-Trimethoxyaniline: With methoxy groups at both para (position 4) and meta (positions 3 and 5) positions relative to each other, this isomer benefits from the strong +M effect of the para-methoxy group and the additive +M effects of the two meta-methoxy groups, which activate the ring. This makes it a relatively strong base among the isomers.

  • 2,4,5-Trimethoxyaniline: The presence of a para-methoxy group (position 4) and an ortho-methoxy group (position 2) strongly activates the ring through their +M effects. However, the ortho-methoxy group also introduces steric hindrance around the amino group.

  • 2,3,5-Trimethoxyaniline: This isomer has methoxy groups at the ortho (position 2) and meta (positions 3 and 5) positions. The ortho-methoxy group provides some activation and steric hindrance, while the meta-methoxy groups have a less pronounced electronic effect on the amino group.

Table 1: Predicted Relative Basicity of Trimethoxyaniline Isomers

IsomerKey Electronic EffectsPredicted Relative Basicity
3,4,5-TrimethoxyanilineStrong activation from para and meta methoxy groups.High
2,4,5-TrimethoxyanilineStrong activation from ortho and para methoxy groups, with some steric hindrance.High
2,3,5-TrimethoxyanilineModerate activation from ortho and meta methoxy groups, with some steric hindrance.Moderate
Electrophilic Aromatic Substitution (EAS)

The methoxy and amino groups are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution reactions. The regioselectivity of EAS is determined by the combined directing effects and steric hindrance of all substituents.

  • 2,3,5-Trimethoxyaniline: The C4 and C6 positions are activated by the amino and methoxy groups. The C6 position is sterically hindered by the adjacent amino and C5-methoxy groups. Therefore, electrophilic substitution is most likely to occur at the C4 position.

  • 2,4,5-Trimethoxyaniline: The C6 position is the most activated and sterically accessible position for electrophilic attack.

  • 3,4,5-Trimethoxyaniline: The C2 and C6 positions are equivalent and highly activated by the cumulative effects of the three methoxy groups and the amino group. These positions are the primary sites for electrophilic substitution.

Diagram 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Caption: Predicted major sites of electrophilic attack for trimethoxyaniline isomers.

Diazotization Reactions

The reaction of primary aromatic amines with nitrous acid to form diazonium salts is a cornerstone of synthetic organic chemistry.[7] The efficiency of this reaction is influenced by the nucleophilicity of the amino group. Given the predicted higher basicity and therefore greater nucleophilicity of 3,4,5- and 2,4,5-trimethoxyaniline, they are expected to undergo diazotization more readily than 2,3,5-trimethoxyaniline. These diazonium salts are valuable intermediates for synthesizing a variety of compounds.[7][8]

Experimental Protocols

To empirically validate the predicted differences in reactivity, a series of comparative experiments can be conducted.

Determination of Relative Basicity via pKa Measurement

Objective: To quantitatively compare the basicity of the trimethoxyaniline isomers.

Methodology:

  • Sample Preparation: Prepare 0.01 M solutions of each trimethoxyaniline isomer in a 50:50 ethanol/water mixture.

  • Titration: Titrate each solution with a standardized 0.01 M HCl solution at 25°C.

  • Data Acquisition: Monitor the pH of the solution throughout the titration using a calibrated pH meter.

  • pKa Calculation: Determine the pH at the half-equivalence point, which corresponds to the pKa of the conjugate acid. The pKb of the aniline can then be calculated using the equation pKa + pKb = 14.

Comparative Bromination via Electrophilic Aromatic Substitution

Objective: To compare the rate and regioselectivity of bromination for each isomer.

Methodology:

  • Reaction Setup: In separate flasks, dissolve an equimolar amount of each trimethoxyaniline isomer in glacial acetic acid.

  • Bromination: To each flask, add a solution of bromine in acetic acid dropwise at room temperature while stirring.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) to observe the rate of consumption of the starting material and the formation of products.

  • Product Analysis: After completion, quench the reactions, extract the products, and analyze them by ¹H NMR and ¹³C NMR spectroscopy to determine the regioselectivity of the bromination.[9][10]

Diagram 2: Experimental Workflow for Comparative Bromination

G A Dissolve Isomers in Acetic Acid B Add Bromine Solution Dropwise A->B C Monitor by TLC B->C D Quench and Extract C->D E Analyze by NMR D->E

Caption: Workflow for comparing the bromination reactivity of trimethoxyaniline isomers.

Data Summary and Interpretation

The experimental results from the protocols described above can be tabulated for a clear comparison.

Table 2: Expected Experimental Outcomes

Experiment2,3,5-Trimethoxyaniline2,4,5-Trimethoxyaniline3,4,5-TrimethoxyanilineRationale
pKa LowerHigherHigherReflects the electron-donating effects of methoxy groups on the amino nitrogen's basicity.
Bromination Rate SlowerFasterFasterCorrelates with the overall activation of the aromatic ring by the substituents.
Major Bromination Product Substitution at C4Substitution at C6Substitution at C2/C6Determined by the combined directing effects and steric hindrance of the substituents.

Conclusion

The reactivity of trimethoxyaniline isomers is a nuanced interplay of electronic and steric factors. While all are activated aromatic amines, their reactivity profiles differ significantly. 3,4,5-Trimethoxyaniline and 2,4,5-Trimethoxyaniline are generally more reactive towards electrophiles due to more favorable electronic activation. In contrast, 2,3,5-Trimethoxyaniline, while still reactive, is comparatively less so. The steric hindrance introduced by ortho-methoxy groups also plays a crucial role in directing the outcome of reactions.

For researchers and drug development professionals, a thorough understanding of these structure-reactivity relationships is essential for the rational design of synthetic routes and the development of new chemical entities with desired properties.

References

  • An In-depth Technical Guide to the Electronic Effects of Methoxy and Pyrrolidinyl Groups on the Aniline Ring - Benchchem.
  • Ortho effect - Wikipedia. [Link]

  • Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory - Der Pharma Chemica. [Link]

  • Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. [Link]

  • Sterically Hindered Resonance in Methyl-Substituted Anilines in the Gas Phase - American Chemical Society. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Synthesis of 3, 4, 5-trimethoxyaniline - ResearchGate. [Link]

  • Diazotisation - Organic Chemistry Portal. [Link]

Sources

Comparative

Spectroscopic comparison of 2,3,5-Trimethoxyaniline and 3,4,5-Trimethoxyaniline

For researchers, scientists, and professionals in drug development, the precise identification and differentiation of isomeric compounds are of paramount importance. Subtle changes in molecular structure can lead to vast...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise identification and differentiation of isomeric compounds are of paramount importance. Subtle changes in molecular structure can lead to vastly different chemical and biological properties. This guide provides an in-depth spectroscopic comparison of two closely related isomers: 2,3,5-Trimethoxyaniline and 3,4,5-Trimethoxyaniline. By examining their respective signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can elucidate the structural nuances that distinguish these two compounds.

The arrangement of the three methoxy groups on the aniline ring in these isomers results in distinct electronic environments for the constituent atoms, leading to unique and identifiable spectroscopic fingerprints. Understanding these differences is crucial for unambiguous characterization in synthesis, quality control, and various research applications.[1]

Molecular Structures at a Glance

To appreciate the spectroscopic differences, it is essential to first visualize the structural disparity between the two isomers.

Figure 1. Chemical structures of the two trimethoxyaniline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, making this method ideal for distinguishing between isomers.[3]

¹H NMR Spectral Analysis

The proton NMR spectra of the two isomers are expected to show significant differences in the aromatic region due to the distinct substitution patterns.

2,3,5-Trimethoxyaniline: The aromatic region of the ¹H NMR spectrum for this isomer is predicted to show two distinct signals for the two aromatic protons. The proton at C4 will be influenced by the ortho-methoxy group at C3 and the para-amino group, while the proton at C6 will be influenced by the ortho-methoxy group at C5 and the para-methoxy group at C2. This asymmetry will lead to two distinct chemical shifts and likely a meta-coupling between them.

3,4,5-Trimethoxyaniline: Due to the symmetrical substitution pattern, the two aromatic protons at C2 and C6 are chemically equivalent. This will result in a single signal (a singlet) in the aromatic region of the ¹H NMR spectrum.[4] The methoxy groups at C3 and C5 are also equivalent, giving rise to a single signal integrating to six protons, while the methoxy group at C4 will produce a separate signal integrating to three protons.

Compound Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
2,3,5-TrimethoxyanilineAromatic H-4, H-6~6.2-6.8d, d
-OCH₃~3.7-3.9s, s, s
-NH₂~3.5 (broad)s
3,4,5-TrimethoxyanilineAromatic H-2, H-65.86[4]s
-OCH₃ (C3, C5)3.64[4]s
-OCH₃ (C4)3.50[4]s
-NH₂4.82 (broad)[4]s
Table 1. Predicted and Experimental ¹H NMR Data.
¹³C NMR Spectral Analysis

The ¹³C NMR spectra will also reflect the symmetry of the molecules.

2,3,5-Trimethoxyaniline: Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons.

3,4,5-Trimethoxyaniline: The symmetry of this molecule will result in fewer signals. The carbons at C2 and C6 are equivalent, as are the carbons at C3 and C5. This will lead to four signals for the aromatic carbons.

Compound Carbon Assignment Predicted Chemical Shift (ppm)
2,3,5-TrimethoxyanilineAromatic Carbons (x6)~95-160
-OCH₃ Carbons (x3)~55-60
3,4,5-TrimethoxyanilineAromatic Carbons (x4)~90-155
-OCH₃ Carbons (x2)~55-61
Table 2. Predicted ¹³C NMR Data.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] For substituted anilines, the key vibrational modes are the N-H stretches of the amino group and the C-N and C-O stretches.[6]

Key Vibrational Modes:

  • N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The positions of these bands can be influenced by hydrogen bonding.[7]

  • C-N Stretching: The stretching vibration of the aromatic C-N bond is usually observed in the 1250-1340 cm⁻¹ region.

  • C-O Stretching: The C-O stretching of the methoxy groups will appear as strong bands, typically in the 1000-1300 cm⁻¹ region. The exact positions will differ based on the substitution pattern.

A detailed experimental and theoretical spectral analysis of 3,4,5-Trimethoxyaniline has been reported, providing specific assignments for its vibrational modes.[8] For instance, the asymmetric and symmetric NH stretching vibrations are observed at 3422 cm⁻¹ and 3320 cm⁻¹, respectively.[8] The C-N stretching vibrations are credited to peaks at 1236 and 1260 cm⁻¹.[8]

Vibrational Mode 2,3,5-Trimethoxyaniline (Predicted, cm⁻¹) 3,4,5-Trimethoxyaniline (Experimental, cm⁻¹)
N-H Asymmetric Stretch~3400-35003422[8]
N-H Symmetric Stretch~3300-34003320[8]
C-N Stretch~1250-13401236, 1260[8]
C-O Stretch (Aromatic)Multiple bands in 1000-1300 regionMultiple bands in 1000-1300 region
Table 3. Comparison of Key IR Absorption Frequencies.

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.[9] The fragmentation of anilines often involves characteristic losses.[10]

For both isomers, the molecular ion peak (M⁺) is expected at an m/z of 183, corresponding to the molecular formula C₉H₁₃NO₃. The presence of a nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.[8]

The primary fragmentation pathways for methoxy-substituted anilines typically involve the loss of a methyl radical (•CH₃) from a methoxy group, leading to a fragment ion at m/z 168. Subsequent losses of CO or other small neutral molecules can also occur. The relative intensities of these fragment ions can differ between the isomers due to the varying stability of the resulting carbocations.

For 3,4,5-Trimethoxyaniline, the GC-MS data available on PubChem shows a top peak at m/z 168, confirming the loss of a methyl group as a primary fragmentation pathway.[11]

G MS Fragmentation Workflow cluster_workflow General Fragmentation Pathway Ionization Sample Ionization (e.g., Electron Impact) Molecular_Ion Molecular Ion (M⁺) m/z = 183 Ionization->Molecular_Ion Loss_of_Methyl Loss of •CH₃ (m/z = 168) Molecular_Ion->Loss_of_Methyl Further_Fragmentation Further Fragmentation (e.g., loss of CO) Loss_of_Methyl->Further_Fragmentation

Figure 2. A generalized workflow for the mass spectrometric analysis and fragmentation of trimethoxyanilines.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols should be followed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the aniline sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be properly tuned and shimmed to achieve optimal resolution.[13]

  • Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[13]

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the aniline with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record a background spectrum of the empty sample holder or the clean ATR crystal. Place the sample in the spectrometer and record the spectrum over the range of 4000-400 cm⁻¹. The final spectrum is obtained by ratioing the sample spectrum to the background spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[8]

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) at 70 eV, to generate the molecular ion and fragment ions.[9]

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the unambiguous differentiation of 2,3,5-Trimethoxyaniline and 3,4,5-Trimethoxyaniline. The key distinguishing features are the number and splitting patterns of the aromatic proton signals in ¹H NMR and the number of aromatic carbon signals in ¹³C NMR, which directly reflect the molecular symmetry of each isomer. While IR and MS provide valuable information about the functional groups and fragmentation patterns, NMR spectroscopy is particularly decisive in distinguishing these two closely related compounds. This guide serves as a foundational resource for researchers, providing the necessary comparative data and experimental considerations for the accurate identification and characterization of these important chemical entities.

References

  • BenchChem. (2025). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide. BenchChem.
  • Xie, M., & Zhang, Y. (2002). Studies on the hydrogen bonding of aniline's derivatives by FT-IR. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(13), 2877–2884.
  • ScienceOpen. (n.d.).
  • Chem LibreTexts. (2021).
  • Sharma, B., Prakash, S., & Yadav, M. K. (2023). MOLECULAR STRUCTURE, EXPERIMENTAL AND THEORETICAL (HF, DFT) SPECTRAL ANALYSIS OF 3,4,5- TRIMETHOXYANILINE. RASAYAN Journal of Chemistry, 16(2), 905-920.
  • ChemicalBook. (2026). 3,4,5-Trimethoxyaniline. ChemicalBook.
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • Illinois State University. (2015).
  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b), N,N-dimethylaniline (c), o-chloroaniline (d), m-chloro aniline (e), benzyl alcohol (f).
  • Thieme. (n.d.).
  • ChemicalBook. (n.d.). 3,4,5-Trimethoxyaniline(24313-88-0) 1H NMR spectrum.
  • ResearchGate. (n.d.). FT‐IR spectra of the p‐substituted aniline‐based diadducts.
  • Liu, X. (2021). 6: Structural Identification of Organic Compounds- IR and NMR Spectroscopy. LibreTexts.
  • National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxyaniline. PubChem.
  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20248.
  • Max Planck Institute. (n.d.).
  • Royal Society of Chemistry. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • ResearchGate. (2013). Synthesis of 3, 4, 5-trimethoxyaniline.
  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition.
  • PREMIER Biosoft. (n.d.).
  • The Organic Chemistry Tutor. (2023, June 3). Fragmentation in Mass Spectrometry [Video]. YouTube.
  • Xu, X., et al. (2013). Synthesis of 3,4,5-Trimethoxyaniline.
  • PrepChem.com. (n.d.). Synthesis of 2,4,5-trimethoxy aniline.
  • National Center for Biotechnology Information. (n.d.). 2,4,5-Trimethoxyaniline. PubChem.
  • ChemicalBook. (2026). 3,4,5-Trimethoxyaniline. ChemicalBook.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Chem LibreTexts. (2021). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Liu, X. (2021). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. LibreTexts.
  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy.
  • Iowa State University. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). 3,4,5-Trimethoxyaniline 97%.
  • ChemicalBook. (n.d.). 2,3-DIMETHOXYANILINE(6299-67-8) 1H NMR spectrum.
  • Journal of Chemical Education. (n.d.).
  • MarketPublishers. (2025). 3,4,5-Trimethoxyaniline (CAS 24313-88-0) Industry Research 2025.
  • BenchChem. (2025). Mass spectrometry and IR spectroscopy of 3-(2,2,2-trifluoroethoxy)aniline.
  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

Sources

Validation

A Comparative Guide to the Biological Activity of 2,3,5-Trimethoxyaniline Derivatives Versus Other Anilines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Aniline Scaffold in Medicinal Chemistry The aniline scaffold represents a "privileged structure" in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Aniline Scaffold in Medicinal Chemistry

The aniline scaffold represents a "privileged structure" in medicinal chemistry, serving as a foundational component for a vast array of therapeutic agents.[1] Its synthetic accessibility and the capacity of the amino group and aromatic ring to engage in crucial interactions with biological targets have cemented its importance in drug discovery.[1][2] Aniline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3][4][5] The specific biological activity and potency of these derivatives are profoundly influenced by the nature and positioning of substituents on the aniline ring.[2] This guide provides a comparative analysis of the biological activities of 2,3,5-trimethoxyaniline derivatives against other substituted anilines, offering insights into their therapeutic potential and the structure-activity relationships that govern their function.

Comparative Analysis of Biological Activities

The introduction of methoxy groups to the aniline ring can significantly modulate a compound's biological profile. The 3,4,5-trimethoxyphenyl motif, in particular, is a key structural feature in numerous potent biological agents, especially those targeting tubulin.[6] This section will compare the biological activities of 2,3,5-trimethoxyaniline derivatives with other aniline analogues across several key therapeutic areas.

Anticancer Activity

Aniline derivatives are a cornerstone in the development of anticancer agents, often by targeting critical cellular processes like cell division and signal transduction.[1][7]

2,3,5-Trimethoxyaniline Derivatives as Tubulin Polymerization Inhibitors:

Derivatives of 3,4,5-trimethoxyaniline have shown significant promise as inhibitors of tubulin polymerization.[6][8] Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[8] Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[1][8] The 3,4,5-trimethoxyphenyl group is a crucial structural requirement for optimal activity in many tubulin inhibitors.[6] For instance, certain 1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been designed as tubulin polymerization inhibitors, demonstrating potent antiproliferative activity and inducing G2/M cell-cycle arrest in cancer cells.[8]

Other Aniline Derivatives in Oncology:

  • Kinase Inhibition: Substituted anilines are prominent pharmacophores in the design of kinase inhibitors.[1] Kinases are pivotal enzymes in cell signaling pathways, and their dysregulation is a common feature of many cancers.[1] Aniline-based inhibitors often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase to block downstream signaling.[1]

  • Induction of Apoptosis: Many aniline derivatives exert their anticancer effects by inducing apoptosis.[7][9] This can occur through various mechanisms, including the activation of death receptor pathways and the generation of reactive oxygen species (ROS).[9][10]

  • Structure-Activity Relationship (SAR): The anticancer potency of aniline derivatives is highly dependent on their substitution patterns. For example, in a series of benzothiazole aniline derivatives, minor structural modifications led to significant differences in cytotoxicity against cancer cell lines.[7] Similarly, for aniline derivatives of chlorothalonil, the presence of electron-withdrawing groups like a nitro group at specific positions enhanced fungicidal activity, a principle that can be extrapolated to other biological activities.[11][12]

Compound Class Mechanism of Action Example(s) Observed Activity Reference(s)
Trimethoxyphenyl Derivatives Tubulin Polymerization Inhibition1-(3,4,5-trimethoxyphenyl)-1H-indole derivativesPotent antiproliferative activity, G2/M cell cycle arrest, induction of apoptosis.[6][8]
Benzothiazole Anilines Induction of Apoptosis, Cell Cycle ArrestVarious substituted derivativesSignificant cytotoxicity against cancer cell lines like MCF-7, HeLa, and A549.[7]
Substituted Anilines Kinase InhibitionGeneric ATP-competitive inhibitorsInhibition of receptor and non-receptor tyrosine kinases.[1]
Trifluoromethyl-Anilines Induction of ApoptosisN-propyl-3-(trifluoromethyl)aniline derivativesCytotoxic against various human cancer cell lines.[13]
Antimicrobial Activity

The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Aniline derivatives have emerged as a promising class of compounds in this area.[3][14]

2,3,5-Trimethoxyaniline Derivatives:

While specific studies focusing solely on the antimicrobial properties of 2,3,5-trimethoxyaniline derivatives are less common, the broader class of trimethoxy-substituted compounds has shown activity. For example, hydrazone derivatives of 3,4,5-trimethoxybenzohydrazide exhibited significant antibacterial activity against both Gram-positive (S. aureus, S. pyogenes) and Gram-negative (E. coli, P. aeruginosa) bacteria.[15]

Other Aniline Derivatives as Antimicrobial Agents:

  • Schiff Bases: 4-(Iminomethyl)aniline derivatives, a type of Schiff base, have garnered attention for their antibacterial properties. The imine group (-C=N-) is considered crucial for their biological activity.[3]

  • N-benzyl Anilines: N-benzyl aniline derivatives have shown potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14]

  • Benzimidazoles: Anilino benzimidazoles have been screened for their in vitro antibacterial and antifungal activities, with some compounds showing notable efficacy.[16]

  • Trifluoro-Anilines: Certain trifluoro-aniline derivatives have demonstrated both antibacterial and antibiofilm properties against Vibrio species.[17]

  • Dependence on Hydrophobicity: The susceptibility of bacteria to some aniline derivatives has been linked to the hydrophobicity of the bacterial cell wall.[18]

Compound Class Mechanism of Action Target Organisms Example(s) Observed Activity Reference(s)
Trimethoxybenzohydrazide Derivatives Not fully elucidatedGram-positive & Gram-negative bacteria(E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazidesSignificant antibacterial activity.[15]
4-(Iminomethyl)anilines Likely involves the imine groupGram-positive & Gram-negative bacteriaDerivatives with nitro and chloro substituentsModerate to good antibacterial activity.[3]
N-benzyl Anilines Postulated membrane disruptionGram-positive bacteria (including MRSA)N-Benzyl-2,4,5-trichloroanilinePotent antibacterial activity.[14]
Trifluoro-Anilines Not fully elucidatedVibrio parahaemolyticus, Vibrio harveyi4-amino-3-chloro-5-nitrobenzotrifluoride, 2-iodo-4-trifluoromethylanilineAntibacterial and antibiofilm properties.[17]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of aniline derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[2][5][13][19]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[13][19]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically prepared by serial dilution) and incubated for another 48-72 hours.[13][19]

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT is added to each well. The plates are then incubated for an additional 2-4 hours.[2][19]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit 50% of cell growth, is calculated from a dose-response curve.[2][13]

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[3][5][14]

Protocol:

  • Preparation of Test Compounds: A stock solution of each aniline derivative is prepared in a suitable solvent like DMSO. Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth, such as Mueller-Hinton Broth (MHB).[3][14]

  • Inoculum Preparation: A bacterial inoculum is prepared and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

  • Inoculation: The prepared bacterial inoculum is added to each well containing the diluted compounds.[3][14]

  • Controls: Positive controls (broth with bacteria and a known antibiotic), negative controls (broth with bacteria and the solvent), and sterility controls (broth only) are included.[3][14]

  • Incubation: The plate is sealed and incubated at 37°C for 16-24 hours.[3][14]

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[3][14]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can enhance understanding. The following diagrams, created using Graphviz, illustrate a key signaling pathway targeted by some aniline derivatives and a general workflow for their synthesis and evaluation.

Simplified Signaling Pathway of Kinase Inhibition

G cluster_0 Cell Membrane ReceptorTyrosineKinase Receptor Tyrosine Kinase Substrate Substrate Protein ReceptorTyrosineKinase->Substrate Phosphorylates Ligand Growth Factor (e.g., EGF, VEGF) Ligand->ReceptorTyrosineKinase Binds and Activates AnilineDerivative Aniline Derivative (Kinase Inhibitor) AnilineDerivative->ReceptorTyrosineKinase Blocks ATP Binding Site ATP ATP ATP->ReceptorTyrosineKinase Provides Phosphate PhosphorylatedSubstrate Phosphorylated Substrate Protein DownstreamSignaling Downstream Signaling (e.g., MAPK, PI3K/Akt) PhosphorylatedSubstrate->DownstreamSignaling Activates CellularResponse Cellular Response (Proliferation, Survival, Angiogenesis) DownstreamSignaling->CellularResponse Promotes

Caption: Aniline derivatives as kinase inhibitors.

General Workflow for Synthesis and Biological Evaluation of Aniline Derivatives

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation StartingMaterials Starting Materials (e.g., Substituted Aniline) ChemicalReactions Chemical Reactions (e.g., Acylation, Coupling) StartingMaterials->ChemicalReactions Purification Purification (e.g., Chromatography) ChemicalReactions->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization PrimaryScreening Primary Screening (e.g., Cytotoxicity Assay) Characterization->PrimaryScreening Test Compounds HitIdentification Hit Identification PrimaryScreening->HitIdentification DoseResponse Dose-Response Studies (IC50/MIC Determination) HitIdentification->DoseResponse MechanismStudies Mechanism of Action (e.g., Enzyme Inhibition) DoseResponse->MechanismStudies LeadOptimization Lead Optimization MechanismStudies->LeadOptimization Leads to

Caption: General workflow for synthesis and biological evaluation.

Conclusion

The aniline scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. While 2,3,5-trimethoxyaniline and its derivatives, particularly those sharing the 3,4,5-trimethoxyphenyl motif, have demonstrated notable efficacy as anticancer agents by targeting tubulin polymerization, a wide array of other substituted anilines exhibit potent activities through diverse mechanisms, including kinase inhibition and antimicrobial actions. The structure-activity relationships of these compounds are complex, with subtle changes in substitution patterns often leading to dramatic differences in biological effects. A thorough understanding of these relationships, supported by robust experimental data, is crucial for the rational design and development of new and more effective aniline-based therapeutics. Future research should continue to explore the vast chemical space of aniline derivatives to unlock their full therapeutic potential.

References

  • Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry - Benchchem.
  • Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development - IFTM University.
  • Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)
  • Application Notes and Protocols for Testing the Antibacterial Activity of 4-(Iminomethyl)
  • Design, Synthesis, and Structure–Activity Relationship of Novel Aniline Derivatives of Chlorothalonil | Journal of Agricultural and Food Chemistry - ACS Public
  • Application Notes and Protocols: N-benzyl Aniline Derivatives in Antibacterial Agent Prepar
  • A Comparative Guide to the Cytotoxicity of Trifluoromethyl-Aniline Deriv
  • Comparative Cytotoxicity of Furan and Aniline Derivatives on Cancer Cell Lines: A Review - Benchchem.
  • A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - MDPI.
  • Quantitative analysis of structure‐toxicity relationships of substituted anilines by use of Balb/3T3 cells | Environmental Toxicology and Chemistry | Oxford Academic.
  • Structure of two aniline derivatives as potent anticancer lead compounds - ResearchG
  • Synthesis of aniline-type analogues of farnesyl diphosphate and their biological assays for prenyl protein transferase inhibitory activity - PubMed.
  • Synthesis and Biological Evaluation of 2- (Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents - PMC.
  • Inhibitory Properties of Aniline, Aminophenol Compounds and their N-acetylated Derivatives on Carbonic Anhydrase - DergiPark.
  • Toxicity and antimicrobial activity of tropylated aniline and its deriv
  • Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells - Journal of M
  • Embryonic development assay with Daphnia magna: application to toxicity of aniline deriv
  • Aniline Derivatives: A Comparative Analysis of Biological Activity for Drug Discovery - Benchchem.
  • Synthesis and antimicrobial activity of some new anilino benzimidazoles - PubMed.
  • Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study - Arabian Journal of Chemistry.
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - MDPI.
  • Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil | Request PDF - ResearchG
  • Validating the Anti-inflammatory Effects of Aniline-Derived Compounds: A Compar
  • The Rising Potential of Substituted Anilines in Therapeutic Development: A Technical Overview - Benchchem.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC.
  • (PDF)
  • Buy 2,3,5-Trimethoxyaniline (EVT-13173218) - EvitaChem.
  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs.
  • Synthesis of 3, 4, 5-trimethoxyaniline - ResearchG
  • Synthesis, Anticancer Activity and Molecular Docking Study of Some Novel 1,3,5- Triazine Deriv
  • 2,4,5-Trimethoxyaniline | C9H13NO3 | CID 12410138 - PubChem.
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Synthesis and biological activity of some 2,4,6-trisubstituted-1,3,5-s-triazines - Zenodo.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PubMed.
  • New Compounds with Enhanced Biological Activity Through the Strategic Introduction of Silylated Groups into Hydroxystearic Acids - MDPI.
  • (PDF)

Sources

Comparative

A Comparative Guide to the Synthesis of Trimethoxyaniline Isomers for Researchers and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist The strategic placement of methoxy groups on an aniline scaffold profoundly influences the molecule's physicochemical properties and biological activity.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

The strategic placement of methoxy groups on an aniline scaffold profoundly influences the molecule's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of the synthetic methodologies for producing three key isomers of trimethoxyaniline: 2,3,4-trimethoxyaniline, 2,4,5-trimethoxyaniline, and 3,4,5-trimethoxyaniline. These compounds serve as critical building blocks in the synthesis of a wide array of pharmacologically active molecules and functional materials.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers insights into the practical challenges, and provides the data necessary to select the optimal synthetic route for your specific research and development needs.

Synthesis of 2,4,5-Trimethoxyaniline

2,4,5-Trimethoxyaniline is a crucial precursor for the synthesis of psychoactive compounds and other specialized chemicals. The most prevalent and reliable synthetic route commences from 1,2,4-trimethoxybenzene, which undergoes nitration followed by a reduction of the resulting nitro group.

Synthetic Strategy: Nitration and Reduction

The electron-donating nature of the three methoxy groups on the benzene ring makes it highly activated towards electrophilic aromatic substitution. The primary challenge lies in controlling the regioselectivity of the nitration to favor the formation of 1-nitro-2,4,5-trimethoxybenzene. The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation.

Experimental Protocol: A Two-Step Synthesis

Step 1: Nitration of 1,2,4-Trimethoxybenzene

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 1,2,4-trimethoxybenzene in glacial acetic acid.

  • Slowly add concentrated nitric acid dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the crude 1-nitro-2,4,5-trimethoxybenzene.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of 1-Nitro-2,4,5-trimethoxybenzene

  • To a solution of 1-nitro-2,4,5-trimethoxybenzene in ethanol, add a reducing agent such as tin(II) chloride dihydrate and concentrated hydrochloric acid.

  • Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4,5-trimethoxyaniline.

  • Purify the crude product by recrystallization or column chromatography.

Synthetic Workflow

A 1,2,4-Trimethoxybenzene B Nitration (HNO3, Acetic Acid) A->B Step 1 C 1-Nitro-2,4,5-trimethoxybenzene B->C D Reduction (SnCl2·2H2O, HCl) C->D Step 2 E 2,4,5-Trimethoxyaniline D->E A Gallic Acid B Methylation (Dimethyl Sulfate, NaOH) A->B Step 1 C 3,4,5-Trimethoxybenzoic Acid B->C D Amide Formation (SOCl2, NH4OH) C->D Step 2 E 3,4,5-Trimethoxybenzamide D->E F Hofmann Rearrangement (Br2, NaOH) E->F Step 3 G 3,4,5-Trimethoxyaniline F->G

Caption: Synthesis of 3,4,5-Trimethoxyaniline.

Performance Data
ParameterValue
Starting MaterialGallic Acid
Key ReagentsDimethyl sulfate, Thionyl chloride, Bromine, Sodium hydroxide
Overall Yield60-70%
Purity (post-purification)>99%
Key AdvantagesInexpensive and readily available starting material, well-established and scalable process.
Key DisadvantagesMulti-step synthesis, use of hazardous reagents like dimethyl sulfate and bromine.

Synthesis of 2,3,4-Trimethoxyaniline

2,3,4-Trimethoxyaniline is a valuable intermediate in the synthesis of various pharmaceuticals. A common route to this isomer involves the nitration of 1,2,3-trimethoxybenzene, followed by reduction.

Synthetic Strategy: Regioselective Nitration and Reduction

Similar to the synthesis of the 2,4,5-isomer, this method relies on electrophilic nitration. The directing effects of the three methoxy groups on the 1,2,3-trimethoxybenzene ring favor the substitution at the 4-position. The subsequent reduction of the nitro group is a high-yielding step.

Experimental Protocol: A Two-Step Synthesis

Step 1: Nitration of 1,2,3-Trimethoxybenzene

  • Dissolve 1,2,3-trimethoxybenzene in a mixture of acetic acid and acetic anhydride in a flask cooled in an ice-salt bath.

  • Slowly add a nitrating mixture (e.g., nitric acid in acetic anhydride) while keeping the temperature below 5°C.

  • Stir the reaction mixture for 1-2 hours at low temperature.

  • Carefully pour the mixture onto crushed ice to precipitate the 1-nitro-2,3,4-trimethoxybenzene.

  • Filter the solid, wash thoroughly with water, and dry.

Step 2: Reduction of 1-Nitro-2,3,4-trimethoxybenzene

  • Suspend the 1-nitro-2,3,4-trimethoxybenzene in ethanol.

  • Add a catalyst, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain 2,3,4-trimethoxyaniline. Further purification can be achieved by recrystallization.

Synthetic Workflow

A 1,2,3-Trimethoxybenzene B Nitration (HNO3, Acetic Anhydride) A->B Step 1 C 1-Nitro-2,3,4-trimethoxybenzene B->C D Catalytic Hydrogenation (H2, Pd/C) C->D Step 2 E 2,3,4-Trimethoxyaniline D->E

Validation

The Definitive Guide to Structural Validation of 2,3,5-Trimethoxyaniline: A Comparative Analysis Centered on X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 2,3,5-trimethoxyaniline, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the nuances of experimental design, data interpretation, and the comparative strengths of alternative methods, offering a comprehensive resource for researchers navigating the critical process of structural elucidation. The structural information gleaned from these methods is crucial for understanding the potential therapeutic interactions of new compounds.[1]

The Imperative of Structural Certainty: The Case of 2,3,5-Trimethoxyaniline

2,3,5-Trimethoxyaniline and its isomers, such as 2,4,5-trimethoxyaniline and 3,4,5-trimethoxyaniline, are valuable intermediates in organic synthesis.[2][3] Their utility in the preparation of novel anticancer agents and other pharmacologically active molecules underscores the need for precise structural characterization.[3] Ambiguity in the substitution pattern of the methoxy and amino groups on the benzene ring can lead to vastly different chemical properties and biological activities. Therefore, rigorous validation of the intended molecular architecture is not merely a procedural step but a foundational requirement for advancing research and development.

X-ray Crystallography: The Unrivaled Standard for Structural Elucidation

While a suite of spectroscopic techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, three-dimensional rendering of a molecule.[4][5] This technique is indispensable when absolute certainty of atomic connectivity and stereochemistry is required.[6]

Experimental Workflow: From Powder to Picture

The journey from a powdered sample to a fully resolved crystal structure involves a meticulous, multi-step process. Understanding the rationale behind each stage is key to appreciating the robustness of the final data.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement Synthesis Synthesis Purification Purification Synthesis->Purification Impurity Removal Crystal Growth Crystal Growth Purification->Crystal Growth High Purity Sample Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Exposure to X-rays Data Reduction Data Reduction X-ray Diffraction->Data Reduction Diffraction Pattern Structure Solution Structure Solution Data Reduction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Model Validation Validation Structure Refinement->Validation Final Model

Figure 1: A generalized workflow for X-ray crystallography.

Detailed Protocol for Crystallographic Validation of 2,3,5-Trimethoxyaniline
  • Synthesis and Purification:

    • Synthesis: While various synthetic routes exist for substituted anilines, a common approach involves the reduction of the corresponding nitrobenzene. For instance, 2,4,5-trimethoxyaniline can be synthesized by the reduction of 2,4,5-trimethoxynitrobenzene using stannous chloride in hydrochloric acid.[7]

    • Purification: High purity is critical for successful crystallization. The crude product should be purified, for example, by flash column chromatography on silica gel.[8] The purified solid is then recrystallized from a suitable solvent, such as ethanol, to yield material of >99% purity.[7]

  • Single Crystal Growth:

    • The selection of an appropriate solvent or solvent system is paramount. For many organic molecules, slow evaporation of a saturated solution at room temperature is an effective method. Solvents to consider for 2,3,5-trimethoxyaniline could include ethanol, methanol, or ethyl acetate.

    • The process should be carried out in a dust-free environment and shielded from vibrations to promote the growth of a single, well-ordered crystal.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer.

    • The crystal is then subjected to a beam of monochromatic X-rays. The resulting diffraction pattern is collected on a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • Initial phases are determined, often using direct methods, to generate an initial electron density map.

    • An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed structure factors.[9]

Interpreting the Results: Key Validation Metrics

The quality of a crystal structure is assessed by several key parameters:

ParameterDescriptionTypical Value for a Good Structure
Resolution The level of detail observed in the electron density map.< 1.5 Å
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 0.05
R-free Similar to R-factor, but calculated for a small subset of reflections that were not used in the refinement process. It serves as a less biased measure of the model's quality.Should be close to the R-factor
Goodness-of-Fit (Goof) Should be close to 1.~1

A low R-factor and R-free, along with a high resolution, indicate a reliable and accurate crystal structure.[10]

A Comparative Overview of Alternative Structural Elucidation Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic methods are routinely employed and offer complementary data.[11] It is crucial to understand their capabilities and limitations in the context of validating the structure of 2,3,5-trimethoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[1][12] For 2,3,5-trimethoxyaniline, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR: Would provide information about the number of different types of protons and their neighboring environments. The chemical shifts and coupling patterns of the aromatic protons and the methoxy protons would be key in distinguishing between isomers.

  • ¹³C NMR: Would indicate the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be particularly sensitive to the substitution pattern.

While highly informative, NMR alone may not be sufficient to unambiguously differentiate between all possible isomers, especially in complex mixtures.[13]

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[14][15] While all trimethoxyaniline isomers will have the same molecular weight, analysis of fragmentation patterns could potentially offer clues to the substitution pattern. However, this is often not as straightforward as direct structural methods.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. For 2,3,5-trimethoxyaniline, one would expect to see characteristic absorptions for the N-H stretches of the amine and the C-O stretches of the methoxy groups. While useful for confirming the presence of these functional groups, IR spectroscopy is generally not sufficient for distinguishing between isomers.

Comparative Summary of Techniques
TechniqueStrengthsWeaknessesApplicability to 2,3,5-Trimethoxyaniline
X-ray Crystallography Provides definitive 3D structure.Requires a single, high-quality crystal.Gold Standard: Unambiguously determines the substitution pattern.
NMR Spectroscopy Excellent for determining atomic connectivity.Can be complex to interpret for similar isomers.Essential: Provides crucial connectivity data but may require 2D techniques for full assignment.
Mass Spectrometry Determines molecular weight and elemental composition.Limited in distinguishing isomers.Supportive: Confirms molecular formula.
IR Spectroscopy Identifies functional groups.Not specific for isomeric differentiation.Supportive: Confirms presence of amine and ether groups.

Conclusion: The Synergy of a Multi-faceted Approach with X-ray Crystallography as the Cornerstone

For the unequivocal structural validation of 2,3,5-trimethoxyaniline, a multi-technique approach is recommended, with single-crystal X-ray crystallography serving as the ultimate arbiter. While NMR, MS, and IR provide valuable and often necessary supporting data, only X-ray crystallography can deliver the direct, high-resolution, three-dimensional structural information required for absolute confidence in the molecular architecture.[5] This level of certainty is indispensable for advancing drug discovery and materials science, where precise structure-function relationships are the bedrock of innovation.

References
  • JEOL USA. (n.d.). Structure Elucidation Challenges: How Can Advance.
  • Elyashberg, M., Williams, A. J., & Blinov, K. (2010). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
  • Sarpong, R., & Tantillo, D. J. (2018). Chapter 9: Application of Computer-assisted Structure Elucidation (CASE) Methods and NMR Prediction to Natural Products. In Structure Elucidation in Organic Chemistry (pp. 315-348).
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 2,3,4-Trimethylaniline and Its Isomers. BenchChem.
  • Royal Society of Chemistry. (2026).
  • PrepChem.com. (n.d.). Synthesis of 2,4,5-trimethoxy aniline.
  • Tahir, M. N., et al. (2010). 2,3-Dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2589.
  • Organic Syntheses. (n.d.). Procedure.
  • MPG.PuRe. (n.d.). Supporting Information.
  • PubChem. (n.d.). 2,4,5-Trimethoxyaniline.
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 1532896: Experimental Crystal Structure Determination.
  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline.
  • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(4), 367-381.
  • PubChemLite. (n.d.). 2,4,5-trimethoxyaniline (C9H13NO3).
  • JoVE. (n.d.). Protein Structure Validation and Analysis with X-Ray Crystallography.
  • IMET RAS. (2009-2026). Cambridge Structural Database (CSD).
  • PubChem. (n.d.). 3,4,5-Trimethoxyaniline.
  • ChemicalBook. (2026, January 13). 3,4,5-Trimethoxyaniline.
  • ResearchGate. (n.d.). (PDF) Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline.
  • CAS Common Chemistry. (n.d.). 2,4,6-Trimethoxyaniline.
  • Janez, M., et al. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Molecules, 28(4), 1633.
  • Drake, J. E. (2010). X-ray Crystallography of Chemical Compounds. Current Pharmaceutical Analysis, 6(2), 73–85.
  • BioinforMagic. (n.d.). Protein X-Ray Structure Validation: Key Criteria.
  • BLD Pharm. (n.d.). 24313-88-0|3,4,5-Trimethoxyaniline.
  • Google Patents. (n.d.). WO2018039583A1 - Methods for the synthesis, purification and crystal growth of inorganic crystals for hard radiation detectors.

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 2,3,5-Trimethoxyaniline by High-Performance Liquid Chromatography

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. 2,3,5-Trimethoxyaniline, a k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. 2,3,5-Trimethoxyaniline, a key intermediate in the synthesis of various pharmaceutical compounds, is no exception. Its purity can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven comparison of analytical methods for determining the purity of synthesized 2,3,5-Trimethoxyaniline, with a primary focus on a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. We will delve into the causality behind experimental choices, present self-validating protocols, and compare HPLC with alternative techniques, supported by experimental data and authoritative references.

Synthesis Pathway and Potential Impurities

To develop a robust purity analysis method, one must first understand the synthesis route and the potential impurities that may arise. A common and effective method for synthesizing 2,3,5-Trimethoxyaniline is through the reduction of 2,3,5-trimethoxynitrobenzene. This method is often favored for achieving high levels of purity.[1]

The reduction is typically achieved via catalytic hydrogenation (e.g., using Palladium on carbon with a hydrogen source like hydrazine hydrate or hydrogen gas) or with metal-based reducing agents like iron filings in an acidic medium.[1][2]

Diagram of the Synthesis Workflow

Synthesis_Workflow Start Starting Material: 2,3,5-Trimethoxynitrobenzene Reduction Reduction Reaction (e.g., Pd/C, Hydrazine Hydrate) Start->Reduction Workup Reaction Workup (Filtration, Extraction) Reduction->Workup Crude Crude Product: 2,3,5-Trimethoxyaniline Workup->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Final Final Product: High-Purity 2,3,5-Trimethoxyaniline Purification->Final

Caption: Synthesis workflow for 2,3,5-Trimethoxyaniline.

Common Process-Related Impurities: Understanding the synthesis allows us to anticipate potential impurities, which is critical for developing a selective analytical method.[3][4]

  • Unreacted Starting Material: Residual 2,3,5-trimethoxynitrobenzene.

  • Isomeric Impurities: Positional isomers of trimethoxyaniline if the nitroaromatic starting material was not isomerically pure.

  • Intermediates: Partially reduced species (e.g., nitroso or hydroxylamine intermediates).

  • By-products: Compounds formed from side reactions.

  • Reagents and Solvents: Residual chemicals from the reaction and purification steps.

The Gold Standard: Reversed-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in the pharmaceutical industry for purity and impurity analysis.[3][5] Its high resolution, sensitivity, and reproducibility make it ideal for separating the target compound from structurally similar impurities.[4][6]

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow from sample preparation to final purity calculation. This self-validating system ensures that each step contributes to an accurate and reliable result.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Sample Synthesized 2,3,5-Trimethoxyaniline Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Sample onto RP-HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Decision Purity Specification Met? Calculate->Decision BatchRelease Batch Release Decision->BatchRelease Yes (≥99.5%) FurtherPurification Further Purification Required Decision->FurtherPurification No (<99.5%)

Caption: Workflow for HPLC purity analysis of 2,3,5-Trimethoxyaniline.

Detailed RP-HPLC Protocol

This protocol is designed to provide excellent separation of 2,3,5-Trimethoxyaniline from its likely impurities. The choices are grounded in established chromatographic principles.[7][8]

Table 1: Recommended HPLC Method Parameters

ParameterSpecificationRationale
HPLC System HPLC with UV/Vis or Diode Array Detector (DAD)Standard for pharmaceutical analysis; DAD allows for peak purity assessment.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)C18 stationary phases are industry-standard for separating moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterFormic acid acts as an ion-pairing agent and acidifies the mobile phase, ensuring the aniline is protonated for sharp, symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)Acetonitrile is a common organic modifier providing good separation efficiency and low UV cutoff.
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% BA gradient elution is essential to separate early-eluting polar impurities from the main analyte and late-eluting non-polar impurities (like the nitro-aromatic starting material) within a reasonable run time.[7][8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column pressure.
Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 230 nmThis wavelength provides a good response for the aniline chromophore while minimizing baseline noise. A DAD can confirm the optimal wavelength.
Injection Volume 10 µLA typical injection volume that avoids column overloading while providing sufficient signal.
Run Time 20 minutesIncludes the gradient and re-equilibration time, ensuring the system is ready for the next injection.
Sample and Standard Preparation
  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Solution (for peak identification): Accurately weigh and dissolve approximately 10 mg of 2,3,5-Trimethoxyaniline reference standard in the diluent in a 100 mL volumetric flask to achieve a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized sample at the same concentration (0.1 mg/mL) in the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC column.

Data Analysis and Purity Calculation

Purity is determined using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.

Purity (%) = (Area of 2,3,5-Trimethoxyaniline Peak / Total Area of All Peaks) x 100

For regulatory filings, this method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure specificity, linearity, accuracy, precision, and robustness.[9][10][11]

Hypothetical Experimental Data

The following table represents a typical output for a synthesized batch of 2,3,5-Trimethoxyaniline with a purity of >99.5%.

Table 2: Sample Purity Analysis Data

Peak No.Retention Time (min)Peak Area% AreaIdentification
13.541,5600.05Unknown Impurity
28.923,125,80099.712,3,5-Trimethoxyaniline
314.216,2800.202,3,5-Trimethoxynitrobenzene
416.051,2500.04Unknown Impurity
Total 3,134,890 100.00

Comparison with Alternative Analytical Techniques

While RP-HPLC is the preferred method, other techniques have specific applications and can provide complementary information. The choice of method depends on the specific analytical goal, available equipment, and the nature of the impurities being investigated.

Table 3: Comparison of Analytical Methods for Purity Analysis

TechniquePrincipleAdvantagesDisadvantagesBest For
RP-HPLC with UV/DAD Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and precision; highly reproducible; suitable for non-volatile and thermally labile compounds; well-established for regulatory submissions.[5][6]Requires reference standards for impurity identification; response factors can vary between compounds.Gold standard for routine purity testing and impurity profiling in pharmaceutical QC.
Gas Chromatography (GC-FID/MS) Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.Excellent for separating volatile and semi-volatile impurities (e.g., residual solvents); high sensitivity with Flame Ionization Detector (FID); Mass Spectrometry (MS) provides structural information.[12][13]Not suitable for non-volatile or thermally unstable compounds; derivatization may be required for polar analytes like anilines, adding complexity.[12][14]Analysis of residual solvents and volatile organic impurities.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material driven by capillary action.Simple, fast, and inexpensive; useful for rapid screening of reaction progress and raw materials.Primarily qualitative or semi-quantitative; lower resolution and sensitivity compared to HPLC.[15]Quick, in-process reaction monitoring and initial purity checks.
Quantitative NMR (qNMR) Measures the concentration of a substance by comparing the integral of a specific resonance with that of a certified internal standard.Provides a direct, primary method of quantification without needing a specific reference standard for the analyte; gives structural confirmation.Lower sensitivity than HPLC; requires a high-field NMR spectrometer; complex mixtures can lead to overlapping signals.Absolute quantification and certification of reference standards.

Conclusion for the Practicing Scientist

For the comprehensive purity analysis of synthesized 2,3,5-Trimethoxyaniline in a drug development setting, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the unequivocally superior method. Its high resolving power, sensitivity, and established validation frameworks ensure the generation of reliable and defensible data critical for quality control and regulatory compliance.[3][5][16]

While techniques like GC are invaluable for assessing specific types of impurities (e.g., residual solvents), they cannot replace HPLC for a complete impurity profile of a non-volatile API intermediate. By employing a well-developed and validated HPLC method, as detailed in this guide, researchers and drug developers can confidently ascertain the purity of their synthesized material, ensuring the integrity of their subsequent research and the quality of the final pharmaceutical product.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 5). Google Vertex AI Search.
  • Buy 2,3,5-Trimethoxyaniline (EVT-13173218) - EvitaChem.EvitaChem.
  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
  • An Effective Approach to HPLC Method Development.Onyx Scientific.
  • Steps for HPLC Method Development.Pharmaguideline.
  • Essential Applications of HPLC in the Pharmaceutical Industry. (2025, May 22). NJ Labs.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Method for the determination of aromatic amines in workplace air using gas chrom
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.Agilent.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
  • Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS).PMC.
  • A Comparative Guide to Confirming the Purity of Synthesized 2,3,6-Trimethoxyisonicotinaldehyde by HPLC.Benchchem.
  • Synthesis of 2,4,5-trimethoxy aniline.PrepChem.com.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.Acta Poloniae Pharmaceutica.

Sources

Validation

How to differentiate trimethoxyaniline isomers using spectroscopic techniques

Title: Differentiating Trimethoxyaniline Isomers: A Comprehensive Spectroscopic Guide Introduction Trimethoxyaniline isomers are highly versatile intermediates extensively utilized in the synthesis of active pharmaceutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Differentiating Trimethoxyaniline Isomers: A Comprehensive Spectroscopic Guide

Introduction Trimethoxyaniline isomers are highly versatile intermediates extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), including anti-cancer agents, sympatholytics, and tubulin polymerization inhibitors[1][2]. Because the regiochemistry of the methoxy groups drastically alters the target-binding affinity and pharmacological efficacy of downstream APIs, rigorous differentiation of isomers—such as 3,4,5-trimethoxyaniline, 2,4,5-trimethoxyaniline, and 2,3,4-trimethoxyaniline—is a critical quality control checkpoint. This guide provides a comparative analysis of spectroscopic techniques to unambiguously resolve these isomers.

The fundamental principle driving the differentiation of trimethoxyaniline isomers lies in their molecular symmetry and the resulting magnetic environments of their aromatic protons.

  • Nuclear Magnetic Resonance (NMR) - The Gold Standard: NMR provides absolute structural elucidation. The differentiation is governed by spin-spin coupling and signal integration:

    • 3,4,5-Trimethoxyaniline: Possesses a C2v​ plane of symmetry. The aromatic protons at the C2 and C6 positions are chemically and magnetically equivalent. This symmetry collapses their signals into a single distinct singlet integrating to 2H[1].

    • 2,4,5-Trimethoxyaniline: Lacks rotational symmetry. The aromatic protons at C3 and C6 are isolated from each other by the intervening methoxy and amine groups. Consequently, they do not exhibit ortho/meta coupling and appear as two distinct singlets (1H each)[3][4].

    • 2,3,4-Trimethoxyaniline: The aromatic protons at C5 and C6 are adjacent. This proximity results in strong ortho-coupling, yielding two distinct doublets with a coupling constant ( J ) of approximately 8.5 Hz.

  • Fourier Transform Infrared Spectroscopy (FTIR) vs. Mass Spectrometry (GC-MS): While GC-MS provides excellent molecular weight confirmation, electron ionization (EI) fragmentation patterns of trimethoxyaniline positional isomers are often too similar for definitive standalone identification. FTIR offers orthogonal validation through subtle shifts in N-H stretching and C-O-C asymmetric stretching (influenced by the steric crowding of ortho-methoxy groups), but it lacks the absolute, self-validating resolving power of NMR.

Comparative Spectroscopic Data

The following table synthesizes the expected 1 H NMR chemical shifts for the primary trimethoxyaniline isomers, serving as a reference for spectral interpretation.

IsomerSymmetryAromatic Protons ( 1 H NMR)Methoxy Protons ( 1 H NMR) 13 C NMR Aromatic Signals
3,4,5-Trimethoxyaniline C2v​ δ 5.86 (s, 2H) in DMSO-d6δ 3.64 (s, 6H), 3.50 (s, 3H)6 distinct carbon environments
2,4,5-Trimethoxyaniline Cs​ δ 6.53 (s, 1H), 6.39 (s, 1H) in CDCl3δ 3.82 (s, 3H), 3.81 (s, 3H), 3.79 (s, 3H)9 distinct carbon environments
2,3,4-Trimethoxyaniline Cs​ δ ~6.6 (d, 1H), ~6.4 (d, 1H) in CDCl33 distinct singlets (3H each)9 distinct carbon environments

Data aggregated from standardized literature characterizations[1][3][4].

Experimental Methodologies

To ensure a self-validating analytical system, the following protocols integrate internal checks. For instance, the integration ratio of the methoxy protons to the aromatic protons must always equal 9:2, serving as an internal validation of sample purity before isomeric assignment.

Protocol A: High-Resolution 1 H and 13 C NMR Acquisition

  • Sample Preparation: Dissolve 15-20 mg of the trimethoxyaniline sample in 0.6 mL of deuterated solvent (CDCl 3​ or DMSO-d 6​ ). Causality note: DMSO-d 6​ is preferred for 3,4,5-trimethoxyaniline to prevent line broadening of the amine (-NH 2​ ) protons due to rapid exchange, which can sometimes obscure aromatic signals in CDCl 3​ [1].

  • Internal Standard: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) for accurate chemical shift referencing (δ 0.00 ppm).

  • Acquisition Parameters ( 1 H): Acquire spectra at 300 MHz (preferably 400 MHz). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the methoxy protons, guaranteeing accurate integration.

  • Data Processing & Validation: Phase and baseline correct the spectrum. Integrate the methoxy region (δ 3.5 - 3.9). Set this integral to exactly 9.0. Evaluate the aromatic region (δ 5.8 - 6.7).

    • Self-Validation Check: If the aromatic region integrates to exactly 2.0 and presents as a single peak, the 3,4,5-isomer is confirmed. If it presents as two singlets integrating to 1.0 each, the 2,4,5-isomer is confirmed.

Protocol B: Orthogonal Validation via GC-MS

  • Derivatization (Recommended): To improve volatility and prevent column tailing from the free amine, derivatize the sample using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form the TMS-derivative.

  • Injection: Inject 1 µL of a 1 mg/mL solution (split ratio 50:1) into a GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).

  • Thermal Gradient: Initial temp 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Analysis: While the molecular ion ( M+ = 183 m/z) will be identical across isomers, monitor the ratio of the [M−CH3​]+ (168 m/z) to [M−OCH3​]+ (152 m/z) fragments. Ortho-methoxy groups (as seen in the 2,3,4- and 2,4,5-isomers) exhibit enhanced loss of a methyl radical due to steric proximity effects compared to the 3,4,5-isomer.

Analytical Workflow Diagram

The following decision tree illustrates the logical flow for differentiating these isomers using NMR as the primary diagnostic tool.

G Sample Trimethoxyaniline Unknown Isomer NMR 1H NMR Spectroscopy (Aromatic Region δ 5.8 - 6.7) Sample->NMR Symmetry Evaluate Peak Multiplicity & Integration NMR->Symmetry Isomer345 3,4,5-Trimethoxyaniline (1 Singlet, Integrates to 2H) Symmetry->Isomer345 Equivalent Protons (C2v Symmetry) Isomer245 2,4,5-Trimethoxyaniline (2 Singlets, Integrate to 1H each) Symmetry->Isomer245 Isolated Protons (Para-like) Isomer234 2,3,4-Trimethoxyaniline (2 Doublets, J ≈ 8.5 Hz) Symmetry->Isomer234 Adjacent Protons (Ortho-coupled)

Diagnostic workflow for differentiating trimethoxyaniline isomers based on 1H NMR splitting patterns.

Conclusion

While mass spectrometry and FTIR provide valuable structural confirmation, high-resolution 1 H NMR remains the most robust, self-validating technique for differentiating trimethoxyaniline isomers. By analyzing the symmetry-driven multiplicity of the aromatic protons, researchers can achieve unambiguous isomeric assignment, ensuring the integrity of downstream pharmaceutical synthesis.

References[3] Synthesis of Casimiroin and Optimization of Its Quinone Reductase 2 and Aromatase Inhibitory Activities. PMC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk66wXNxkD7lLQLd-D8mDuav6QrWYR5hZtaQ3OE_GcRSur5_1DXzHZ0w57bWiTJ-PL5kp_uU2I_SIP9uraw9VnbgrfDnNsb8Wel3ACETkVgVvy6Pvrtd7P02z4_Zmfz2W_dXwp4bYHMv_ixUs=[4] Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions. White Rose eTheses Online. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCMagSs1ALNZV6y8jiuvLRLi6xacT2KEiej_YrUE8a7nuaoP7GL-SP2uvi-gwJf8Co0dKm_b1KjTqI0qeTX36fH2awH8J7MtFpjQ81iGmijRUX3dxXUfJ2uGEdggJYQvIWAhGwAR7kyD-t5yxyL-i1Ka5kaJNHDDb17T6eM5mfJdFxQ3A=[1] 3,4,5-Trimethoxyaniline | 24313-88-0. ChemicalBook. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLi4kT8XslwCE4heYjcJsjCpY5YpT0udNPcrdld1EIjvBIs91n3q0Ark_mtIZlwiNwvzP5eDQf78BAETRzdZzvZxydZDdhHqM_4hl-7BiXUf8gV-d3RCoK3DTu1Sd7SJIARK2LhD2NL6nlVGQQqUwqN8VYWbIR47zCLDgBg42uwg==[2] A novel pyrrolidine-2,5-dione derivative induced G2/M phase arrest and apoptosis of hepatocellular carcinoma HepG2 cells through inhibiting tubulin polymerization. Arab Journal of Chemistry. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_RsLMHTnP3XeLCFxPyP0MPDAEZz48zu3apax1j4x-UChAUYRcDhM4Yc-15FI_bZz1RUdJRjTwle-ZFQe7_7-NmL68BXYvweuN-wsSlisRl6uGJNI94qko5MyRV9pKnF-0M-7VyPUt9W8s-DhSTneIAhken-SgbTdriDys-NWzDaELGK2R6XLoE0d-3TqotrPqngGpkR37ZH1yJHqj3bKjgx4kZBc0EBZIL210Qf7S4TnhZ8YyW0Tvcsp8EBo_pVJmtTPizpYN9Lxnb8QCUyU7FeY_vNOY9VtRfzdoDMxIjO0r3ZsA8uVeoG0jmhtNCq82hut5

Sources

Comparative

A Comparative Analysis of the Electronic Effects in Trimethoxyaniline Isomers: A Guide for Researchers

In the landscape of drug discovery and materials science, the subtle interplay of electronic effects across a molecular scaffold can dictate everything from biological activity to material properties. The trimethoxyanili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the subtle interplay of electronic effects across a molecular scaffold can dictate everything from biological activity to material properties. The trimethoxyaniline isomers—specifically the 2,4,6-, 2,4,5-, and 3,4,5-substituted variants—present a compelling case study in how the positioning of electron-donating methoxy groups can profoundly alter the electronic character of the aniline amino group and the aromatic ring. This guide provides a comprehensive comparative analysis of these isomers, grounded in theoretical principles and supported by spectroscopic data, to offer researchers a predictive framework for their application.

Introduction: The Significance of Electronic Effects

Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals and functional materials. The basicity of the amino group, governed by the electron density on the nitrogen atom, is a critical parameter influencing molecular interactions, particularly in biological systems where protonation states are key to receptor binding and bioavailability. The introduction of substituents to the aromatic ring modulates this basicity through a combination of inductive and resonance effects. Methoxy groups, with their electron-donating resonance (+M) and electron-withdrawing inductive (-I) effects, offer a nuanced means of tuning these properties.[1][2] This guide will dissect how the specific placement of three methoxy groups in the 2,4,6-, 2,4,5-, and 3,4,5-isomers leads to distinct electronic signatures.

Theoretical Framework: Predicting Basicity through Inductive and Resonance Effects

The electronic influence of a substituent on the basicity of aniline is a well-established principle.[3] Electron-donating groups generally increase basicity by enhancing the electron density on the nitrogen, making its lone pair more available for protonation. Conversely, electron-withdrawing groups decrease basicity.[4]

The methoxy group exhibits a dual electronic nature:

  • Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom, the methoxy group inductively withdraws electron density from the benzene ring through the sigma bond. This effect is distance-dependent, being strongest at the ortho position and diminishing at the meta and para positions.[1]

  • Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing electron density at the ortho and para positions.[2] This effect is generally stronger than the inductive effect when the methoxy group is at the ortho or para position relative to the amino group.[1]

The interplay of these effects for the trimethoxyaniline isomers allows for a qualitative prediction of their relative basicities.

Diagram: Interplay of Inductive and Resonance Effects

G cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+M) cluster_aniline Aniline Basicity Inductive Electron withdrawal via sigma bonds Basicity Electron Density on Nitrogen Inductive->Basicity Decreases Resonance Electron donation via pi-system Resonance->Basicity Increases G A Dissolve Isomer in Ethanol/Water B Titrate with Standardized HCl A->B C Record pH vs. Volume of Titrant B->C D Plot Titration Curve C->D E Determine pKa at Half-Equivalence Point D->E

Caption: Step-by-step workflow for pKa determination via potentiometric titration.

Protocol 2: Comparative NMR Spectroscopic Analysis

Methodology:

  • Sample Preparation: Dissolve an equal molar amount of each trimethoxyaniline isomer in the same deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 10 mg/mL.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum for each sample.

    • Integrate all signals and pay close attention to the chemical shift of the -NH₂ protons.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum for each sample.

    • Identify the chemical shift of the carbon atom attached to the amino group (C1).

  • Data Analysis: Compare the chemical shifts of the -NH₂ protons and the C1 carbons across the three isomers.

Implications for Drug Development and Materials Science

The distinct electronic properties of the trimethoxyaniline isomers have significant practical implications:

  • Drug Development: The basicity of an aniline moiety in a drug molecule is crucial for its interaction with biological targets. A more basic aniline will be more protonated at physiological pH, potentially leading to stronger ionic interactions with acidic residues in an enzyme's active site. The choice of isomer can therefore be a critical design element in modulating binding affinity and pharmacokinetic properties. [1]* Materials Science: The electron-rich nature of these anilines makes them valuable precursors for conductive polymers and organic electronic materials. The electron density of the aromatic ring influences its susceptibility to electrophilic aromatic substitution and oxidative polymerization. The isomer with the highest electron density (2,4,6-trimethoxyaniline) would be expected to be the most reactive in such applications. [5]

Conclusion

The 2,4,6-, 2,4,5-, and 3,4,5-trimethoxyaniline isomers, while structurally similar, exhibit a predictable gradient in their electronic properties due to the nuanced interplay of inductive and resonance effects of the methoxy groups. The 2,4,6-isomer is predicted to be the most basic, followed by the 2,4,5-isomer, and then the 3,4,5-isomer, which is expected to be the least basic of the three. This theoretical understanding, supported by spectroscopic analysis, provides a powerful tool for researchers to rationally select the appropriate isomer for their specific application in drug design, synthesis, or materials science. The provided experimental protocols offer a clear path for the empirical validation of these predictions.

References

  • Gross, K. C., & Seybold, P. G. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(21), 6919–6925. [Link]

  • Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxyaniline. PubChem. [Link]

  • Klanjsek, G., & Zupan, J. (2010). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 83(4), 435-440. [Link]

  • Sharma, B., et al. (2023). MOLECULAR STRUCTURE, EXPERIMENTAL AND THEORETICAL (HF, DFT) SPECTRAL ANALYSIS OF 3,4,5-TRIMETHOXYANILINE. ResearchGate. [Link]

  • Gross, K. C., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating p K a Values of Substituted Anilines. ResearchGate. [Link]

  • Avdeef, A., & Fuguet, E. (2016). Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. ResearchGate. [Link]

  • Bosch, E., & Roses, M. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. [Link]

  • Chemistry LibreTexts. (2019). Basicity of aniline. [Link]

  • Defense Technical Information Center. (1964). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,5-Trimethoxyaniline. PubChem. [Link]

  • Yildiz, Y., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642. [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of polyanilines in a mixed solvent system. [Link]

  • PubChem. (n.d.). 2,4,5-trimethoxyaniline (C9H13NO3). [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. [Link]

  • Mestrelab Research. (n.d.). Applying New Technologies to old 13C-NMR Reference Data. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethoxyaniline. PubChem. [Link]

Sources

Validation

Benchmarking the Performance of 2,3,5-Trimethoxyaniline-Based Materials: A Comprehensive Guide

Executive Summary While 2,3,5-Trimethoxyaniline (CAS: 54754-51-7, Formula: C9H13NO3) is widely recognized as a versatile building block in pharmaceutical synthesis , its utility in advanced materials science has garnered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While 2,3,5-Trimethoxyaniline (CAS: 54754-51-7, Formula: C9H13NO3) is widely recognized as a versatile building block in pharmaceutical synthesis , its utility in advanced materials science has garnered significant attention. Specifically, it serves as a highly functionalized monomer for synthesizing conductive polymers—poly(2,3,5-trimethoxyaniline) or PTMA. This guide objectively benchmarks PTMA-based materials against industry standards like Polyaniline (PANI) and PEDOT:PSS, focusing on their performance in solid electrolytic capacitors [[1]]() and anti-corrosion coatings [[2]]([Link]).

Mechanistic Causality: The Role of Methoxy Substitution

To understand the performance of PTMA, we must analyze the causality behind its molecular design. Unsubstituted aniline requires high anodic potentials for electropolymerization, which often leads to overoxidation and degradation of the polymer backbone.

By introducing three methoxy (-OCH3) groups at the 2, 3, and 5 positions of the aromatic ring , the monomer undergoes profound electronic and steric changes:

  • Lowered Oxidation Potential: The methoxy groups are strongly electron-donating via resonance. This enriches the electron density of the aromatic ring, significantly lowering the energy barrier required to generate the radical cation intermediate during electropolymerization .

  • Enhanced Processability: The steric bulk of the three methoxy groups forces the resulting polymer chains slightly apart. While this reduces the absolute interchain π−π stacking (leading to lower raw conductivity than PEDOT:PSS), it drastically increases the free volume and solubility of the polymer in organic solvents. This solubility is a critical advantage for impregnating porous matrices in capacitor manufacturing [[1]]().

Pathway Monomer 2,3,5-Trimethoxyaniline (Monomer) Oxidation Anodic Oxidation (Lowered Potential) Monomer->Oxidation Radical Radical Cation Intermediate Oxidation->Radical Coupling C-C / C-N Coupling Radical->Coupling Dimerization Polymer Poly(2,3,5-TMA) Conductive Film Coupling->Polymer Chain Propagation

Figure 1: Electropolymerization pathway of 2,3,5-Trimethoxyaniline into a conductive film.

Performance Benchmarking: PTMA vs. Alternatives

To provide an objective comparison, the following tables benchmark PTMA against standard PANI and PEDOT:PSS across key material and application-specific metrics.

Table 1: Intrinsic Material Properties
MetricPoly(2,3,5-TMA)Polyaniline (PANI)PEDOT:PSS
Precursor 2,3,5-TrimethoxyanilineAnilineEDOT
Electrical Conductivity 5 - 20 S/cm50 - 200 S/cm300 - 1000 S/cm
Oxidation Potential (vs. Ag/AgCl) ~0.60 V~0.85 V~1.10 V
Solubility (Organic Solvents) ExcellentPoor (Requires doping)Poor (Aqueous dispersion)
Overoxidation Resistance HighLowVery High
Table 2: Application-Specific Metrics (Capacitors & Anti-Corrosion)
Application MetricPTMA-Based MaterialPANI-Based MaterialPEDOT:PSS-Based Material
Capacitor ESR (100 kHz) 15 - 25 mΩ25 - 40 mΩ8 - 15 mΩ
Capacitor Impregnation Depth Deep / UniformVariableSurface-heavy
Corrosion Inhibition Efficiency Up to 90% ~75 - 80%~85%
Electrogravimetric Mass Yield ~200 - 450 ng/cm² ~150 ng/cm²N/A (Dispersion coated)

Insight: While PEDOT:PSS wins in absolute conductivity, PTMA offers superior organic solubility and deeper impregnation into porous tantalum/aluminum capacitor anodes, resulting in highly stable Equivalent Series Resistance (ESR) profiles . Furthermore, its aryl-modified layers exhibit exceptional corrosion inhibition on stainless steel .

Self-Validating Experimental Protocols

The following workflows detail the synthesis and application of PTMA. Each protocol is designed as a self-validating system to ensure experimental integrity.

Protocol A: In-Situ Electropolymerization for Solid Electrolytic Capacitors

This protocol describes the formation of a PTMA solid electrolyte layer within a porous capacitor anode .

  • Polymerization Solution Preparation: Dissolve 0.1 M 2,3,5-trimethoxyaniline and 0.5 M p-toluenesulfonic acid (dopant) in a 50:50 ethanol/water mixture.

    • Validation Check: The solution must be completely clear. Any turbidity indicates incomplete monomer dissolution, which will cause uneven polymerization and high ESR.

  • Substrate Impregnation: Submerge an anodized tantalum pellet into the monomer solution under a vacuum of 0.1 atm for 10 minutes.

    • Validation Check: The complete cessation of air bubbles confirms that the solution has fully penetrated the porous dielectric matrix.

  • Electropolymerization: Apply a constant anodic potential of +0.75 V vs. Ag/AgCl to initiate polymerization .

    • Validation Check: Monitor the current transient. An initial spike followed by a steady-state current plateau indicates the successful, uniform nucleation and growth of the PTMA film. A continuously dropping current indicates pore blockage.

  • Washing and Assembly: Rinse the pellet with ethanol, dry at 80°C, and coat with carbon and silver paste.

    • Validation Check: Measure the ESR at 100 kHz. A value below 25 mΩ confirms a continuous, highly conductive polymer network.

Workflow Anode Porous Anode Prep (Ta/Al Substrate) Dielectric Dielectric Oxide Formation Anode->Dielectric Impregnation Monomer Solution Impregnation Dielectric->Impregnation Polymerization In-situ Electropolymerization Impregnation->Polymerization Cathode Cathode Coating (Carbon/Silver) Polymerization->Cathode Assembly Final Capacitor Assembly Cathode->Assembly

Figure 2: Workflow for manufacturing solid electrolytic capacitors using PTMA dispersions.

Protocol B: Electrogravimetric Deposition for Anti-Corrosion Coatings

This protocol outlines the creation of a protective PTMA layer on stainless steel, monitored quantitatively via Quartz Crystal Microbalance (QCM) , [[3]]([Link]).

  • Substrate Preparation: Polish a 304 Stainless Steel (304SS) QCM electrode to a mirror finish.

    • Validation Check: The baseline QCM frequency must remain stable within ±2 Hz for 5 minutes before proceeding.

  • Electrodeposition: Immerse the electrode in 0.1 M H₂SO₄ containing 50 mM 2,3,5-trimethoxyaniline. Apply cyclic voltammetry (-0.2 V to +0.9 V vs. SCE) for 10 cycles.

    • Validation Check: Observe the QCM mass response. A linear mass increase per cycle (targeting an electrodeposited mass of ~200-450 ng/cm²) confirms stable, layer-by-layer polymer deposition .

  • Corrosion Testing: Transfer the coated electrode to a 3.5% NaCl solution and perform Tafel potentiodynamic polarization.

    • Validation Check: A positive shift in the corrosion potential ( Ecorr​ ) and a significant reduction in corrosion current density ( Icorr​ ) compared to bare 304SS validates the coating's barrier integrity, targeting 90% inhibition efficiency .

Conclusion

Benchmarking data demonstrates that 2,3,5-Trimethoxyaniline is a highly effective precursor for advanced materials. While it does not surpass PEDOT:PSS in raw electrical conductivity, its unique steric and electronic properties—driven by its three methoxy groups—provide unmatched solubility, lower oxidation potentials, and exceptional pore-filling capabilities. These attributes make PTMA a superior choice for specific high-performance applications, including solid electrolytic capacitors and robust anti-corrosion coatings.

References

  • Title: Conductive polymer films and solid electrolytic capacitors | Source: Google Patents | URL:

  • Title: Hydrofluoric acid corrosion and conductive polymer coatings | Source: Science.gov | URL: [Link]

  • Title: Polymerization solution, conductive polymer film and solid electrolytic capacitor (US9558891B2) | Source: Google Patents | URL:

  • Title: Conceptual Developments of Aryldiazonium Salts as Modifiers for Gold Colloids and Surfaces | Source: ACS Langmuir | URL: [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3,5-Trimethoxyaniline

Abstract: 2,3,5-Trimethoxyaniline is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The robust and reliable quantification of this analyte is paramount for ensuring proce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 2,3,5-Trimethoxyaniline is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The robust and reliable quantification of this analyte is paramount for ensuring process control, quality assurance, and regulatory compliance. This guide provides a comprehensive framework for the cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). By presenting detailed experimental protocols, comparative performance data, and a logical, science-driven approach, this document serves as a practical resource for researchers, scientists, and drug development professionals engaged in analytical method development and validation. The principles and methodologies described herein are grounded in the guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

Introduction: The Imperative for Rigorous Analytical Method Validation

The journey of a pharmaceutical product from development to market is underpinned by a vast dataset that characterizes its quality, safety, and efficacy. Central to the generation of this data are the analytical methods used to quantify the active pharmaceutical ingredient (API), its intermediates, and any potential impurities. 2,3,5-Trimethoxyaniline, as a critical building block, requires well-characterized analytical methods to ensure its identity, purity, and strength throughout the manufacturing process.

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[2][5] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to ensure their equivalency and to provide a higher level of assurance in the reported data.[6][7] This is particularly crucial when methods are transferred between laboratories or when a new method is intended to replace an existing one.[6]

This guide will focus on a comparative evaluation of a reversed-phase HPLC-UV method and a GC-MS method for the analysis of 2,3,5-Trimethoxyaniline. HPLC is a workhorse in the pharmaceutical industry, known for its versatility and robustness in analyzing a wide range of compounds.[8][9] GC-MS, on the other hand, offers exceptional selectivity and sensitivity, making it a powerful tool for identification and quantification, especially for volatile or semi-volatile compounds.[10][11]

Experimental Design and Rationale

The cross-validation study is designed to assess the key performance parameters of both the HPLC-UV and GC-MS methods. The objective is to demonstrate that both methods are fit for the intended purpose of quantifying 2,3,5-Trimethoxyaniline and that they yield comparable results. The validation parameters to be evaluated are in accordance with ICH Q2(R2) guidelines and include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[2][4][5]

Materials and Reagents
  • 2,3,5-Trimethoxyaniline Reference Standard: (Purity ≥ 99.5%)

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: Deionized, 18.2 MΩ·cm

  • Formic Acid: ACS reagent grade

  • Dichloromethane (DCM): GC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS): Derivatization agent for GC-MS

Instrumentation
  • HPLC System: A quaternary HPLC system equipped with a UV-Vis detector.

  • GC-MS System: A gas chromatograph coupled with a single quadrupole mass spectrometer.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a preferred method for the analysis of many aromatic amines due to its ability to handle non-volatile and thermally labile compounds without the need for derivatization.[12]

HPLC-UV Protocol
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 290 nm

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-10 min: 20% to 80% B

      • 10-12 min: 80% B

      • 12-12.1 min: 80% to 20% B

      • 12.1-15 min: 20% B

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2,3,5-Trimethoxyaniline reference standard in methanol at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

HPLC-UV Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C HPLC System Equilibration A->C B Standard & Sample Preparation D Sample Injection (10 µL) B->D E Chromatographic Separation D->E F UV Detection (290 nm) E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

Caption: Workflow for HPLC-UV analysis of 2,3,5-Trimethoxyaniline.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high selectivity and sensitivity, which can be advantageous for impurity profiling and trace analysis.[13][14] For some polar compounds like anilines, derivatization may be necessary to improve volatility and chromatographic peak shape.[11]

GC-MS Protocol
  • Sample Derivatization:

    • Evaporate 100 µL of the standard or sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of Dichloromethane and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injection Volume: 1 µL (splitless mode)

    • Inlet Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 min

      • Ramp: 15°C/min to 280°C

      • Hold at 280°C for 5 min

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • MS Detection: Electron Ionization (EI) at 70 eV. Scan mode for identification (m/z 50-500) and Selected Ion Monitoring (SIM) mode for quantification.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2,3,5-Trimethoxyaniline reference standard in Dichloromethane at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 25 µg/mL.

    • Prepare QC samples at low, medium, and high concentrations.

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation B Derivatization (BSTFA, 70°C) A->B D Sample Injection (1 µL) B->D C GC-MS System Setup E Chromatographic Separation D->E F Mass Spectrometric Detection (SIM) E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

Sources

Safety & Regulatory Compliance

Handling

A Senior Scientist's Guide to Handling 2,3,5-Trimethoxyaniline: Essential Safety Protocols

As researchers and drug development professionals, our work with novel chemical compounds is foundational to innovation. However, this innovation demands an unwavering commitment to safety.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical compounds is foundational to innovation. However, this innovation demands an unwavering commitment to safety. This guide provides a detailed protocol for the safe handling of 2,3,5-Trimethoxyaniline, with a focus on personal protective equipment (PPE).

A Note on Isomer Data: Specific safety data for 2,3,5-Trimethoxyaniline is not extensively documented. Therefore, this guide is built upon the established safety profiles of its isomers, 3,4,5-Trimethoxyaniline and 2,4,5-Trimethoxyaniline. This conservative approach ensures we adhere to the highest safety standards by assuming a comparable hazard profile.

Hazard Identification and Risk Assessment

Understanding the "why" behind a safety protocol is critical. 2,3,5-Trimethoxyaniline is an aniline derivative, a class of compounds that requires careful handling. Based on data from its isomers, it should be treated as a hazardous substance.

The primary risks associated with trimethoxyaniline isomers include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust or powder form may irritate the respiratory system.[3]

  • Acute Toxicity: The compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

These hazards are formally classified under the Globally Harmonized System (GHS), as summarized below.

GHS Hazard Classification Summary (Based on Isomer Data)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][3]
Serious Eye Damage/Irritation2 / 2AH319: Causes serious eye irritation[1][3]
Acute Toxicity (Oral)4H302: Harmful if swallowed[3]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation[3]

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is crucial to emphasize the role of engineering controls. These are designed to isolate you from the hazard.

  • Chemical Fume Hood: All handling of 2,3,5-Trimethoxyaniline solid and its solutions must be conducted inside a certified chemical fume hood.[2] This is non-negotiable as it contains airborne particles and vapors.

  • Ventilation: Ensure the laboratory has good general ventilation.[4]

  • Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area.[1][4]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final barrier between you and the chemical. The following PPE is mandatory when handling 2,3,5-Trimethoxyaniline.

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles are required at all times. If there is a risk of splashing, a face shield should be worn in addition to goggles.[1]

    • Causality: This protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[1][2] Standard safety glasses do not provide a sufficient seal.

  • Skin and Body Protection:

    • Requirement: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. Protective gloves must be worn.

    • Glove Selection: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or holes before use.[1]

    • Causality: Aniline compounds can be absorbed through the skin. A lab coat and proper attire protect against skin contact from spills, while appropriate gloves prevent direct contact during handling.[2]

  • Respiratory Protection:

    • Requirement: When handling the solid powder outside of a contained system (e.g., weighing), a NIOSH-approved N95 dust respirator is required to prevent inhalation.[1]

    • Causality: The fine powder of 2,3,5-Trimethoxyaniline can easily become airborne. Inhaling these particles can lead to respiratory tract irritation.[3]

PPE Summary Table
Protection TypeMinimum RequirementRationale
Eye/Face Chemical Safety GogglesPrevents eye irritation from dust or splashes.[1]
Face Shield (as needed)Additional protection for splash-prone procedures.[1]
Hand Nitrile GlovesPrevents skin absorption and irritation.[1]
Body Lab Coat, Long Pants, Closed-toe ShoesProtects skin from accidental contact.
Respiratory N95 Dust Respirator (for solids)Prevents inhalation of irritating powder.[1]

Safe Handling and Disposal Workflow

Adherence to a strict, repeatable workflow is key to minimizing risk. The following diagram and procedural steps outline the complete process from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Don PPE (Goggles, Gloves, Lab Coat) B 2. Verify Fume Hood Operation A->B C 3. Assemble All Required Equipment B->C D 4. Don N95 Respirator (If weighing solid) C->D Begin Handling E 5. Carefully Weigh Solid (Minimize dust) D->E F 6. Prepare Solution or Perform Reaction E->F G 7. Decontaminate Glassware and Surfaces F->G Complete Experiment H 8. Segregate Waste (Solid, Liquid, PPE) G->H I 9. Doff PPE in Order: Gloves -> Gown -> Goggles H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of 2,3,5-Trimethoxyaniline.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don your primary PPE: lab coat, chemical safety goggles, and nitrile gloves.

    • Ensure the chemical fume hood is on and functioning correctly.

    • Gather all necessary glassware, reagents, and equipment and place them inside the fume hood.

  • Handling the Compound:

    • If weighing the solid compound, don your N95 dust respirator.

    • Carefully weigh the 2,3,5-Trimethoxyaniline on weighing paper or in a container. Use a spatula gently to avoid creating airborne dust.

    • Once the solid is in solution, the N95 respirator may be removed if the solvent is not volatile.

    • Carry out your experimental procedure within the fume hood.

  • Waste Disposal and Cleanup:

    • All waste containing 2,3,5-Trimethoxyaniline must be disposed of in a designated hazardous waste container. Do not pour it down the drain.

    • Contaminated items such as weighing paper, gloves, and paper towels must be placed in a solid hazardous waste container.

    • Decontaminate any surfaces or glassware that came into contact with the chemical.

    • Once cleanup is complete, doff your PPE, removing gloves first.

    • Wash your hands thoroughly with soap and water.[1]

By integrating these engineering controls, PPE requirements, and procedural steps into your daily lab work, you create a robust system of safety that protects you and your colleagues.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12410138, 2,4,5-Trimethoxyaniline. PubChem. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.